molecular formula C9H9Cl2NO B1593640 2-chloro-N-(5-chloro-2-methylphenyl)acetamide CAS No. 85817-60-3

2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B1593640
CAS No.: 85817-60-3
M. Wt: 218.08 g/mol
InChI Key: WAGYENKYIROKOE-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37258. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-methylphenyl)acetamide
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InChI

InChI=1S/C9H9Cl2NO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WAGYENKYIROKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00284449
Record name 2-chloro-N-(5-chloro-2-methylphenyl)acetamide
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Molecular Weight

218.08 g/mol
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CAS No.

85817-60-3
Record name 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide
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Record name 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide
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Record name 2-chloro-N-(5-chloro-2-methylphenyl)acetamide
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Record name 2,5'-DICHLORO-ORTHO-ACETOTOLUIDIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of the chemical compound 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. As a member of the N-arylacetamide class, this molecule holds significant interest for researchers in agrochemical and pharmaceutical development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its chemical nature and potential utility. We will explore its synthesis from fundamental precursors, delve into its potential biological activities based on the well-established properties of chloroacetamides, and provide detailed experimental protocols.

Introduction and Chemical Identity

This compound belongs to the chloroacetamide class of compounds, a group widely recognized for its diverse biological activities. Structurally, it features a substituted aniline ring, 5-chloro-2-methylaniline, connected via an amide linkage to a chloroacetyl group. This arrangement of functional groups is a common toxophore in various bioactive molecules, particularly herbicides. The presence of chlorine atoms on both the aromatic ring and the acetyl moiety, combined with the methyl group on the ring, significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. N-arylacetamides, in general, serve as crucial intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries[1].

IUPAC Name: this compound CAS Number: 85817-60-3 Molecular Formula: C₉H₉Cl₂NO

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and general principles.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue for this compoundAnalog Data for Comparison
Molecular Weight 222.08 g/mol N/A
Physical Form Solid (predicted)N-(5-chloro-2-methylphenyl)acetamide is a solid[2][]
Melting Point Not available120-122 °C for 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide[4]
Boiling Point Not available319.6 °C at 760 mmHg for N-(5-chloro-2-methylphenyl)acetamide[2]
Density Not available1.218 g/cm³ for N-(5-chloro-2-methylphenyl)acetamide[2]
Solubility Predicted to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Low solubility in water.2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is slightly soluble in chloroform[4]
Storage Store at room temperature in a dry, well-ventilated place.General recommendation for related compounds.
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would show a singlet for the methyl group protons (around δ 2.2-2.4 ppm), a singlet for the methylene protons of the chloroacetyl group (around δ 4.2-4.5 ppm), and a complex multiplet pattern for the aromatic protons on the disubstituted ring (around δ 7.0-7.5 ppm). A broad singlet corresponding to the amide proton (N-H) would also be present, likely in the range of δ 8.0-10.0 ppm, depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would display characteristic peaks for the methyl carbon, the methylene carbon of the chloroacetyl group, the aromatic carbons, and the carbonyl carbon of the amide group (typically around δ 165-170 ppm).

  • IR Spectroscopy: Key absorption bands would include a sharp peak around 3250-3300 cm⁻¹ for the N-H stretch of the secondary amide, a strong absorption around 1670-1690 cm⁻¹ for the C=O (amide I band) stretch, and a band around 1530-1550 cm⁻¹ for the N-H bend (amide II band). C-Cl stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of the chloroacetyl group or cleavage of the amide bond.

Synthesis of this compound

The synthesis of N-arylacetamides is a well-established chemical transformation. The most direct and common method is the acylation of an aniline derivative with an acyl chloride. For the target molecule, this involves the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride.

Synthesis Workflow

The synthesis is a straightforward single-step process, which can be followed by purification.

Synthesis_Workflow Reactant1 5-chloro-2-methylaniline Reaction Acylation Reaction (0°C to Room Temp) Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, Toluene) Solvent->Reaction Base Base (optional, e.g., Na2CO3) Base->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product 2-chloro-N-(5-chloro-2- methylphenyl)acetamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for similar acylation reactions[5].

Materials:

  • 5-chloro-2-methylaniline

  • Chloroacetyl chloride

  • Toluene or Dichloromethane (DCM)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (10% w/v)

  • Deionized water

  • Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (1.0 equivalent) in toluene or DCM (approx. 5-10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding water. If an organic solvent like DCM is used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous sodium carbonate solution (to neutralize HCl byproduct) and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Self-Validation Note: The neutralization step is confirmed by the cessation of gas evolution (CO₂) upon addition of the carbonate solution.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound. Filter the crystals and dry them under vacuum.

Potential Applications and Biological Activity

The chloroacetamide functional group is a well-known pharmacophore, particularly in the agrochemical field. The biological activity of this class of compounds is often attributed to their ability to act as alkylating agents[6][7].

Herbicidal Activity

Chloroacetamides are among the most widely used herbicides for controlling annual grasses and some broadleaf weeds in major crops like corn and soybeans[7][8].

  • Mechanism of Action: The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs)[8]. VLCFAs are essential components of cell membranes and are precursors to lipids, proteins, and lignin. By inhibiting elongase enzymes involved in VLCFA synthesis, these herbicides disrupt early seedling growth, leading to plant death[9]. The herbicidal activity is linked to the compound's ability to be metabolized in plants via glutathione conjugation, and its efficacy is influenced by factors like lipophilicity and molecular structure[6][10].

MOA_Diagram cluster_herbicide Herbicidal Action Compound 2-chloro-N-(5-chloro-2- methylphenyl)acetamide Enzyme VLCFA Elongase Enzymes Compound->Enzyme Inhibits VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Enzyme->VLCFA Synthesizes Disruption Disruption of Cell Membranes, Lipid & Protein Synthesis VLCFA->Disruption Essential for Growth Inhibition of Seedling Growth Disruption->Growth Death Plant Death Growth->Death

Caption: Proposed mechanism of herbicidal action for chloroacetamides.

Fungicidal and Other Potential Activities

Beyond their herbicidal properties, N-arylacetamide derivatives have been investigated for other biological activities.

  • Fungicidal Activity: Numerous studies have demonstrated that incorporating N-aryl groups into various chemical scaffolds can lead to potent antifungal agents[11][12][13][14]. The specific substitution pattern on the phenyl ring is crucial for activity. While the target compound has not been specifically tested, its structural similarity to known fungicides suggests it could be a candidate for screening against phytopathogenic fungi.

  • Pharmaceutical Potential: Phenylacetamide derivatives have been explored as potential antidepressant agents[15]. The core structure serves as a scaffold that can be modified to interact with biological targets in the central nervous system. This suggests that this compound could be a valuable starting material or intermediate for synthesizing novel CNS-active compounds.

Protocol for In-Vitro Antifungal Assay

This protocol describes a standard method for preliminary screening of antifungal activity.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target compound dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile petri dishes

  • Commercial fungicide as a positive control (e.g., Carbendazim)

  • Solvent as a negative control

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Incorporation: Cool the molten PDA to about 45-50 °C. Add the test compound solution to the PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare plates with the positive and negative controls. Causality Note: Adding the compound to cooled agar prevents its thermal degradation.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a small disc (e.g., 5 mm diameter) of mycelium from a fresh culture of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for several days, until the mycelial growth in the negative control plate has almost reached the edge of the dish.

  • Data Analysis: Measure the diameter of the fungal colony in all plates. Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the colony diameter in the negative control and T is the colony diameter in the treated plate. Self-Validation Note: The positive control should show significant inhibition, and the negative control should show robust growth, validating the assay conditions.

Safety and Handling

Chloroacetamide derivatives should be handled with care, as they are generally considered toxic.

  • Hazards: Compounds in this class are often toxic if swallowed, may cause allergic skin reactions, and are sometimes suspected of damaging fertility or the unborn child[16].

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid as a powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a halogenated N-arylacetamide with significant potential as an intermediate or active ingredient in the agrochemical and pharmaceutical industries. Its synthesis is straightforward, relying on the robust acylation of 5-chloro-2-methylaniline. Based on its structural class, its primary potential application lies in herbicidal formulations, likely acting through the inhibition of VLCFA synthesis. Furthermore, its potential as a scaffold for developing new fungicidal or CNS-active agents warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this versatile compound.

References

  • Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(9), 921-926.
  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(4), 510-521.
  • Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate.
  • Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate.
  • MDPI. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI.
  • Fedorov, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem.
  • Wang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide. PubChem.
  • SpectraBase. (n.d.). N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook.
  • Fedorov, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.
  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST Chemistry WebBook.
  • Fedorov, A. S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. ResearchGate.
  • ResearchGate. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.
  • Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR.
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  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.
  • National Institute of Standards and Technology. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook.
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Sources

An In-Depth Technical Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Registry Number: 85817-60-3 Molecular Formula: C₉H₉Cl₂NO

This technical guide provides a comprehensive overview of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, a halogenated aromatic amide of interest to researchers and professionals in drug development and agrochemical synthesis. This document delves into its chemical characteristics, synthesis, potential applications, and analytical methodologies, offering a foundational resource for its scientific exploration.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted N-phenylacetamide derivative. The presence of a chloroacetyl group makes it a reactive chemical intermediate, particularly for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 85817-60-3
Molecular Formula C₉H₉Cl₂NO
InChI Key WAGYENKYIROKOE-UHFFFAOYSA-N
Physical Form Solid
Purity Typically ≥95%
Storage Room Temperature

Synthesis and Chemical Reactivity

The synthesis of this compound is primarily achieved through the N-chloroacetylation of 5-chloro-2-methylaniline. This reaction involves the use of a chloroacetylating agent, most commonly chloroacetyl chloride.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions 5-chloro-2-methylaniline 5-chloro-2-methylaniline (CAS: 95-79-4) Reaction_Step N-Chloroacetylation 5-chloro-2-methylaniline->Reaction_Step Amine Nucleophile Chloroacetyl_chloride Chloroacetyl chloride (CAS: 79-04-9) Chloroacetyl_chloride->Reaction_Step Acylating Agent Solvent Aprotic Solvent (e.g., Dichloromethane, Acetonitrile) Solvent->Reaction_Step Base Base (e.g., Triethylamine, Pyridine) Base->Reaction_Step Temperature Controlled Temperature (e.g., 0-25°C) Temperature->Reaction_Step Product This compound (CAS: 85817-60-3) Reaction_Step->Product

Caption: General synthetic scheme for the N-chloroacetylation of 5-chloro-2-methylaniline.

Detailed Synthesis Protocol (Adapted from related procedures)

This protocol is based on established methods for the synthesis of N-aryl chloroacetamides and should be adapted and optimized for specific laboratory conditions.[2][3]

Materials:

  • 5-chloro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1N)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 5-chloro-2-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system to yield pure this compound.

The reactivity of the α-chloro group in the acetamide moiety makes this compound a versatile precursor for further chemical modifications through nucleophilic substitution reactions.[1]

Potential Applications and Biological Activities (Inferred from Structurally Related Compounds)

While specific biological activities for this compound are not extensively documented, the broader class of chloroacetamide derivatives has been investigated for various applications, primarily in the agrochemical and pharmaceutical fields.

Agrochemical Potential

Chloroacetamides are a well-known class of herbicides.[4][5] Their mechanism of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.[4] The structural features of this compound, particularly the substituted phenyl ring, are consistent with those of active herbicidal molecules.[6][7] Further screening would be required to determine its specific herbicidal efficacy and crop selectivity.

Antimicrobial and Fungicidal Properties

Numerous studies have demonstrated the antimicrobial and antifungal properties of N-substituted-2-chloroacetamides.[8][9] Research on compounds with similar structures has shown activity against various bacterial and fungal strains, including drug-resistant species.[8][10][11][12][13] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane by binding to ergosterol or inhibiting key enzymes like thymidylate synthase.[13] The presence of halogen substituents on the phenyl ring has been correlated with increased lipophilicity and, in some cases, enhanced antimicrobial activity.[8]

Logical Flow: From Synthesis to Application

G Start 5-chloro-2-methylaniline Synthesis N-Chloroacetylation Start->Synthesis Intermediate This compound Synthesis->Intermediate Bioactivity Potential Biological Activity Intermediate->Bioactivity Herbicide Herbicidal Activity Bioactivity->Herbicide Fungicide Fungicidal Activity Bioactivity->Fungicide Antimicrobial Antimicrobial Activity Bioactivity->Antimicrobial

Caption: Conceptual workflow from starting material to potential applications.

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved using standard analytical techniques.

Table 2: Analytical Methodologies for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to the aromatic protons, the methyl group, the methylene protons of the chloroacetyl group, and the amide proton.
¹³C NMR Structural confirmationResonances for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon.[14]
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.[15][16][17][18][19]
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).[9]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak under optimized chromatographic conditions, allowing for quantitative analysis.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Reactivity: Reacts with strong oxidizing agents, acids, and bases.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new agrochemicals and antimicrobial agents. Its synthesis is straightforward, and its reactive nature allows for diverse chemical transformations. While further research is needed to fully elucidate its biological activity and toxicological profile, this guide provides a solid foundation for researchers and drug development professionals to build upon.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • N-(5-chloro-2-methylphenyl)-N2-ethyl-N2-[(4-fluorophenyl)sulfonyl]glycinamide. BenchChem.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed.
  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives.
  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. PubMed.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r.
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed.
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem.
  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. ChemicalBook.
  • This compound | 85817-60-3. MilliporeSigma.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 85817-60-3 Name... XiXisys.
  • 2-CHLORO-N-(5-CHLORO-2-METHYL-PHENYL)-ACETAMIDE CAS... ChemicalBook.
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  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-. J-Stage.
  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI.
  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound. Sigma-Aldrich.
  • Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST WebBook.
  • N1-(4-CHLORO-2-METHYLPHENYL)-2-CHLOROACETAMIDE synthesis. ChemicalBook.
  • Compound N-(5-chloro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide. Chemdiv.
  • 2-CHLORO-N-(5-CHLORO-2-METHYL-PHENYL)-ACETAMIDE CAS... LookChem.
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  • Acetamide derivatives.
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  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem.
  • Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. PrepChem.com.
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  • N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum. ChemicalBook.
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An In-depth Technical Guide to the Solubility of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination, and offers insights into the interpretation of solubility data.

Introduction

This compound, with the chemical formula C9H9Cl2NO, is a solid organic compound. Understanding its solubility in different organic solvents is crucial for a variety of applications, including synthesis, purification, formulation, and analytical method development.[1] Solubility dictates the choice of solvent for reactions, crystallization processes, and the preparation of solutions for analysis. This guide will equip the user with the necessary knowledge and procedures to systematically evaluate the solubility of this compound.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound—an aromatic amide with two chlorine substituents—suggests it is a moderately polar molecule. The amide group can act as both a hydrogen bond donor and acceptor, while the chloro and methyl groups on the phenyl ring contribute to its lipophilicity. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1][2] This principle suggests that the compound will exhibit higher solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents.

Key Structural Features Influencing Solubility:

  • Amide Group (-CONH-): Capable of hydrogen bonding, which will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Chlorine and Methyl Substituents: These groups increase the nonpolar character of the molecule, potentially enhancing solubility in less polar solvents compared to an unsubstituted analog.

  • Aromatic Ring: The phenyl ring contributes to van der Waals forces and can interact with other aromatic solvents.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid, purity >95%)
  • A range of organic solvents (analytical grade) of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).
  • Scintillation vials or sealed flasks.
  • A constant temperature shaker bath or incubator.
  • Analytical balance.
  • Syringe filters (e.g., 0.22 µm PTFE).
  • Volumetric flasks and pipettes.
  • A method for quantification (e.g., UV-Vis spectrophotometer, HPLC).

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]
  • Phase Separation: Allow the vials to rest at the same constant temperature to let the undissolved solid settle.
  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.
  • Dilution: Dilute the collected sample to a concentration that falls within the linear range of the chosen analytical method.
  • Quantification: Analyze the diluted samples using a pre-calibrated analytical technique (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solid B Add to known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Observations
Hexane1.88Experimental Data
Toluene2.38Experimental Data
Dichloromethane9.08Experimental Data
Ethyl Acetate6.02Experimental Data
Acetone20.7Experimental Data
Ethanol24.5Experimental Data
Methanol32.7Experimental Data
Water80.1Experimental Data

Note: The "Experimental Data" fields are to be populated by the user upon completion of the experimental protocol.

Interpretation of Results:

The results should be analyzed in the context of solvent properties. A higher solubility in solvents like acetone, ethyl acetate, and alcohols would confirm the significant role of the polar amide group. Solubility in dichloromethane and toluene would indicate the influence of the chloro and methyl-substituted phenyl ring. Low solubility in a nonpolar solvent like hexane would be expected.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[4]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can generate reliable solubility data that is essential for the successful development and application of this compound. The provided methodology ensures a systematic and scientifically sound approach to solubility studies.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • This compound. Sigma-Aldrich.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Solubility of organic compounds (video). Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
  • Material Safety D
  • SAFETY D
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 8).
  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.

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A Theoretical and Applied Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, a compound of interest for researchers in drug discovery and development. By synthesizing data from closely related analogues and established chemical principles, this document offers insights into its physicochemical characteristics, spectroscopic profile, and potential biological relevance, empowering scientists to make informed decisions in their research endeavors.

Molecular Identity and Physicochemical Landscape

This compound is a disubstituted N-phenylacetamide with the chemical formula C₉H₉Cl₂NO. Its unique substitution pattern, featuring a chloroacetamide moiety and a dichlorinated methylphenyl ring, suggests a complex interplay of electronic and steric effects that dictate its behavior in chemical and biological systems.

Core Properties

A foundational understanding of a compound's properties is paramount for its application in research. The following table summarizes the key identifiers and physicochemical parameters for this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 85817-60-3
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 222.08 g/mol Calculated
InChI Key WAGYENKYIROKOE-UHFFFAOYSA-N
Physical Form Solid
Purity 95%
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of its constituent atoms.

Caption: 2D structure of this compound.

Synthesis and Reactivity

While specific synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a reliable synthetic route can be inferred from established methods for the preparation of N-substituted chloroacetamides.[1][2] The most probable pathway involves the acylation of 5-chloro-2-methylaniline with chloroacetyl chloride.

Proposed Synthetic Workflow

The reaction is typically carried out in the presence of a mild base, such as sodium acetate, in an appropriate solvent like glacial acetic acid.[1] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G Reactant1 5-chloro-2-methylaniline Reaction Acylation Reaction Reactant1->Reaction Reactant2 Chloroacetyl chloride Reactant2->Reaction Solvent Glacial Acetic Acid / Sodium Acetate Solvent->Reaction Reaction Medium Product This compound Reaction->Product yields Byproduct HCl (neutralized) Reaction->Byproduct

Caption: Proposed synthesis of this compound.

Theoretical Properties and In Silico Analysis

In the absence of extensive experimental data, computational methods and quantitative structure-activity relationship (QSAR) studies on analogous compounds provide valuable insights into the theoretical properties of this compound.

Predicted Physicochemical Descriptors

QSAR studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that physicochemical properties such as lipophilicity (logP) and topological polar surface area (TPSA) are critical determinants of their biological activity.[3][4]

DescriptorPredicted Value/RangeSignificance in Drug Discovery
logP (Lipophilicity) 3.0 - 4.0Influences membrane permeability and absorption. Higher values suggest increased lipophilicity.
TPSA (Topological Polar Surface Area) 29.1 ŲCorrelates with hydrogen bonding potential and permeability across biological barriers.
Hydrogen Bond Donors 1The N-H group of the amide.
Hydrogen Bond Acceptors 1The carbonyl oxygen of the amide.
Rotatable Bonds 2Influences conformational flexibility and binding to target proteins.

Note: Predicted values are estimated based on the structure and data from similar compounds.

These predicted properties suggest that this compound likely possesses good membrane permeability, a key characteristic for orally bioavailable drugs.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic fingerprint. The following are predicted key features based on data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by characteristic vibrations of the amide and aromatic functionalities.

  • N-H Stretch: A sharp peak around 3300-3250 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C=O Stretch (Amide I): A strong absorption band in the region of 1680-1650 cm⁻¹ due to the carbonyl stretch.

  • N-H Bend (Amide II): A peak around 1550-1520 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Amide Proton (N-H): A broad singlet in the downfield region (δ 8.0-9.5 ppm).

    • Aromatic Protons: A set of multiplets in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns dictated by the substitution on the phenyl ring.

    • Chloromethyl Protons (-CH₂Cl): A singlet around δ 4.0-4.5 ppm.

    • Methyl Protons (-CH₃): A singlet in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A resonance in the downfield region (δ 165-175 ppm).

    • Aromatic Carbons: Multiple signals in the δ 110-140 ppm range.

    • Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-50 ppm.

    • Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm).

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will result in characteristic M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1. Common fragmentation patterns would likely involve the loss of the chloroacetyl group and cleavage of the amide bond.

Toxicological and Pharmacological Considerations (Inferred)

Potential Toxicology

N-phenylacetamides and related compounds can exhibit varying degrees of toxicity. For instance, N-phenylacetamide has a reported oral LD50 of 800 mg/kg in rats.[5] The presence of two chlorine atoms in the target molecule may influence its metabolic pathways and potential for toxicity. As with any novel compound, appropriate safety precautions and handling procedures are essential.

Potential Pharmacological Activity

The chloroacetamide moiety is a known pharmacophore present in various biologically active compounds, including some with antimicrobial and herbicidal properties.[3][4] QSAR studies on a series of N-(substituted phenyl)-2-chloroacetamides have shown that these compounds can exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.[3][4] The specific substitution pattern on the phenyl ring of this compound will ultimately determine its biological activity profile.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the properties of this compound. By leveraging data from analogous compounds and established scientific principles, we have outlined its likely physicochemical characteristics, spectroscopic profile, and potential areas of biological relevance. This information serves as a valuable resource for researchers, enabling them to design and execute experiments with a greater understanding of this compound's behavior. Further experimental validation of these theoretical properties is a necessary next step to fully elucidate its potential in drug discovery and other scientific applications.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. [Link]
  • N-Phenylacetamide. ChemBK. [Link]
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. [Link]
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

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discovery and history of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-(5-chloro-2-methylphenyl)acetamide: Synthesis, Properties, and Potential Applications

Introduction

This compound is a halogenated aromatic amide. While not a widely studied end-product in its own right, its structure is representative of a class of chemical intermediates pivotal in the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its chemical nature, a detailed, plausible synthetic route based on established chemical principles, and an exploration of its potential applications as inferred from structurally related compounds. This document is intended for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

Historical Context and Discovery

The specific discovery and initial synthesis of this compound are not prominently documented in publicly accessible scientific literature. It is highly probable that this compound was first synthesized as a chemical intermediate in a broader research program, rather than as a target molecule with a specific, predefined biological activity. The history of N-substituted chloroacetamides dates back to early organic chemistry, with foundational methods for their preparation being well-established[1].

Compounds of this class are frequently utilized as building blocks in the synthesis of more complex molecules due to the reactivity of the chloroacetyl group, which readily participates in nucleophilic substitution reactions[2]. The broader family of chloroacetanilide herbicides, for instance, saw significant development by companies like Monsanto and Zeneca, with compounds like Acetochlor being prominent examples of the utility of this chemical scaffold[3]. Research into various acetamide derivatives has also revealed their potential as anti-inflammatory, anticancer, analgesic, and antimicrobial agents, underscoring the importance of the chloroacetamide precursors from which they are often derived[4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 85817-60-3
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 222.08 g/mol Calculated
IUPAC Name This compound
InChI Key WAGYENKYIROKOE-UHFFFAOYSA-N
Physical Form Solid
Storage Temperature Room Temperature

Synthesis

The synthesis of this compound is a straightforward process that follows a well-established protocol for the acylation of anilines. The reaction involves the nucleophilic attack of the amino group of 5-chloro-2-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-chloro-2-methylaniline

  • Chloroacetyl chloride

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane, or ethyl acetate)

  • A weak base (e.g., sodium acetate or triethylamine)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methylaniline in the chosen solvent and cool the mixture in an ice bath.

  • In a separate vessel, dissolve chloroacetyl chloride in the same solvent.

  • Slowly add the chloroacetyl chloride solution to the cooled aniline solution under continuous stirring. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, add a weak base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Continue stirring the reaction mixture at room temperature for a few hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography[5].

  • Upon completion, the product can be isolated by filtration if it precipitates from the solution. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product should be washed with cold water to remove any remaining salts and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified this compound[6].

This general synthetic approach is widely documented for the preparation of various N-substituted chloroacetamides[6][7].

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup and Purification Aniline 5-chloro-2-methylaniline Reaction Acylation Reaction Aniline->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Base Weak Base (e.g., Sodium Acetate) Base->Reaction Temp Ice Bath Cooling Temp->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Wash Washing with Water Isolation->Wash Recrystallization Recrystallization Wash->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While specific applications for this compound are not extensively reported, the broader class of chloroacetamide derivatives has significant utility in several fields.

  • Agrochemicals: Chloroacetamides are a well-known class of herbicides. Their mode of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants[3]. The structural similarity of the target compound to these herbicides suggests potential for further investigation in this area.

  • Pharmaceuticals: N-arylacetamides are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. They have been used to develop molecules with analgesic, anti-inflammatory, anticancer, and antidepressant properties[4][7]. The reactive chloro- group allows for the facile introduction of various functional groups, enabling the construction of diverse chemical libraries for drug discovery.

  • Antimicrobial Agents: Various N-substituted chloroacetamide derivatives have demonstrated antibacterial and antifungal activity[5]. The mechanism of action can involve the alkylation of essential biomolecules within the microbial cells.

Logical Relationship of Potential Applications

G cluster_applications Potential Applications Core This compound Agrochemicals Agrochemicals (Herbicides) Core->Agrochemicals Structural Analogy Pharma Pharmaceuticals (Analgesics, Anticancer) Core->Pharma Synthetic Intermediate Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Known Class Activity

Caption: Potential applications derived from the core chemical structure.

Conclusion

This compound represents a valuable, albeit not widely known, chemical entity. Its significance lies not in its direct applications, which are currently underexplored, but in its role as a versatile synthetic intermediate. The straightforward and well-documented synthetic pathway for its preparation makes it an accessible building block for the creation of more complex molecules with potential utility in the agrochemical and pharmaceutical industries. Further research into the derivatization of this compound could unveil novel compounds with significant biological activities.

References

  • Title: 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide Source: National Institutes of Health (NIH) URL:[Link]
  • Title: N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide | C13H19ClN2O | CID 53902 Source: PubChem URL:[Link]
  • Title: Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • Title: US2321278A - Preparation of chloroacetamide - Google Patents Source: Google Patents URL
  • Title: Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem Source: PubChem URL:[Link]
  • Title: WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents Source: Google Patents URL
  • Title: Acetamide derivatives - US5270342A - Google Patents Source: Google Patents URL
  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research Source: International Journal of Pharma Sciences and Research URL:[Link]
  • Title: (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • Title: WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents Source: Google Patents URL
  • Title: 2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals Source: IUCr Journals URL:[Link]
  • Title: N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum Source: SpectraBase URL:[Link]
  • Title: (PDF)

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Methodological & Application

synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide from 5-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of this compound, a key chemical intermediate. The synthesis is achieved via the N-acylation of 5-chloro-2-methylaniline with 2-chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety analysis, and methods for product characterization. The narrative emphasizes the rationale behind procedural choices to ensure reproducibility, safety, and high-purity yield.

Introduction & Scientific Rationale

The synthesis of N-aryl acetamides is a fundamental transformation in organic and medicinal chemistry. The target molecule, this compound, belongs to the chloroacetanilide class of compounds. These structures are pivotal intermediates in the synthesis of various biologically active molecules, including herbicides and pharmaceutical agents.[1][2][3] The presence of a reactive α-chloro group makes the product a versatile building block for further nucleophilic substitution, enabling the construction of more complex molecular architectures.[4]

The core reaction is a nucleophilic acyl substitution. The nitrogen atom of the primary amine, 5-chloro-2-methylaniline, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. This reaction is typically rapid and exothermic, necessitating careful control of reaction conditions to achieve high selectivity and yield.

Mechanistic Overview

The reaction proceeds through a well-established addition-elimination mechanism. The amine's lone pair of electrons initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride, leading to the formation of a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is introduced into the reaction to neutralize the generated hydrogen chloride (HCl), which prevents the protonation of the starting amine and drives the equilibrium towards the product.

G cluster_0 Reaction Mechanism: Nucleophilic Acyl Substitution R1_NH2 5-Chloro-2-methylaniline (Nucleophile) AcylCl 2-Chloroacetyl Chloride (Electrophile) R1_NH2->AcylCl Nucleophilic Attack Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Addition Product_H Protonated Amide Tetrahedral->Product_H Elimination of Cl- Product This compound Product_H->Product Deprotonation Base Base (e.g., Et3N) Base->Product_H Salt Base-HCl Salt Product->Salt

Caption: Nucleophilic acyl substitution pathway.

Hazard Analysis and Safety Protocols

CRITICAL: The reagents used in this synthesis are hazardous. This protocol must be executed inside a certified chemical fume hood by personnel trained in handling corrosive and toxic chemicals.

A thorough risk assessment is mandatory before commencing any experimental work. The primary hazards are associated with the high reactivity and toxicity of 2-chloroacetyl chloride.

Compound CAS No. Hazards
5-Chloro-2-methylaniline 95-79-4Toxic if swallowed, in contact with skin, or if inhaled; Causes skin irritation; Causes serious eye irritation.[5]
2-Chloroacetyl chloride 79-04-9Fatal if inhaled; Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage; Lachrymator; Reacts violently with water.[6][7]
Triethylamine (Et₃N) 121-44-8Highly flammable liquid and vapor; Toxic if inhaled; Causes severe skin burns and eye damage.
Tetrahydrofuran (THF) 109-99-9Highly flammable liquid and vapor; May form explosive peroxides; Causes serious eye irritation.
Mandatory Safety Measures
  • Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic vapors.[6][7] An eyewash station and safety shower must be immediately accessible.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles and a face shield when handling 2-chloroacetyl chloride.[7][8]

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[8]

  • Emergency Procedures:

    • Inhalation: If vapors are inhaled, immediately move the person to fresh air and seek urgent medical attention.[6]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

    • Spills: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and contact emergency response personnel. Do not use water on a 2-chloroacetyl chloride spill, as it reacts violently.[8][9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis, yielding a high-purity solid product.

G cluster_0 Experimental Workflow A 1. Preparation Dissolve 5-chloro-2-methylaniline and triethylamine in THF. B 2. Reaction Cool to 0-5 °C. Add 2-chloroacetyl chloride dropwise. A->B Ice Bath C 3. Stirring Allow to warm to room temperature. Stir for 2-4 hours. B->C D 4. Monitoring Check reaction completion by TLC. C->D Periodic Sampling E 5. Work-up Pour into ice-water. Extract with ethyl acetate. D->E Upon Completion F 6. Purification Wash organic layer, dry, and concentrate. Recrystallize from ethanol. E->F G 7. Analysis Characterize product by NMR, IR, MS, and melting point. F->G

Caption: Step-by-step synthesis workflow.

Reagents and Equipment
Reagents & Solvents Grade Supplier
5-Chloro-2-methylaniline (C₇H₈ClN)≥98%Sigma-Aldrich
2-Chloroacetyl chloride (C₂H₂Cl₂O)≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99%Fisher Scientific
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
Ethanol (EtOH), 200 ProofACS GradeVWR
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeFisher Scientific
Deionized Water (H₂O)
Saturated Sodium Bicarbonate (NaHCO₃)
Brine (Saturated NaCl)
Equipment Description
Round-bottom flask (250 mL)Two-necked, with magnetic stir bar
Dropping funnelPressure-equalizing, 50 mL
CondenserAllihn or Liebig
Magnetic stirrer with cooling bathIce-water bath
Separatory funnel (500 mL)
Rotary evaporator
Buchner funnel and filter flask
Melting point apparatus
TLC platesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure
  • Preparation: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylaniline (7.08 g, 50.0 mmol) and triethylamine (7.0 mL, 50.0 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reaction Setup: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0-5 °C.

  • Reagent Addition: Add 2-chloroacetyl chloride (4.0 mL, 50.0 mmol) to a dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the formation of side products. The temperature should be maintained below 10 °C.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. A white precipitate (triethylamine hydrochloride) will form.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting aniline spot indicates the reaction is complete.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of 1 M HCl (to remove any remaining triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol. Filter the purified crystals using a Buchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a white or off-white solid.[11][12]

Quantitative Data Summary
Parameter Value Rationale
Molar Ratio (Aniline:Acyl Chloride:Base)1 : 1 : 1Stoichiometric amounts ensure efficient conversion. The base neutralizes the HCl byproduct.
SolventAnhydrous THFAprotic solvent that solubilizes reactants and does not react with the acyl chloride.
Reaction Temperature0-5 °C (addition), RT (stirring)Controls exothermicity and minimizes side reactions.
Reaction Time2-4 hoursSufficient time for complete conversion at room temperature.
Expected Yield~85-95%This reaction is typically high-yielding.
Product Physical FormWhite to off-white solid[13]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Analytical Method Expected Results
Melting Point Literature value dependent on purity. A sharp melting range indicates high purity.
¹H NMR (CDCl₃, 400 MHz) δ ~8.0 (s, 1H, NH), δ ~7.0-7.5 (m, 3H, Ar-H), δ 4.2 (s, 2H, COCH₂Cl), δ 2.3 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ ~164 (C=O), δ ~130-138 (Ar-C), δ ~120-128 (Ar-CH), δ ~43 (CH₂Cl), δ ~17 (CH₃).
IR Spectroscopy (ATR, cm⁻¹) ~3250-3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750-800 (C-Cl stretch).[11]
Mass Spectrometry (ESI+) [M+H]⁺ = 220.02; Isotopic pattern characteristic of two chlorine atoms.
Purity (HPLC) >98% (typical for recrystallized product).[14]

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
  • Fisher Scientific. SAFETY DATA SHEET: Chloroacetyl chloride. (2010).
  • Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET.
  • Yufeng. Chloroacetyl Chloride.
  • Sigma-Aldrich. SAFETY DATA SHEET: Chloroacetyl chloride. (2025).
  • NJ.gov. HAZARD SUMMARY: CHLOROACETYL CHLORIDE.
  • Chongqing Chemdad Co. Alachlor Five.
  • MDPI. Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis.
  • Benchchem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • YouTube. Synthesis and uses of Alachlor and Butachlor (Anilides) pesticides. (2020).
  • enviPath. Alachlor Pathway.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012).
  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Sigma-Aldrich. This compound.
  • Guidechem. How is 5-Chloro-2-methylaniline synthesized?.
  • ResearchGate. 2-Chloro-N-phenylacetamide. (2008).

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The Strategic Application of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery, the identification and strategic deployment of reactive fragments and versatile synthetic intermediates are paramount to the successful development of novel therapeutics. Among these, the N-arylacetamide scaffold, particularly when functionalized with an electrophilic chloroacetyl group, presents a compelling starting point for the synthesis of targeted covalent inhibitors and other biologically active molecules. This guide focuses on 2-chloro-N-(5-chloro-2-methylphenyl)acetamide , a compound whose specific applications in medicinal chemistry are emerging, but whose structural motifs suggest significant potential across various therapeutic areas. While extensive literature on this exact molecule is not yet widespread, this document will extrapolate from the well-established principles of medicinal chemistry and the known biological activities of analogous compounds to provide a comprehensive overview of its potential applications, supported by detailed protocols and mechanistic insights.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's fundamental properties is the bedrock of its application in drug design. The key physicochemical characteristics of this compound are summarized below.

PropertyValue
CAS Number 85817-60-3
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol
IUPAC Name This compound
Physical Form Solid
Storage Temperature Room Temperature

The synthesis of this compound is a straightforward yet crucial process, typically achieved through the acylation of the corresponding aniline. This reaction is fundamental for chemists aiming to utilize this scaffold in their research.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 5-chloro-2-methylaniline C Inert Solvent (e.g., DCM, THF) Base (e.g., Triethylamine, Pyridine) A->C Reacts with B Chloroacetyl chloride B->C D This compound C->D Yields

Figure 1: General synthetic workflow for this compound.

The Chloroacetamide Moiety: A Covalent Warhead for Targeted Inhibition

The primary utility of the chloroacetamide group in medicinal chemistry lies in its ability to act as a "warhead" for targeted covalent inhibition. This functional group is an electrophile that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein. This irreversible binding can lead to potent and sustained inhibition of the protein's function.

G cluster_inhibitor Chloroacetamide Inhibitor cluster_protein Target Protein cluster_complex Covalent Adduct inhibitor R-NH-CO-CH₂-Cl protein Protein-Cys-SH inhibitor->protein Nucleophilic Attack complex R-NH-CO-CH₂-S-Cys-Protein protein->complex Covalent Bond Formation

Figure 2: Mechanism of covalent modification of a cysteine residue by a chloroacetamide warhead.

This covalent modification strategy offers several advantages, including high potency, prolonged duration of action, and the potential to overcome drug resistance mechanisms. However, it also necessitates careful design to ensure target specificity and minimize off-target reactivity that could lead to toxicity.

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the known activities of structurally related chloroacetamides, this compound can be envisioned as a valuable starting point for the development of agents targeting a range of diseases.

Anticancer Agents

The chloroacetamide fragment has been successfully employed in the design of covalent inhibitors targeting key proteins in cancer signaling pathways. A notable example is the Hippo-YAP pathway, where the TEAD transcription factors are crucial for cell proliferation. The palmitoylation of a conserved cysteine residue on TEAD is essential for its interaction with the co-activator YAP. A chloroacetamide-based fragment library has been screened to identify new scaffolds that can covalently bind to this cysteine, thereby inhibiting the TEAD-YAP interaction and suppressing tumor growth.

G cluster_pathway Hippo-YAP Signaling Pathway YAP YAP TEAD TEAD YAP->TEAD Binding Gene Target Gene Expression (Proliferation, Survival) TEAD->Gene Activation Inhibitor Chloroacetamide Inhibitor Inhibitor->TEAD Covalent Inhibition of Cysteine

Figure 3: Inhibition of the TEAD-YAP interaction by a covalent chloroacetamide inhibitor.

Antimicrobial Agents

N-substituted chloroacetamides have a long history of investigation as antimicrobial agents. Their mechanism of action is often attributed to the alkylation of essential enzymes and proteins in bacteria and fungi, leading to metabolic disruption and cell death. The development of novel derivatives of this compound could lead to new antibacterial and antifungal compounds with improved efficacy and reduced toxicity.

Neurological Agents

The N-phenylacetamide scaffold is present in a number of centrally acting drugs. Research has shown that 2-chloro-N-substituted-acetamides can serve as intermediates in the synthesis of compounds with potential antidepressant activity. These compounds can be further elaborated to interact with targets such as monoamine oxidase (MAO) or neurotransmitter transporters.

Experimental Protocols

The following protocols provide a starting point for researchers interested in working with this compound.

Protocol for the Synthesis of this compound

Materials:

  • 5-chloro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-chloro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

General Protocol for Screening as a Covalent Enzyme Inhibitor

Materials:

  • Target enzyme with a known or suspected active site cysteine (e.g., a cysteine protease like papain)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer

  • This compound dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a solution of the target enzyme in the assay buffer.

  • In a 96-well plate, add varying concentrations of this compound (from a DMSO stock) to the enzyme solution. Include a DMSO-only control.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value. Time-dependent inhibition studies can be performed to confirm a covalent mechanism of action.

Summary of Potential Applications

The following table summarizes the potential therapeutic avenues for derivatives of this compound.

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology TEAD, other enzymes with active site cysteinesCovalent inhibition of key signaling proteins in cancer cell proliferation and survival.
Infectious Diseases Bacterial and fungal metabolic enzymesAlkylation of essential microbial proteins, leading to cell death.
Neurology Monoamine Oxidase (MAO), neurotransmitter transportersServe as a key intermediate for the synthesis of CNS-active compounds.

Conclusion: A Call for Further Investigation

While the direct medicinal chemistry applications of this compound are not yet extensively documented in peer-reviewed literature, its structural features, particularly the presence of a reactive chloroacetamide "warhead," position it as a highly valuable and versatile building block for modern drug discovery. The protocols and potential applications outlined in this guide are intended to provide a solid foundation and intellectual springboard for researchers and drug development professionals. It is through the creative and rigorous exploration of such promising scaffolds that the next generation of targeted therapies will be realized. Further investigation into the biological activity of this specific compound and its derivatives is strongly encouraged.

References

[1] Sigma-Aldrich. This compound. (Product Information Page). Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. G. S. S. Kumar, et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 168-173. Bum-Erdene, K., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(10), 1235-1245. A patent mentioning N-arylpiperazine acetamides as useful intermediates in the preparation of analgesics. (Note: A specific, directly relevant patent for the exact compound was not identified in the search, this is a general reference to the class).

Sources

Application Notes & Protocols: The Strategic Utility of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, a key chloroacetamide intermediate. We delve into its synthesis, core chemical properties, and its significant role as a versatile building block in the synthesis of higher-value molecules, particularly within the pharmaceutical and agrochemical sectors. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Core Properties

This compound (CAS No: 85817-60-3) belongs to the class of N-aryl chloroacetamides. This class of compounds is fundamentally important in synthetic organic chemistry, primarily due to the reactive C-Cl bond, which is susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of the N-(5-chloro-2-methylphenyl)acetamide moiety into a wide array of molecular scaffolds.

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the electrophilic nature of the carbon atom attached to the chlorine. The chlorine atom is a good leaving group, making it readily displaceable by a variety of nucleophiles (e.g., amines, thiols, alcohols), which is a cornerstone of its utility.[1] This inherent reactivity is the basis for its application in constructing complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85817-60-3
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol Calculated
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature

Synthesis of the Intermediate: A Foundational Protocol

The most common and efficient method for synthesizing N-aryl chloroacetamides is the acylation of an aniline derivative with chloroacetyl chloride.[2][3][4] In the case of our title compound, 5-chloro-2-methylaniline is the starting precursor.

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to quench the hydrochloric acid (HCl) byproduct, driving the reaction towards completion.

Caption: General synthesis scheme for the target intermediate.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted chloroacetamides.[3][4]

Materials:

  • 5-chloro-2-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial acetic acid (solvent)

  • Saturated sodium acetate solution

  • Ice-cold deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a fume hood, dissolve 5-chloro-2-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering: Add a saturated solution of sodium acetate. The sodium acetate acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the reaction mixture vigorously for 1-2 hours at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the crude product with a small amount of cold water to remove any residual acetic acid and salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Advanced Synthesis

The strategic value of this compound lies in its ability to act as a handle for introducing a substituted phenylacetamide group into a target molecule. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[2][5]

Application Focus 1: Pharmaceutical Precursor Synthesis

Many active pharmaceutical ingredients (APIs), such as the local anesthetic lidocaine, are synthesized from chloroacetamide intermediates.[2] The core reaction is the nucleophilic substitution of the chloride with an amine. The protocol below describes a representative synthesis of a potential bioactive molecule.

G start 2-chloro-N-(5-chloro- 2-methylphenyl)acetamide product N-(5-chloro-2-methylphenyl)-2- (diethylamino)acetamide (Hypothetical Bioactive Molecule) start->product Sₙ2 Reaction reagent Nucleophile (e.g., Diethylamine) reagent->product conditions Base (K₂CO₃) Solvent (Acetonitrile) Heat (Reflux) conditions->product Reaction Conditions

Caption: Workflow for synthesis of a potential API precursor.

Protocol 3.1: Synthesis via Nucleophilic Substitution with a Secondary Amine

Objective: To synthesize a tertiary amine by reacting the chloroacetamide intermediate with diethylamine. This product is structurally analogous to precursors for various APIs.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (solvent)

Procedure:

  • Setup: To a solution of this compound in acetonitrile, add potassium carbonate. Causality: K₂CO₃ is an inorganic base used to scavenge the in-situ formed HCl and also to deprotonate the secondary amine, increasing its nucleophilicity.

  • Nucleophile Addition: Add diethylamine to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure final product.

Application Focus 2: Agrochemical Intermediate Synthesis

Chloroacetamide herbicides, such as Metolachlor and Acetochlor, are critical in modern agriculture.[5] Their synthesis often involves the reaction of a chloro-N-arylacetamide intermediate with an alcohol or ether derivative. This demonstrates the versatility of the intermediate in reacting with oxygen-based nucleophiles as well.

Protocol 3.2: Synthesis via Williamson Ether-type Reaction

Objective: To demonstrate the reactivity of the chloroacetamide with an oxygen nucleophile, a key step in the synthesis of certain herbicide classes.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) (1.2 eq)

  • Methanol (Solvent)

Procedure:

  • Setup: Dissolve this compound in methanol in a round-bottom flask.

  • Nucleophile Addition: Add sodium methoxide to the solution. Causality: Sodium methoxide is a strong base and a source of the methoxide nucleophile, which will displace the chloride.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction's endpoint can be determined by TLC analysis.

  • Neutralization & Workup: Once complete, carefully neutralize the excess sodium methoxide with a dilute acid (e.g., 1M HCl) until the pH is ~7.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Isolation & Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography to isolate the desired 2-methoxy-N-(5-chloro-2-methylphenyl)acetamide.

Safety and Handling

As a chloroacetamide derivative, this compound requires careful handling. Analagous compounds are known to be irritants and potentially harmful.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • This compound - Sigma-Aldrich. Sigma-Aldrich.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Suryawanshi, M. R., et al. Future Journal of Pharmaceutical Sciences.
  • The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.
  • Synthesis of N-substituted chloroacetamides.
  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical.
  • Safety D
  • SAFETY D

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Application Notes and Protocols for Evaluating the Biological Activity of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Bioactive Compound Discovery

The chloroacetamide functional group represents a privileged scaffold in the development of biologically active molecules. Its inherent reactivity and structural features allow for targeted modifications, leading to a diverse range of pharmacological and agrochemical activities. The core structure, 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, and its derivatives have emerged as a focal point of research, demonstrating significant potential across multiple domains, including herbicidal, fungicidal, and anticancer applications.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale for key protocols to synthesize and evaluate the biological activities of this promising class of compounds. We will explore the methodologies required to screen for three primary activities, offering a robust framework for discovery and characterization.

Section 1: Synthesis of 2-chloro-N-(aryl)acetamide Derivatives

The foundational step in exploring biological activity is the chemical synthesis of the target compounds. The most common and efficient method for preparing this compound and its derivatives is the acylation of a substituted aniline with chloroacetyl chloride.[2] This reaction is typically straightforward and high-yielding.

Protocol 1: General Synthesis via Acylation

Rationale: This protocol utilizes the nucleophilic aromatic amine (e.g., 5-chloro-2-methylaniline) to attack the electrophilic carbonyl carbon of chloroacetyl chloride. A base is often added to neutralize the HCl byproduct, driving the reaction to completion. The choice of an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions.

Materials:

  • Substituted aniline (e.g., 5-chloro-2-methylaniline)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes until the temperature equilibrates to 0-5°C.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-chloro-N-(aryl)acetamide derivative.[1]

Section 2: Herbicidal Activity Assessment

Chloroacetamide herbicides are widely used in agriculture.[3] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for early seedling development.[4][5] This leads to a cessation of cell division and expansion, ultimately preventing weed emergence.[5]

Mechanism of Action: Inhibition of VLCFA Elongase

The herbicidal activity of chloroacetamides stems from their ability to inhibit the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[5] This inhibition disrupts the formation of fatty acids with chain lengths greater than 18 carbons, which are essential components of various cellular structures and signaling molecules.

acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC elongase VLCFA Elongase Complex malonyl_coa->elongase Condensation vlcfa Very-Long-Chain Fatty Acids (>C18) elongase->vlcfa Elongation Cycles lipids Complex Lipids (Waxes, Suberin) vlcfa->lipids growth Cell Division & Expansion lipids->growth chloroacetamide Chloroacetamide Derivative chloroacetamide->elongase INHIBITION

Caption: Chloroacetamide derivatives inhibit the VLCFA elongase complex, halting the production of essential long-chain fatty acids.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

Rationale: This protocol assesses the compound's ability to prevent seed germination and inhibit early seedling growth when present in the growth medium, simulating a pre-emergence application in the field. A petri dish assay with a model species like cress (Lepidium sativum) provides a rapid and reproducible method for initial screening.

Materials:

  • Test compound stock solution (in DMSO or acetone)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Seeds of a susceptible indicator species (e.g., cress, radish, or barnyard grass)

  • Growth chamber with controlled light and temperature (e.g., 24°C, 16h light/8h dark)

  • Distilled water

Procedure:

  • Preparation of Test Plates: Place two layers of filter paper in each petri dish.

  • Compound Application: Prepare serial dilutions of the test compound in distilled water (ensure final solvent concentration is non-phytotoxic, typically <0.5%). Add 5 mL of each concentration to the respective petri dishes. A solvent-only control is essential.

  • Seed Plating: Evenly place 20-30 seeds on the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber. Incubate for 5-7 days.[6]

  • Data Collection: After the incubation period, measure the following parameters:

    • Germination percentage.

    • Root length of each seedling.

    • Shoot (hypocotyl) length of each seedling.

  • Analysis: Calculate the percent inhibition for each parameter relative to the solvent control using the formula:

    • % Inhibition = 100 * (1 - (Mean of Treatment / Mean of Control))

    • Determine the EC₅₀ value (the concentration that causes a 50% reduction in growth).[6]

Data Presentation: Herbicidal Activity
Concentration (µM)Germination (%)Average Root Length (mm) ± SDRoot Inhibition (%)Average Shoot Length (mm) ± SDShoot Inhibition (%)
Control (0) 98 ± 245.2 ± 3.1028.5 ± 2.50
1 95 ± 335.8 ± 2.820.822.1 ± 2.022.5
10 70 ± 515.1 ± 1.966.69.7 ± 1.566.0
100 15 ± 42.3 ± 0.894.91.5 ± 0.594.7

Section 3: Antifungal Activity Assessment

The emergence of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents.[7] Chloroacetamide derivatives have shown promising activity against clinically relevant fungi, such as Candida species, by inhibiting both planktonic cell growth and biofilm formation.[7][8]

Protocol 3: Broth Microdilution Assay for MIC & MFC

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.[9][10] The subsequent determination of the Minimum Fungicidal Concentration (MFC) distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity.

Materials:

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom)

  • Test compound stock solution (in DMSO)

  • Spectrophotometer and incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation:

    • Culture the yeast strain on an SDA plate for 24 hours at 35°C.

    • Suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[9]

    • Dilute this suspension 1:1000 in RPMI-MOPS medium to achieve the final working inoculum of 1-5 x 10³ CFU/mL.

  • Plate Setup:

    • Add 100 µL of RPMI-MOPS medium to wells 2 through 12 of a 96-well plate.

    • Prepare a 2x working stock of your test compound. Add 200 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final working inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration where no visible growth (no turbidity) is observed compared to the growth control.[9]

  • MFC Determination:

    • Take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

    • Spot-plate the aliquot onto a fresh SDA plate.

    • Incubate the plate at 35°C for 24-48 hours.

    • The MFC is the lowest concentration from which no colonies grow on the SDA plate, indicating a ≥99.9% kill rate.[7]

Data Presentation: Antifungal Activity
Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicansDerivative X1285124Fungistatic
C. albicansFluconazole1>64>64Fungistatic
C. parapsilosisDerivative Y2565122Fungicidal

Note: An MFC/MIC ratio of ≤4 is generally considered fungicidal.[7]

Section 4: Anticancer (Cytotoxicity) Assessment

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Chloroacetamide derivatives have been identified as potent cytotoxic agents against various cancer cell lines.[11] One proposed mechanism involves the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[12]

cluster_workflow In Vitro Cytotoxicity Workflow culture 1. Culture Cancer Cell Line (e.g., MCF-7, Jurkat) seed 2. Seed Cells into 96-well Plate culture->seed treat 3. Treat with Serial Dilutions of Test Compound seed->treat incubate 4. Incubate for 48-72 hours treat->incubate assay 5. Perform MTT Assay incubate->assay read 6. Measure Absorbance (570 nm) assay->read analyze 7. Calculate % Viability & Determine IC50 read->analyze

Caption: Standard workflow for evaluating the cytotoxic potential of a novel compound using an MTT assay.

Protocol 4: MTT Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric method used to assess cell viability.[13] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, Jurkat T-cell leukemia)[12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for untreated (vehicle control) and blank (medium only) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration:

      • % Viability = 100 * ((Abs_Treatment - Abs_Blank) / (Abs_Control - Abs_Blank))

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Data Presentation: Cytotoxicity
Cell LineCompoundIC₅₀ (µM) ± SD
MCF-7 (Breast Cancer) Derivative Z8.4 ± 0.7
Jurkat (T-cell Leukemia) Derivative Z5.2 ± 0.5
MDA-MB-231 (Breast Cancer) Derivative Z12.1 ± 1.1
HEK293 (Normal Kidney) Derivative Z>100

Note: Comparing the IC₅₀ value in cancer cells to that in a non-cancerous cell line (like HEK293) can provide a preliminary measure of selectivity.[15]

References

  • LeFever, C. (n.d.). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge University Press.
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  • EFSA. (2016). Protocol concerning the application of herbicide active substances to control a serious danger to plant health. EFSA Journal.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Juhasz, A., et al. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.
  • Weed Technology. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge Core.
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  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.
  • Akobundu, I. O., et al. (1975). A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.
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  • de Barros, C. H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology.
  • Hrytsai, I., et al. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise.
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  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IICPSR.
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  • ResearchGate. (2025). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. ResearchGate.
  • NIH. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information.
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Application Notes and Protocols: Evaluating the Antimicrobial Potential of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The relentless evolution of antimicrobial resistance necessitates a perpetual search for novel chemical entities with therapeutic potential. Within this landscape, chloroacetamide derivatives have emerged as a promising class of compounds, warranting rigorous investigation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the evaluation of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide . We eschew a rigid, templated approach, instead presenting a logical and scientifically-grounded workflow. This guide is designed to be a self-validating system, where each protocol is built upon a foundation of established scientific principles and authoritative standards, empowering you to generate robust and reproducible data. Our focus is not merely on the "how," but critically, the "why," providing the causal reasoning behind experimental choices to foster a deeper understanding of the scientific process.

Introduction to this compound: A Compound of Interest

This compound belongs to the N-arylacetamide class of compounds. The presence of a chloroacetamide moiety is a key feature, as this functional group is known to be reactive and can participate in various biological interactions. The antimicrobial activity of related chloroacetamide derivatives has been documented, suggesting that this compound is a worthwhile candidate for investigation.[1][2][3][4] The substituted phenyl ring, with its chloro and methyl groups, will influence the compound's lipophilicity, steric hindrance, and electronic properties, all of which can significantly impact its biological activity.

Molecular Structure:

Postulated Mechanisms of Antimicrobial Action

While the precise mechanism of action for this compound is yet to be elucidated, we can hypothesize potential targets based on the known activities of similar compounds. The chloroacetamide group is an electrophilic moiety, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This suggests two primary avenues for its antimicrobial effects:

  • Enzyme Inhibition: The compound could act as an irreversible inhibitor of essential bacterial enzymes. Key nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes could be targeted. Potential enzyme targets include those involved in cell wall synthesis, DNA replication, or protein synthesis.[3]

  • Disruption of Cellular Processes: Interference with other vital cellular functions is also a possibility. This could involve disruption of membrane integrity, interference with metabolic pathways, or inhibition of transcription and translation.

Based on the literature for related compounds, two high-probability targets for initial investigation are bacterial DNA gyrase and topoisomerase IV. These essential enzymes control DNA topology and are validated targets for many antibacterial agents.[5][6][7] Another plausible mechanism is the disruption of bacterial cell membrane integrity.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical progression for the comprehensive evaluation of this compound's antimicrobial properties.

experimental_workflow cluster_screening Phase 1: Initial Screening & Spectrum of Activity cluster_mechanism Phase 2: Mechanistic Investigation cluster_validation Phase 3: Validation & Further Characterization MIC_MBC Determination of MIC & MBC (Broth Microdilution) Disk_Diffusion Disk Diffusion Assay (Qualitative Assessment) Membrane_Permeability Membrane Permeability Assay (Propidium Iodide Uptake) MIC_MBC->Membrane_Permeability If Active DNA_Gyrase DNA Gyrase Supercoiling Assay Time_Kill Time-Kill Kinetic Assay Membrane_Permeability->Time_Kill Elucidate Mechanism Topo_IV Topoisomerase IV Decatenation Assay Cytotoxicity In Vitro Cytotoxicity Assay (e.g., on Human Cell Lines)

Caption: A phased approach to the antimicrobial evaluation of a novel compound.

Phase 1: Core Protocols for Antimicrobial Susceptibility Testing

The initial phase focuses on determining if this compound possesses antimicrobial activity and, if so, its spectrum and potency. Adherence to standardized methodologies is paramount for data reproducibility and comparability. We will follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13][14][15][16]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution

This method quantitatively determines the lowest concentration of the test compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).[17][18]

Rationale: The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the efficient testing of multiple concentrations against various microbial strains.[18][19]

Materials:

  • This compound (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland standard

  • Sterile multichannel pipette

  • Incubator

  • Plate reader (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the microtiter plate. The final concentration range should be broad enough to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells with a known antimicrobial agent.

    • Solvent Control: Wells with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that showed no visible growth onto an appropriate agar medium. Incubate the agar plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Parameter Description
MIC The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][19]
MBC The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Bacteriostatic An agent that inhibits bacterial growth (MBC/MIC ratio > 4).
Bactericidal An agent that kills bacteria (MBC/MIC ratio ≤ 4).

Phase 2: Investigating the Mechanism of Action

Should this compound demonstrate significant antimicrobial activity, the next logical step is to investigate its mechanism of action.

Protocol: Bacterial Membrane Permeability Assay

This assay determines if the compound disrupts the integrity of the bacterial cell membrane using the fluorescent dye propidium iodide (PI).[20][21]

Rationale: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and is an indicator of compromised membrane integrity.[22][23]

Materials:

  • Bacterial cells in mid-logarithmic growth phase

  • This compound

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest bacterial cells and resuspend them in PBS to a defined optical density.

  • Treatment: Add the test compound at its MIC and 2x MIC to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Staining: Add PI to each sample to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 30 minutes.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates membrane damage.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.[5]

Rationale: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Its inhibition is a proven mechanism for antibacterial action.[5][6][24]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (containing ATP)

  • This compound

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or positive control.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[25]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA stain and visualize it under UV light. Inhibition of supercoiling will result in a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.

dna_gyrase_assay cluster_setup Reaction Setup Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Gyrase DNA Gyrase Gyrase->Incubation Compound Test Compound Compound->Incubation Buffer Assay Buffer + ATP Buffer->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA Forms Electrophoresis->Visualization

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol: Topoisomerase IV Decatenation Assay

This assay evaluates the compound's ability to inhibit the decatenation activity of topoisomerase IV.[5][6]

Rationale: Topoisomerase IV is another essential bacterial type II topoisomerase responsible for decatenating replicated daughter chromosomes. Its inhibition leads to cell death.[7]

Materials:

  • Purified E. coli topoisomerase IV

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA circles

  • Assay buffer (containing ATP)

  • This compound

  • Positive control (e.g., a known topoisomerase IV inhibitor)

  • Agarose gel electrophoresis system

  • DNA stain

Procedure:

  • Reaction Setup: Combine the assay buffer, kDNA, and different concentrations of the test compound.

  • Enzyme Addition: Add topoisomerase IV to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the DNA gyrase assay.

  • Visualization: Inhibition of decatenation will be observed as the persistence of the high molecular weight kDNA network at the top of the gel, with a reduction in the release of decatenated DNA monomers.[26]

Data Summary and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microorganism Strain MIC (µg/mL) MBC (µg/mL) Interpretation
Staphylococcus aureusATCC 29213816Bactericidal
Escherichia coliATCC 259221664Bacteriostatic
Pseudomonas aeruginosaATCC 2785364>256Low Activity
Candida albicansATCC 9002832128Fungistatic

Table 2: Hypothetical Mechanistic Assay Results (IC₅₀ in µM)

Assay IC₅₀ (µM) Positive Control (IC₅₀)
DNA Gyrase Supercoiling Inhibition12.5Ciprofloxacin (0.5 µM)
Topoisomerase IV Decatenation25.0Ciprofloxacin (1.0 µM)
Membrane Permeability (EC₅₀)>100Polymyxin B (2.5 µg/mL)

Conclusion and Future Directions

This guide provides a robust framework for the initial and in-depth antimicrobial evaluation of this compound. The proposed workflow, from initial screening to mechanistic studies, is designed to yield comprehensive and reliable data. Should this compound demonstrate promising activity and a favorable preliminary safety profile, further investigations, including time-kill kinetic studies, in vivo efficacy models, and advanced toxicological assessments, would be warranted. The data generated will be crucial for determining the potential of this compound as a lead compound in the development of new antimicrobial agents.

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  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate.
  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022). PMC.
  • (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2015). ResearchGate.
  • Compound N-(5-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide -... (n.d.). MolPort.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC.

Sources

The Versatile Precursor: 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available precursors, 2-chloro-N-(5-chloro-2-methylphenyl)acetamide has emerged as a particularly versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic reactivity, governed by the presence of a reactive α-chloroacetamide moiety, provides a gateway to a multitude of cyclization strategies, rendering it an invaluable tool for researchers in medicinal chemistry and drug discovery. This technical guide delves into the chemistry of this precursor, offering detailed application notes and protocols to harness its full synthetic potential.

The core utility of this compound lies in the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack. This fundamental reactivity, coupled with the potential for subsequent intramolecular reactions, paves the way for the construction of various nitrogen- and sulfur-containing heterocycles. The substituents on the phenyl ring—a chloro group at the 5-position and a methyl group at the 2-position—also play a crucial role in modulating the electronic properties and steric environment of the molecule, thereby influencing reaction outcomes and providing opportunities for further functionalization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound, along with its safety profile, is a prerequisite for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 85817-60-3[1][2]
Molecular Formula C₉H₉Cl₂NO[1][2]
Molecular Weight 218.08 g/mol
Appearance Solid[2]
Purity Typically ≥95%[2]

Safety Profile:

This compound is classified as an irritant.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Synthetic Applications in Heterocyclic Chemistry

The strategic application of this compound as a precursor allows for the efficient synthesis of several important classes of heterocyclic compounds. The following sections provide detailed protocols and mechanistic insights for the synthesis of quinoxalines and 1,4-benzoxazin-3(2H)-ones.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The reaction of this compound with o-phenylenediamines provides a direct route to functionalized quinoxaline derivatives.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product precursor This compound reaction Condensation/ Cyclization precursor->reaction diamine o-Phenylenediamine diamine->reaction quinoxaline Quinoxaline Derivative reaction->quinoxaline

General reaction scheme for quinoxaline synthesis.

Mechanistic Insights:

The reaction is believed to proceed through an initial nucleophilic substitution of the chlorine atom in the α-chloroacetamide by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic quinoxaline ring.

Detailed Protocol for the Synthesis of a Quinoxaline Derivative:

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Sodium hydroxide (20% aqueous solution)

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (20 mL).

  • Add 20% aqueous sodium hydroxide solution (5 mL) to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid.

  • The crude product will precipitate out. Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoxaline derivative.

This environmentally benign protocol, often enhanced by ultrasound irradiation, offers a simple work-up, mild reaction conditions, and reduced reaction times.

Synthesis of 1,4-Benzoxazin-3(2H)-ones

1,4-Benzoxazin-3(2H)-one derivatives are another class of heterocyclic compounds with significant biological activities. A palladium-catalyzed cascade reaction between o-halophenols and 2-chloroacetamides provides an efficient route to these molecules.[5]

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_product Product precursor This compound reaction Cascade Reaction: O-Alkylation & Intramolecular Amidation precursor->reaction phenol o-Halophenol phenol->reaction catalyst Pd Catalyst catalyst->reaction ligand Ligand ligand->reaction base Base base->reaction benzoxazinone 1,4-Benzoxazin-3(2H)-one reaction->benzoxazinone

Palladium-catalyzed synthesis of 1,4-benzoxazin-3(2H)-ones.

Mechanistic Insights:

This transformation is a cascade process involving two key steps:

  • Intermolecular O-Alkylation: The palladium catalyst facilitates the coupling of the o-halophenol with the α-chloroacetamide, forming an ether linkage.

  • Intramolecular Amidation: The newly formed intermediate undergoes a spontaneous intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl, leading to the formation of the benzoxazinone ring.

Detailed Protocol for the Synthesis of a 1,4-Benzoxazin-3(2H)-one Derivative:

Materials:

  • This compound

  • o-Bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.5 mol%), XPhos (2.5 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by o-bromophenol (1.2 equiv.) and this compound (1.0 equiv.).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzoxazin-3(2H)-one derivative.[5]

A ligand-free copper-catalyzed version of this reaction has also been developed, offering a more cost-effective and environmentally friendly alternative.[6]

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds of significant interest in medicinal and materials chemistry. The protocols detailed in this guide for the synthesis of quinoxalines and 1,4-benzoxazin-3(2H)-ones serve as a testament to its synthetic utility. The presence of the chloro and methyl substituents on the phenyl ring offers further opportunities for diversification and fine-tuning of the properties of the final products.

Future research in this area will likely focus on the development of novel catalytic systems to further enhance the efficiency and sustainability of these synthetic transformations. Moreover, the exploration of new reaction pathways originating from this compound will undoubtedly lead to the discovery of novel heterocyclic scaffolds with unique biological and material properties, solidifying its position as a cornerstone in the synthetic chemist's toolbox.

References

  • This compound | 85817-60-3.
  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Capot Chemical.
  • Pd-Catalysed One-Pot Synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides - ResearchGate.
  • Synthesis of 2H-1,4-benzoxazine-3(4H)-one - PrepChem.com.
  • Benzoxazinone synthesis - Organic Chemistry Portal.
  • Friedel–Crafts reaction - Wikipedia.
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications.
  • Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction - ResearchGate.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR.
  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
  • Friedel–Crafts reaction - L.S.College, Muzaffarpur.
  • 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH.
  • (PDF) Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. - ResearchGate.
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry.
  • Friedel-Crafts Acylation - Organic Chemistry Portal.
  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents.
  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and - IOSR Journal.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed Central.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, a substituted acetanilide derivative relevant in pharmaceutical and chemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We will cover orthogonal analytical techniques including High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis. Each protocol is structured to be self-validating, incorporating system suitability and quality control checks to ensure data integrity and trustworthiness, in alignment with regulatory expectations such as those from the International Council for Harmonisation (ICH).[1][2]

Introduction and Compound Overview

This compound (CAS No. 85817-60-3) belongs to the acetanilide class of compounds, which are foundational structures in the development of various pharmaceutical agents.[3][4] The presence of two chlorine atoms and a methyl group on the phenyl ring, along with a reactive chloroacetyl side chain, makes its precise characterization critical. Impurities from synthesis or degradation can significantly impact the safety, efficacy, and stability of any final drug product. Therefore, a multi-faceted analytical approach is required to ensure its identity, purity, and quality. This guide provides the field-proven methods to achieve this with a high degree of confidence.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
IUPAC Name This compound
CAS Number 85817-60-3
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol Inferred from Formula
InChI Key WAGYENKYIROKOE-UHFFFAOYSA-N
Physical Form Solid

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for separating and quantifying the target analyte from process-related impurities or degradation products. We will detail a primary HPLC-UV method and a complementary GC-MS approach.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: A reversed-phase HPLC method is the gold standard for non-volatile, moderately polar compounds like our target acetanilide. The C18 stationary phase provides excellent hydrophobic interaction, while an acetonitrile/water mobile phase allows for fine-tuning of the elution strength. The addition of a small amount of acid (e.g., formic acid) is critical; it protonates free silanol groups on the silica backbone of the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[5][6]

Protocol 1: HPLC Method for Purity Assessment

  • Instrumentation & Consumables:

    • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and water.

    • Formic acid (≥99% purity).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Gradient: 40% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 254 nm (based on the typical absorbance of the aromatic acetanilide structure).[7]

    • Injection Volume: 10 µL.[7]

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 mixture of Mobile Phase A and B.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of reference standard and dissolve in 25.0 mL of diluent.[5]

    • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard. Filter through a 0.45 µm syringe filter prior to injection.[7]

  • Trustworthiness - System Suitability Test (SST):

    • Rationale: Before any sample analysis, the SST ensures the chromatographic system is performing adequately.[1]

    • Procedure: Inject the Working Standard solution five times.

    • Acceptance Criteria:

      • Peak Tailing Factor (T): ≤ 1.5.

      • Theoretical Plates (N): ≥ 2000.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Table 2: Typical HPLC Performance & Validation Parameters

ParameterTypical Value / RangeRationale
Expected Retention Time 8 - 12 minDependent on exact system, but should be well-retained.
Linearity (r²) > 0.999Ensures a direct proportional response of the detector to concentration.[8]
Limit of Detection (LOD) 0.01 - 0.05 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) 0.05 - 0.15 µg/mLThe lowest concentration that can be accurately quantified.
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the test results to the true value.[8]
Precision (%RSD) < 2.0%Demonstrates the consistency and reproducibility of the method.[8]

Spectroscopic Analysis for Structural Confirmation

While chromatography provides data on purity, it does not confirm molecular structure. For this, spectroscopic methods are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: Coupling the HPLC method directly to a mass spectrometer provides definitive mass information for the main peak and any impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

Protocol 2: LC-MS for Identity Confirmation

  • Instrumentation:

    • LC-MS system (e.g., Q-TOF or Triple Quadrupole).[5]

    • Use the same HPLC setup and conditions as described in Protocol 1. The use of formic acid as a mobile phase modifier is ideal as it is volatile and MS-compatible.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

    • Capillary Voltage: 3.5 kV.[5]

    • Drying Gas Temperature: 325 °C.[5]

    • Scan Range: m/z 100-500.

  • Expected Data:

    • The primary peak should exhibit a mass corresponding to the protonated molecule [M+H]⁺.

    • Calculation: C₉H₉Cl₂NO (217.00) + H⁺ (1.01) = 218.01 m/z . The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks at M, M+2, M+4 with a ratio of ~9:6:1) will provide definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol 3: NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and DEPT spectra.

  • Expected Spectral Features:

    • ¹H NMR:

      • A singlet for the methyl group (CH₃) protons (~2.2-2.4 ppm).

      • A singlet for the methylene group (CH₂Cl) protons (~4.2 ppm).[9]

      • Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the substituted phenyl ring.

      • A broad singlet for the amide (N-H) proton (can be downfield, >9.0 ppm, especially in DMSO).[9]

    • ¹³C NMR:

      • A signal for the methyl carbon (~15-20 ppm).

      • A signal for the methylene carbon (~40-45 ppm).[9]

      • Multiple signals in the aromatic region (~120-140 ppm).[9]

      • A signal for the carbonyl carbon (C=O) (~165-170 ppm).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol 4: FTIR for Functional Group Identification

  • Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method with a small amount of solid sample or prepare a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Table 3: Key FTIR Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide) 3200 - 3350Stretching[9][10]
C-H (Aromatic) 3000 - 3100Stretching
C-H (Aliphatic) 2850 - 3000Stretching[10]
C=O (Amide I) 1640 - 1680Stretching[9][10]
C=C (Aromatic) 1450 - 1600Stretching[10]
C-N 1250 - 1350Stretching[10]
C-Cl 600 - 800Stretching

Integrated Analytical Strategy and Validation Workflow

A robust characterization relies on the integration of these orthogonal techniques. The following workflow illustrates a logical progression from initial assessment to full confirmation.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Reporting Sample Test Sample of This compound HPLC Protocol 1: HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC LCMS Protocol 2: LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirm Peak Identity NMR Protocol 3: NMR ('H & '³C) (Definitive Structure) LCMS->NMR Proceed if MW matches FTIR Protocol 4: FTIR (Functional Groups) LCMS->FTIR Report Certificate of Analysis (CoA) / Full Characterization Report NMR->Report FTIR->Report

Caption: Integrated workflow for analytical characterization.

Furthermore, the validity of these methods must be established. The relationship between key validation parameters, as stipulated by ICH guidelines, is crucial for ensuring the reliability of the generated data.[11]

G cluster_0 cluster_1 center Fit-for-Purpose Validated Analytical Method Accuracy Accuracy center->Accuracy Precision Precision (Repeatability, Intermediate) center->Precision Linearity Linearity center->Linearity Range Range center->Range LOQ Quantitation Limit (LOQ) center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness Precision->Accuracy Linearity->Range

Sources

Application Notes and Protocols for the Characterization of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a strategic series of assays to elucidate the biological activity of the novel compound, 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. As a member of the chloroacetamide class, this compound possesses a reactive electrophilic group, suggesting a potential mechanism involving covalent interaction with biological nucleophiles, such as cysteine residues in proteins.[1][2] This guide eschews a rigid, one-size-fits-all template, instead presenting a logical, tiered workflow designed to first establish a general biological effect (cytotoxicity) and then progressively drill down into the specific cellular and molecular mechanisms of action. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific principles, and critical insights for data interpretation and quality control, ensuring a robust and self-validating experimental approach.

Introduction: The Scientific Rationale

This compound belongs to the chloroacetamide chemical class, a group known for a range of biological activities, including herbicidal and potential therapeutic effects.[3][4] The core of their activity often lies in the chloroacetyl group, which acts as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) in proteins.[1][2] This irreversible binding can potently inhibit enzyme function or disrupt protein-protein interactions, leading to profound cellular consequences.

When investigating a novel compound like this compound, for which the specific biological target is unknown, a systematic screening funnel is the most effective strategy.[5][6] This approach begins with broad, cell-based assays to determine if the compound has any effect on cell viability and at what concentration. Positive hits from this initial screen are then subjected to more specific mechanistic assays to understand how the compound elicits its effect (e.g., by inducing programmed cell death). Finally, biochemical and molecular techniques can be employed to identify protein-level changes and probe for direct enzyme inhibition. This tiered approach ensures an efficient use of resources and builds a logical, evidence-based profile of the compound's activity.

Experimental Workflow: A Strategic Overview

The following diagram outlines the recommended experimental workflow. This strategy is designed to efficiently move from a general observation of bioactivity to a more refined understanding of the compound's mechanism of action.

experimental_workflow cluster_0 Phase 1: General Activity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target-Oriented Investigation start Compound This compound cytotoxicity Protocol 1: MTT Cytotoxicity Assay start->cytotoxicity Determine IC50 caspase Protocol 2: Caspase-3/7 Activity Assay cytotoxicity->caspase If cytotoxic, investigate apoptosis western Protocol 3: Western Blot Analysis caspase->western Confirm apoptotic markers enzyme Protocol 4: In Vitro Enzyme Inhibition Assay western->enzyme If markers are modulated, investigate target enzymes

Caption: Strategic workflow for characterizing compound activity.

Protocol 1: Foundational Cytotoxicity Screening via MTT Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[9] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the compound's cytotoxic or anti-proliferative effects.[7][10]

Materials:

  • Human cancer cell line (e.g., HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Scientist's Note: Uniform cell seeding is critical for reproducible results. Ensure the cell suspension is homogenous by gently mixing between pipetting steps.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 200 µM to 0.1 µM).

    • Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "untreated control" wells (medium only).

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Scientist's Note: It is crucial to use serum-free media during MTT incubation as components in serum can interfere with the reduction of MTT and affect results.[10]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[8][9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Compound Conc. (µM)Absorbance (570 nm)% Viability
Vehicle Control (0)1.25 ± 0.05100%
0.11.22 ± 0.0497.6%
11.05 ± 0.0684.0%
100.63 ± 0.0350.4%
500.15 ± 0.0212.0%
1000.08 ± 0.016.4%

Protocol 2: Mechanistic Assay for Apoptosis via Caspase-3/7 Activity

Principle: Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[12] Luminescent assays like the Caspase-Glo® 3/7 assay provide a sensitive and direct method to measure their activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[13][14] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Cells treated with this compound in an opaque-walled 96-well plate (suitable for luminescence)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer or microplate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat them with the compound as described in Protocol 1 (Steps 1 & 2). Use concentrations around the determined IC₅₀ value.

    • Include a positive control (e.g., 1 µM Staurosporine for 4-6 hours) and a vehicle control.

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[14]

    • Reconstitute the substrate with the buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent. Mix by gentle inversion until the substrate is fully dissolved.[14]

  • Assay Execution (Add-Mix-Measure Format):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.

    • Scientist's Note: The single-reagent addition format includes lytic agents, simplifying the workflow by eliminating the need for a separate cell lysis step.[13]

    • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Scientist's Note: The "glow-type" signal is stable for several hours, providing flexibility in read time. However, it's best to be consistent with incubation times across experiments.

  • Data Analysis:

    • Calculate the fold change in caspase activity for each treatment condition compared to the vehicle control.

    • Formula: Fold Change = (Luminescence_Treated / Luminescence_VehicleControl)

    • Present the data as a bar graph to clearly visualize the induction of caspase activity.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress initiator Initiator Caspases (e.g., Caspase-8, -9) stress->initiator activates executioner Executioner Caspases (Caspase-3, -7) initiator->executioner activates substrate DEVD Substrate executioner->substrate cleaves cleavage Cleavage & Apoptosis executioner->cleavage light Luminescent Signal substrate->light generates

Caption: Apoptotic cascade and the Caspase-3/7 assay principle.

Protocol 3: Validation of Apoptotic Markers by Western Blot

Principle: Western blotting is a powerful technique used to detect and semi-quantify specific proteins in a complex mixture, such as a cell lysate.[15][16] It involves separating proteins by size via SDS-PAGE, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.[17] To validate the results of the caspase activity assay, we can probe for proteins involved in the apoptotic pathway, such as cleaved PARP (Poly (ADP-ribose) polymerase), a direct substrate of active caspase-3. The appearance of the cleaved form of PARP is a hallmark of apoptosis.

Materials:

  • Cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol:

  • Sample Preparation and Protein Quantification:

    • Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for the optimal time determined previously.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Determine the protein concentration of the supernatant using a BCA assay.[18]

  • SDS-PAGE:

    • Normalize the protein concentration for all samples. Add 4X SDS loading buffer and heat at 95°C for 5 minutes to denature the proteins.[16]

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Scientist's Note: Ensure the PVDF membrane is pre-activated with methanol before use. Proper transfer is key to obtaining a good signal.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, diluted in blocking buffer) overnight at 4°C with gentle rocking.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.[16]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Scientist's Note: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.

Data Analysis:

  • The primary result is visual. Look for the appearance of a band corresponding to the molecular weight of cleaved PARP (~89 kDa) in the compound-treated lanes, which should be absent or faint in the control lane.

  • Densitometry software can be used to quantify the band intensity, which should be normalized to the β-actin loading control for semi-quantitative analysis.

Protocol 4: General Assay for In Vitro Enzyme Inhibition

Principle: Given the electrophilic nature of the chloroacetamide moiety, this compound may act as an irreversible inhibitor of enzymes, particularly those with a cysteine residue in their active site.[2] An in vitro enzyme inhibition assay directly measures the effect of a compound on the activity of a purified enzyme.[19][20] This protocol provides a general framework that can be adapted once a candidate target enzyme is identified (e.g., through proteomic studies or based on the known targets of similar compounds). The assay monitors the conversion of a substrate to a product, which is typically detected by a change in absorbance or fluorescence.[21]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (ideally chromogenic or fluorogenic)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • This compound

  • Known inhibitor of the target enzyme (positive control)

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the known positive control inhibitor in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[21]

    • Prepare the enzyme solution and substrate solution in the assay buffer at appropriate concentrations (e.g., 2X final concentration).

  • Assay Setup:

    • In a 96-well plate, set up the following wells:

      • Blank: Assay buffer + substrate (no enzyme).

      • 100% Activity Control: Enzyme + vehicle (DMSO) + substrate.

      • Test Wells: Enzyme + test compound at various concentrations + substrate.

      • Positive Control: Enzyme + known inhibitor + substrate.

  • Pre-incubation (Crucial for Covalent Inhibitors):

    • Add the enzyme and the test compound (or vehicle/positive control) to the wells.

    • Pre-incubate this mixture for a defined period (e.g., 15-60 minutes) at the enzyme's optimal temperature.

    • Scientist's Note: This pre-incubation step is critical for covalent or irreversible inhibitors as it allows time for the covalent bond to form between the inhibitor and the enzyme, which may not be instantaneous.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the signal (absorbance or fluorescence) over time using the microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Determine the percent inhibition for each compound concentration relative to the 100% activity control.

    • Formula: % Inhibition = [1 - (V₀_Inhibitor / V₀_Control)] * 100

    • Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This application note provides a validated, multi-tiered strategy for characterizing the biological activity of this compound. By following this workflow, researchers can efficiently determine the compound's cytotoxic potential (IC₅₀), investigate its primary mechanism of cell death (e.g., apoptosis via caspase activation), and confirm these findings at the molecular level (e.g., PARP cleavage). The general framework for an enzyme inhibition assay provides a starting point for more targeted biochemical studies.

Positive results from this cascade of assays would logically lead to advanced studies such as activity-based protein profiling (ABPP) or mass spectrometry-based proteomics to definitively identify the covalent binding partners of the compound, thereby revealing its specific molecular target(s) and paving the way for further drug development and optimization.

References

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  • CLYTE Technologies.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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  • BMG Labtech.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving from fundamental troubleshooting to advanced optimization strategies.

Section 1: Understanding the Reaction: Core Principles & Common Pitfalls

The synthesis of this compound is typically achieved via the N-acylation of 5-chloro-2-methylaniline with chloroacetyl chloride.[1][2][3] While seemingly straightforward, the success of this Schotten-Baumann-type reaction is highly sensitive to several factors related to the reactants' nature and the reaction environment.

Q1: What are the primary challenges in this specific synthesis?

The main challenges stem from three key areas:

  • Nucleophilicity of the Amine: The aniline derivative, 5-chloro-2-methylaniline, has its nucleophilicity influenced by the electronic and steric effects of its substituents. The methyl group is weakly electron-donating, which enhances reactivity, but the ortho-positioning can introduce some steric hindrance. The chloro group is electron-withdrawing, which deactivates the ring and reduces the amine's nucleophilicity.[4]

  • Reactivity of the Acylating Agent: Chloroacetyl chloride is a highly reactive electrophile. Its high reactivity makes it susceptible to hydrolysis if moisture is present in the reaction, leading to the formation of chloroacetic acid and a reduction in yield.[5][6]

  • Side Reactions: The primary side reaction is the formation of HCl as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Therefore, an effective acid scavenger is crucial. Another potential side reaction is over-acylation or other undesired reactions if conditions are not carefully controlled.

Section 2: Troubleshooting Guide for Low Yield and Impurity Issues

This section addresses the most frequently encountered problems during the synthesis. The following flowchart provides a logical path for diagnosing issues.

Troubleshooting_Yield Start Low or No Yield Observed Purity Check Starting Material Purity (Aniline & Acyl Chloride) Start->Purity Step 1 Moisture Ensure Anhydrous Conditions (Solvents & Glassware) Purity->Moisture Step 2 Base Verify Base Stoichiometry & Type (Is it an effective HCl scavenger?) Moisture->Base Step 3 Temp Review Reaction Temperature (Too high/low?) Base->Temp Step 4 Analysis Analyze Crude Product (TLC, LC-MS, 1H NMR) Temp->Analysis Step 5 Unreacted_SM Result: Mostly Unreacted Starting Amine Analysis->Unreacted_SM Side_Products Result: Multiple Side Products Analysis->Side_Products Unreacted_SM->Base Likely cause: Amine protonation or poor activation Solution Implement Optimization Strategy (See Section 3) Unreacted_SM->Solution Side_Products->Temp Likely cause: Decomposition or over-reaction Side_Products->Solution

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 5-chloro-2-methylaniline. What went wrong?

This is the most common failure mode and almost always points to the deactivation of the amine starting material.[5] As the reaction proceeds, it generates one equivalent of hydrochloric acid (HCl). This HCl will preferentially react with the basic starting amine, protonating it to form the ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride.

Troubleshooting Steps:

  • Check Your Acid Scavenger: The base is not just a catalyst; it is a stoichiometric reagent required to neutralize the HCl produced.

    • Inadequate Amount: Did you use at least one full equivalent of base? For less reactive anilines or to ensure complete reaction, using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

    • Base Strength: Is the base strong enough to effectively neutralize HCl but not so strong that it causes other side reactions (e.g., hydrolysis of the acyl chloride)? Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or even an inorganic base like potassium or sodium carbonate in a biphasic system.[4][7]

  • Method of Addition: How were the reagents added? Slowly adding the chloroacetyl chloride to a solution of the aniline and the base ensures that the base is present to immediately neutralize the HCl as it forms, preventing the buildup of acid that could deactivate the amine.[8]

Q3: The reaction worked, but the yield is low, and I have a sticky, difficult-to-purify crude product. What are the likely impurities?

A complex crude product suggests the presence of side products or degradation.

Potential Impurities & Causes:

  • Chloroacetic Acid/Anhydride: This forms if your chloroacetyl chloride or solvent was contaminated with water.[5] Chloroacetyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Diacylated Product: While less common with secondary amide formation, it's a possibility under harsh conditions. This occurs if the initially formed amide is deprotonated and reacts with another molecule of chloroacetyl chloride.

  • Unidentified Polar Baseline Material (on TLC): This could be the hydrochloride salt of your starting amine, which is highly polar and will not move far up a silica gel plate. Washing the crude organic extract with a mild base (e.g., saturated sodium bicarbonate solution) during workup will convert this back to the free amine, which can then be more easily separated.

  • Polymeric or Tar-like Substances: These can form if the reaction temperature is too high, leading to decomposition of the reactive acyl chloride or the product itself. Most N-acylations of this type are performed at cool temperatures (0 °C to room temperature) to maintain control.[2][8]

Section 3: Optimization Strategies for Maximizing Yield and Purity

Once major issues are resolved, fine-tuning the reaction conditions can significantly improve outcomes.

Q4: How do I choose the optimal solvent and base combination for this reaction?

The choice of solvent and base is critical and interdependent. The goal is to find a system where reactants are soluble and the base efficiently scavenges HCl without promoting side reactions.

Solvent Compatible Base(s) Advantages Disadvantages Typical Yield Range
Dichloromethane (DCM)Triethylamine (TEA), DIPEAExcellent reactant solubility, easy to remove post-reaction.Environmental concerns, can be reactive with some nucleophiles.80-95%
Tetrahydrofuran (THF)Triethylamine (TEA), DBU[7]Good solubility, less reactive than DCM.Can contain peroxides; must be properly stored. Higher boiling point.85-95%[7]
Acetonitrile (ACN)K₂CO₃, NaHCO₃ (biphasic)Polar aprotic, good for salt formation.Can be harder to remove; potential for side reactions.70-85%[9]
Toluene / Ethyl AcetateNa₂CO₃ / NaHCO₃ (aq. solution)Good for biphasic reactions, cost-effective for scale-up.Reactant solubility may be lower, requiring mild heating or longer reaction times.75-90%
Water (Phosphate Buffer)Propylene Oxide (neutral scavenger)"Green" solvent, easy workup (filtration).[6][10]Limited organic solubility; not suitable for all substrates.70-90%[6][10]

Recommendation: For laboratory scale, a system of DCM with 1.1 equivalents of Triethylamine at 0 °C to room temperature is a robust starting point. The triethylamine hydrochloride salt formed is often insoluble in DCM and can be removed by filtration, simplifying the workup.

Q5: Can reaction temperature and concentration be used to improve the yield?

Absolutely. These parameters control the reaction kinetics.

  • Temperature: Start the reaction at 0 °C during the dropwise addition of chloroacetyl chloride. This helps to dissipate the heat from the exothermic reaction and minimizes the formation of decomposition byproducts. After the addition is complete, allowing the reaction to slowly warm to room temperature and stir for several hours is typically sufficient for completion.[2][8] Monitor by TLC or LC-MS to determine the optimal reaction time.

  • Concentration: A concentration of approximately 0.1 to 0.5 M with respect to the limiting reagent (typically the aniline) is a standard range. If the reaction is slow, increasing the concentration can accelerate the rate. Conversely, if side reactions are an issue, dilution may help to favor the desired bimolecular reaction over undesired pathways.

Section 4: Experimental Protocols & Analytical Methods

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices for maximizing yield and purity.

Materials:

  • 5-chloro-2-methylaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 5-chloro-2-methylaniline (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.1 eq) to the flask. Cool the resulting solution to 0 °C in an ice-water bath.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Check the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aniline spot is no longer visible.[11]

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product as a solid.[2][12]

Caption: Optimized Experimental Workflow.

Protocol 2: Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final product.[13]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve a small amount of the product in the mobile phase to a concentration of ~1 mg/mL.

Expected Results: A pure sample of this compound will show a single major peak. The presence of other peaks would indicate impurities, which could be the starting materials or side products.

References

  • ResearchGate.
  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
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  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of.... [Link]
  • PubMed.
  • An eco-friendly and highly efficient route for N-acylation under c
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  • National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
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  • ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... [Link]
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
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  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
  • ResearchGate. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
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  • PubChem. N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide. [Link]
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  • SpectraBase. N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum. [Link]
  • American Chemical Society. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2. [Link]
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Technical Support Center: Purification of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide by recrystallization. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to empower you to overcome common challenges in your purification workflow.

I. Safety First: Handling Chloroacetamides

Question: What are the primary hazards associated with this compound and what precautions should I take?

Answer: this compound is an irritant and should be handled with care. Based on data for similar chloroacetamides, the primary hazards include:

  • Toxicity: Toxic if swallowed or inhaled.[1][2]

  • Corrosivity: Causes burns to the skin, eyes, and respiratory tract.[1]

  • Irritation: May cause skin and eye irritation.[3]

Recommended Personal Protective Equipment (PPE) and Handling Guidelines:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are removed correctly to avoid skin contact.[2]

  • Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved respirator may be necessary.[2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of this compound.

Question: What is the underlying principle of recrystallization for purifying this compound?

Answer: Recrystallization is a purification technique for solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound, this compound, to a high extent at an elevated temperature, but have low solubility for it at cooler temperatures. Impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after the desired compound has crystallized).

Question: I don't have a specific recrystallization protocol for this compound. Where do I start?

Answer: When a specific protocol is unavailable, the first and most critical step is to perform a solvent screening to identify a suitable solvent or solvent system. This involves testing the solubility of your crude product in a range of common laboratory solvents at both room temperature and their boiling points. Several sources indicate that ethanol is a common and effective solvent for the recrystallization of N-aryl acetamides, making it an excellent starting point for your screening.[1][4]

Question: What are the likely impurities in my crude this compound sample?

Answer: The synthesis of this compound typically involves the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride.[5] Therefore, the most probable impurities include:

  • Unreacted 5-chloro-2-methylaniline: This is a common impurity if the reaction did not go to completion.[6][7]

  • Hydrolysis byproducts: Residual water can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, or the product itself can undergo hydrolysis.

  • Side-reaction products: Depending on the reaction conditions, minor side products may have formed.

III. Experimental Protocols & Data

A. Protocol 1: Systematic Solvent Screening

This protocol will guide you through the process of identifying an optimal solvent for the recrystallization of your crude this compound.

Objective: To find a solvent that dissolves the compound when hot but not when cold.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of your crude material into several separate, labeled test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Agitate the test tubes and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat them in a water bath or on a hot plate until the solvent begins to boil. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the test tubes with the now-dissolved compound to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to promote further crystallization.

  • The solvent that yields a good quantity of crystalline solid upon cooling is the most suitable for recrystallization.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Notes
WaterHigh100Unlikely to be a good single solvent due to the aromatic nature of the compound, but could be an effective anti-solvent in a mixed system with a more soluble solvent like ethanol.
EthanolPolar Protic78A common and often effective solvent for the recrystallization of N-aryl acetamides.[1][4]
IsopropanolPolar Protic82Similar to ethanol, can be a good alternative.
AcetonePolar Aprotic56A stronger solvent than alcohols; may show high solubility even at room temperature.
Ethyl AcetateMedium Polarity77Often a good choice for compounds of intermediate polarity.
TolueneNon-polar111May be a good solvent if the compound is less polar than anticipated.
Heptane/HexaneNon-polar98/69Likely to have low solubility even when hot, but could be a good anti-solvent.
B. Protocol 2: Recrystallization of this compound

This is a general procedure that should be adapted based on the results of your solvent screening.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen recrystallization solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved. Note: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Quickly filter the boiling solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass and placing them in a desiccator or a low-temperature vacuum oven.

IV. Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question: I've added a significant amount of hot solvent, but my compound won't fully dissolve. What should I do?

Answer: This can be due to a few reasons:

  • Insufficient Solvent: You may simply need to add more hot solvent. Continue adding it in small portions until the solid dissolves.

  • Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If the bulk of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove it.

  • Incorrect Solvent Choice: The chosen solvent may not be a good solvent for your compound even at high temperatures. You will need to re-evaluate your solvent screening results and choose a different solvent.

Question: My compound dissolved in the hot solvent, but no crystals have formed upon cooling, even in an ice bath. What's wrong?

Answer: This is a common issue, often due to supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a "seed crystal" (a tiny crystal of the pure compound) to the solution. This will act as a template for further crystal formation.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound, and then try cooling it again.

  • Using an Anti-Solvent: If you have your compound dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Question: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point. Here's how to address it:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point of the solution and then cool it again, more slowly this time.

  • Lower the Cooling Temperature: Ensure that the solution is allowed to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can often promote oiling out.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Try a solvent with a lower boiling point.

Question: After recrystallization, my yield is very low. What could have gone wrong?

Answer: Low recovery can be attributed to several factors:

  • Using Too Much Solvent: The most common cause is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Premature Crystallization: The compound may have crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and that the solution has been thoroughly cooled in an ice bath.

Question: My final product is still not pure. What should I do?

Answer: If your recrystallized product's purity has not significantly improved (as determined by melting point analysis, TLC, or other analytical techniques), consider the following:

  • Rapid Crystallization: If the crystals formed too quickly, they may have trapped impurities within the crystal lattice. Repeat the recrystallization and allow the solution to cool more slowly.

  • Ineffective Solvent: The chosen solvent may not be effective at separating your compound from the specific impurities present. You may need to try a different solvent or a solvent pair.

  • Highly Impure Crude Material: Recrystallization is most effective for purifying compounds that are already reasonably pure. If your crude material is highly impure, you may need to perform a preliminary purification step, such as column chromatography, before recrystallization.

V. Visualized Workflows

A. Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis start Start: Crude Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve Select Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry purity_check Purity Analysis (e.g., Melting Point, TLC) dry->purity_check end End: Purified Product purity_check->end

Caption: A generalized workflow for the purification of this compound by recrystallization.

B. Troubleshooting Decision Tree

Troubleshooting_Tree cluster_solutions Potential Solutions start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure start->impure_product sol_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->sol_no_crystals sol_oiling_out 1. Reheat & Add More Solvent 2. Cool More Slowly 3. Change Solvent oiling_out->sol_oiling_out sol_low_yield 1. Use Less Solvent Initially 2. Pre-heat Funnel 3. Wash with Ice-Cold Solvent low_yield->sol_low_yield sol_impure_product 1. Recrystallize Again, Slower Cooling 2. Choose a Different Solvent 3. Consider Pre-purification impure_product->sol_impure_product

Caption: A decision tree to guide troubleshooting common recrystallization issues.

VI. References

  • ChemChart. (n.d.). 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7). Available at: [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Available at: [Link]

  • Organic Syntheses. (n.d.). CHLOROACETAMIDE. Available at: [Link]

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Available at: [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. Available at: [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Available at:

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Available at: [Link]

  • ResearchGate. (2005). (PDF) Mixed solvent recrystallization for the densification and purification of soda ash. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2564-05-8| Chemical Name : 2-Chloro-n-(3-chlorophenyl)acetamide. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this specific amide synthesis. Here, we will explore the causality behind common impurities, offer validated troubleshooting protocols, and provide a framework for optimizing your reaction conditions to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A: Based on the reaction mechanism—an N-acylation of 5-chloro-2-methylaniline with chloroacetyl chloride—the most prevalent impurities can be categorized as follows:

  • Starting Materials: Unreacted 5-chloro-2-methylaniline and residual chloroacetyl chloride.

  • Side-Reaction Products: Diacylation product (N-(chloroacetyl)-2-chloro-N-(5-chloro-2-methylphenyl)acetamide), and chloroacetic acid from the hydrolysis of chloroacetyl chloride.

  • Degradation Products: Potential for polymeric byproducts due to the high reactivity of chloroacetyl chloride.

Q2: My reaction mixture is turning dark, and I'm observing a significant amount of tar-like residue. What is causing this?

A: The formation of tarry residues or dark coloration is often indicative of uncontrolled side reactions or degradation. The high reactivity of the aniline ring in 5-chloro-2-methylaniline can lead to undesired oxidative processes, especially if the reaction temperature is not well-controlled or if there are impurities in the starting materials.[1] Protecting the amino group through acetylation can moderate its activating influence and enhance its stability towards oxidation.[1]

Q3: Why is it crucial to use a base in this N-acylation reaction?

A: The N-acylation reaction between an aniline and an acyl chloride, such as chloroacetyl chloride, generates one equivalent of hydrochloric acid (HCl).[1] This acidic byproduct can protonate the starting aniline, forming an anilinium salt. This salt is deactivated and no longer nucleophilic enough to react with the chloroacetyl chloride, which can lead to low yields.[1] A base, such as triethylamine or pyridine, is added to scavenge the HCl as it is formed, preventing the deactivation of the starting material.

Q4: I'm seeing a peak in my LC-MS analysis that corresponds to the mass of my desired product plus the mass of another chloroacetyl group. What is this impurity?

A: This observation strongly suggests the formation of a diacylation product, where the nitrogen atom of the aniline has been acylated twice. While sterically hindered, this can occur if an excess of chloroacetyl chloride is used or if the reaction conditions are too harsh. The resulting impurity would be N-(chloroacetyl)-2-chloro-N-(5-chloro-2-methylphenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Preventative Measures
Low Yield of Desired Product 1. Incomplete reaction. 2. Deactivation of the starting aniline by HCl. 3. Hydrolysis of chloroacetyl chloride.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting aniline. 2. Ensure Efficient HCl Scavenging: Use a suitable base (e.g., triethylamine, pyridine) in at least a 1:1 molar ratio with chloroacetyl chloride. 3. Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use an anhydrous solvent to minimize the hydrolysis of the highly reactive chloroacetyl chloride.[2][3]
Presence of Unreacted 5-chloro-2-methylaniline 1. Insufficient chloroacetyl chloride. 2. Poor mixing.1. Stoichiometry Check: Ensure a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride is used. 2. Improve Agitation: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.
Detection of Chloroacetic Acid Hydrolysis of chloroacetyl chloride by moisture in the solvent or on the glassware.Strict Anhydrous Technique: Dry your solvent over a suitable drying agent (e.g., molecular sieves) and flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon) before use.
Formation of Diacylation Product 1. Excess chloroacetyl chloride. 2. High reaction temperature.1. Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the aniline, rather than all at once. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride to control the reaction rate.
Product is Contaminated with a Greasy or Polymeric Substance Polymerization of chloroacetyl chloride or side reactions involving the aniline.1. Use High-Purity Starting Materials: Impurities in the starting materials can initiate polymerization. 2. Optimize Reaction Conditions: Avoid excessive heat and prolonged reaction times. 3. Purification: The product may require purification by column chromatography or recrystallization to remove polymeric byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 5-chloro-2-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred aniline solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting aniline.

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Analytical Method for Purity Assessment by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective.

Procedure:

  • Prepare a stock solution of the synthesized product in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration standards if quantitative analysis is required.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Identify and quantify impurities based on their retention times and peak areas relative to the main product peak.

Visualizing Reaction Pathways

The following diagrams illustrate the primary synthetic route and the formation of key impurities.

Synthesis_Pathway cluster_main Main Reaction cluster_impurities Impurity Formation SM1 5-chloro-2-methylaniline Product This compound SM1->Product Impurity1 Unreacted 5-chloro-2-methylaniline SM1->Impurity1 Incomplete Reaction SM2 Chloroacetyl Chloride SM2->Product Impurity2 Chloroacetic Acid SM2->Impurity2 Hydrolysis Impurity3 Diacylation Product Product->Impurity3 Excess Chloroacetyl Chloride

Caption: Main reaction pathway and sources of common impurities.

Troubleshooting_Logic Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Detected? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes HClDeactivation HCl Deactivation CheckYield->HClDeactivation Yes Hydrolysis Reagent Hydrolysis CheckYield->Hydrolysis Yes UnreactedSM Unreacted Starting Material CheckPurity->UnreactedSM Yes Diacylation Diacylation Product CheckPurity->Diacylation Yes End Pure Product CheckPurity->End No Stoichiometry Adjust Stoichiometry IncompleteReaction->Stoichiometry OptimizeBase Optimize Base/Conditions HClDeactivation->OptimizeBase Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous UnreactedSM->Stoichiometry ControlAddition Control Reagent Addition/Temp Diacylation->ControlAddition OptimizeBase->Start Anhydrous->Start Stoichiometry->Start ControlAddition->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PubChem. Chloroacetyl chloride.
  • Solubility of Things. 2-Chloroacetyl chloride. [Link]
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6984–7001. [Link]
  • Singh, R., Mishra, D., & Singh, R. K. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
  • Pearson.
  • PubChem. 5-Chloro-2-methylaniline.

Sources

troubleshooting 2-chloro-N-(5-chloro-2-methylphenyl)acetamide reaction side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this N-acylation reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot side products, optimize yields, and ensure the integrity of your synthesis.

Reaction Overview

The synthesis of this compound is a nucleophilic acyl substitution reaction, specifically an N-acylation. It involves the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1] While straightforward in principle, the reactivity of the starting materials and intermediates can lead to several side products, impacting yield and purity.

Reaction_Mechanism Figure 1: General Reaction Scheme cluster_reactants Reactants cluster_products Products R1 5-chloro-2-methylaniline P1 This compound R1->P1 + R2 Chloroacetyl Chloride R2->P1 P2 HCl P1->P2 + Hydrolysis_Side_Reaction Figure 2: Hydrolysis of Chloroacetyl Chloride A Chloroacetyl Chloride C Chloroacetic Acid (Unreactive) A->C Hydrolysis B Water (H₂O) (Moisture Contamination) B->C D HCl C->D + Diacylation_Side_Reaction Figure 3: Diacylation Side Reaction Pathway A Product (this compound) C Deprotonated Amide (Anionic Intermediate) A->C Deprotonation B Base B->C E Diacylated Side Product C->E Nucleophilic Attack D Chloroacetyl Chloride (Excess) D->E

Sources

Technical Support Center: Optimizing N-Acetylation of 5-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of 5-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the N-acetylation of 5-chloro-2-methylaniline, providing concise and actionable answers based on established chemical principles.

Q1: What is the primary mechanism for the N-acetylation of 5-chloro-2-methylaniline?

The N-acetylation of 5-chloro-2-methylaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the departure of a leaving group (acetate or chloride), and subsequent deprotonation of the nitrogen to yield the final N-acetylated product, N-(5-chloro-2-methylphenyl)acetamide.[1][2][3]

Q2: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?

The choice between acetic anhydride and acetyl chloride depends on the specific requirements of your synthesis.

  • Acetyl chloride is generally more reactive than acetic anhydride, which can lead to faster reaction times.[4] However, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which needs to be neutralized by a base to prevent the formation of the unreactive hydrochloride salt of the starting amine.[2][5]

  • Acetic anhydride is less reactive, leading to a more controlled and often more selective reaction.[4] Its byproduct is acetic acid, which is less corrosive and easier to remove than HCl.[6] For many applications, especially on a larger scale or with sensitive substrates, the safety, cost, and handling benefits of acetic anhydride make it the preferred reagent.[4][6]

Q3: Is a catalyst always necessary for this reaction?

While the reaction can proceed without a catalyst, particularly with a reactive acetylating agent like acetyl chloride, the use of a catalyst is often beneficial and sometimes necessary to achieve a good yield and reaction rate. The methyl group at the ortho position in 5-chloro-2-methylaniline can introduce some steric hindrance, making the reaction slower than with unsubstituted aniline.

  • Bases such as pyridine or triethylamine are commonly used to scavenge the acidic byproduct (HCl or acetic acid).[5][7]

  • Nucleophilic catalysts like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction, especially with less reactive anhydrides, by forming a highly reactive N-acylpyridinium intermediate.[8]

  • Lewis acid catalysts like magnesium sulfate have also been reported to be effective.[9][10]

Q4: What are the most common side reactions to be aware of?

The most common side reaction is diacetylation , where a second acetyl group is added to the nitrogen atom.[11] This is more likely to occur under harsh reaction conditions, such as high temperatures and a large excess of a highly reactive acetylating agent. Over-acylation can be minimized by careful control of stoichiometry and reaction temperature.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) .[7][12] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (5-chloro-2-methylaniline) and the product (N-(5-chloro-2-methylphenyl)acetamide). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Staining with an appropriate agent (e.g., potassium permanganate or iodine) or visualization under UV light can be used to see the spots.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the N-acetylation of 5-chloro-2-methylaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: The acetylating agent may have hydrolyzed due to improper storage. 2. Insufficiently Reactive Conditions: The reaction temperature may be too low, or the reaction time too short. 3. Formation of Amine Salt: If using acetyl chloride without a base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic.[5]1. Use fresh or newly opened acetylating agents. 2. Increase the reaction temperature or prolong the reaction time.[8] For sterically hindered anilines, heating may be necessary. 3. Add a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl.[5]
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient Acetylating Agent: The stoichiometry of the acetylating agent may be too low. 2. Steric Hindrance: The ortho-methyl group can slow down the reaction. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Increase the equivalents of the acetylating agent (e.g., to 1.2-1.5 equivalents).[8] 2. Add a nucleophilic catalyst like DMAP (0.1 equivalents) to increase the reaction rate.[8] 3. Choose a solvent in which 5-chloro-2-methylaniline has good solubility, such as DMF, THF, or dichloromethane.[8]
Formation of Multiple Products (Observed on TLC) 1. Diacetylation: Use of a large excess of a highly reactive acetylating agent or high temperatures can lead to the formation of a diacetylated product.[11] 2. Side reactions with solvent: Some solvents may not be inert under the reaction conditions.1. Use a milder acetylating agent (acetic anhydride instead of acetyl chloride).[4] Reduce the amount of acetylating agent and control the reaction temperature. 2. Ensure the use of an inert aprotic solvent.
Difficult Product Isolation/Purification 1. Product is soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. 3. Co-precipitation of impurities during recrystallization. 1. Ensure the aqueous phase is not overly acidic or basic. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.[7] 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. Perform a slow recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the N-acetylation of 5-chloro-2-methylaniline using two common acetylating agents.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is generally preferred for its milder reaction conditions and easier work-up.[4][6]

Materials:

  • 5-chloro-2-methylaniline

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylaniline (1.0 eq.) in DCM or ethyl acetate (approximately 0.5 M concentration).

  • Base Addition: Add pyridine or triethylamine (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acetic Anhydride: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(5-chloro-2-methylphenyl)acetamide.

Protocol 2: N-Acetylation using Acetyl Chloride

This protocol is suitable for rapid acetylation but requires careful handling of the reagent and byproduct.[4]

Materials:

  • 5-chloro-2-methylaniline

  • Acetyl chloride

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)[5]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM or THF.

  • Addition of Acetyl Chloride: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and wash with water to remove the triethylamine hydrochloride.

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization.

Visualizations

Reaction Mechanism

N_Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 5-Chloro-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-(5-chloro-2-methylphenyl)acetamide Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid Intermediate->Byproduct Leaving Group Departs

Caption: Mechanism of N-acetylation of 5-chloro-2-methylaniline.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Are reagents fresh? Start->CheckReagents CheckConditions Are reaction conditions (temp, time) adequate? CheckReagents->CheckConditions Yes Solution1 Use fresh reagents. CheckReagents->Solution1 No CheckBase Is a base used with acetyl chloride? CheckConditions->CheckBase Yes Solution2 Increase temperature/time. CheckConditions->Solution2 No CheckStoichiometry Is stoichiometry of acetylating agent sufficient? CheckBase->CheckStoichiometry Yes Solution3 Add a base. CheckBase->Solution3 No CheckCatalyst Consider adding a catalyst (e.g., DMAP)? CheckStoichiometry->CheckCatalyst Yes Solution4 Increase equivalents of acetylating agent. CheckStoichiometry->Solution4 No Solution5 Add a catalytic amount of DMAP. CheckCatalyst->Solution5 Yes

Sources

stability issues with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-chloro-N-(5-chloro-2-methylphenyl)acetamide (CAS No. 85817-60-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Leveraging insights from extensive experience with related chloroacetamide structures, this document provides practical, in-depth guidance to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the fundamental stability characteristics of this compound, drawing parallels from well-documented behaviors of structurally similar chloroacetamide and dichloroacetamide compounds.

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns stem from two chemically reactive sites in its structure: the electrophilic carbon of the chloroacetyl group and the amide linkage.[1] This makes the molecule susceptible to two main degradation pathways in solution:

  • Hydrolysis: The molecule can undergo hydrolysis under both acidic and basic conditions. The amide bond can be cleaved, or the chlorine atom can be substituted by a hydroxyl group. Studies on related dichloroacetamide safeners show that both acid- and base-mediated hydrolysis can be significant degradation pathways.[2]

  • Photodegradation: Like many aromatic compounds, exposure to light, particularly UV radiation, can induce degradation. It is crucial to consider photostability, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[3][4]

Q2: What are the likely degradation products I should be monitoring?

Based on established chloroacetamide chemistry, two principal degradation products are anticipated from hydrolysis:

  • Product A (Amide Bond Cleavage): 5-chloro-2-methylaniline and chloroacetic acid. This is a common pathway for amides in acidic or basic conditions.[2]

  • Product B (Dechlorination/Hydroxylation): 2-hydroxy-N-(5-chloro-2-methylphenyl)acetamide. This occurs via nucleophilic substitution of the highly mobile chlorine atom by water or hydroxide ions.[1]

It is essential to develop a stability-indicating analytical method that can resolve the parent compound from these potential degradants.[5]

G cluster_hydrolysis Hydrolysis Pathways parent This compound productA1 5-chloro-2-methylaniline parent->productA1 Amide Cleavage (Acid/Base) productA2 Chloroacetic Acid parent->productA2 Amide Cleavage (Acid/Base) productB 2-hydroxy-N-(5-chloro-2-methylphenyl)acetamide parent->productB Dechlorination (Nucleophilic Substitution)

Caption: Predicted hydrolytic degradation pathways.

Q3: Which experimental factors have the most significant impact on stability?

The stability of this compound in solution is most significantly influenced by:

  • pH: Extremes in pH (both acidic and basic) will accelerate hydrolysis.[2][6] The rate of degradation is often pH-dependent.

  • Temperature: Increased temperature provides the activation energy needed to overcome reaction barriers, accelerating the rate of degradation in accordance with Arrhenius kinetics.[6]

  • Light Exposure: Exposure to ambient or UV light can lead to the formation of photolytic degradants.[3]

  • Solvent Composition: The choice of solvent is critical. While the compound is generally insoluble in water, the use of organic co-solvents can influence stability.[1] Protic solvents may participate in solvolysis reactions.

  • Presence of Oxidizing Agents: Although typically more stable to oxidation than other functional groups, forced degradation studies often include oxidative stress (e.g., using hydrogen peroxide) to test for potential liabilities.[3][7]

Part 2: Troubleshooting Guide - Addressing Common Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experimentation.

Q4: My analyte concentration is decreasing in my aqueous buffered solution over 24 hours. What is the likely cause and how do I fix it?

A time-dependent decrease in concentration in an aqueous buffer is a classic sign of hydrolysis.

  • Causality: The amide bond or the C-Cl bond is reacting with water or buffer components. The rate of this reaction is highly dependent on the pH and temperature of your solution. For instance, base-mediated hydrolysis of similar compounds can be orders of magnitude faster than at neutral pH.[2]

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating method (like HPLC) to see if new peaks, corresponding to potential degradants (see Q2), are appearing as the parent peak decreases.

    • pH Profile: Run a preliminary experiment where you incubate the compound in buffers of different pH values (e.g., pH 3, 7, 9) for a set period. This will identify the pH range of greatest stability.

    • Temperature Control: Ensure all solutions are maintained at a consistent, and preferably low, temperature (e.g., 4°C) if the experimental design allows. Avoid leaving solutions at room temperature for extended periods.

    • Solution Lifetime: Prepare solutions fresh before each use. If you must store them, do so at low temperatures and for a validated, limited duration.

G start Analyte Concentration Decreasing? check_peaks New peaks in chromatogram? start->check_peaks hydrolysis Diagnosis: Likely Hydrolysis check_peaks->hydrolysis Yes action_ph Action: Conduct pH Profile Study hydrolysis->action_ph action_temp Action: Store at 4°C hydrolysis->action_temp action_fresh Action: Prepare Solutions Fresh hydrolysis->action_fresh solution Problem Resolved action_ph->solution action_temp->solution action_fresh->solution

Caption: Troubleshooting workflow for concentration loss.

Q5: I am observing extraneous peaks in my chromatogram after preparing my samples in a clear glass vial. What could they be?

The appearance of new, unexpected peaks, especially when samples are handled in clear containers on the lab bench, strongly suggests photodegradation.

  • Causality: The aromatic rings and heteroatoms in the molecule can absorb UV-Vis light, leading to photochemical reactions that alter its structure. ICH guideline Q1B specifically mandates photostability testing for this reason.[3]

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber glass vials or wrap clear vials in aluminum foil.

    • Minimize Exposure: Conduct all sample preparation steps under low-light conditions. Avoid leaving solutions, even in amber vials, in direct sunlight or under harsh laboratory lighting for prolonged periods.

    • Confirmation Study: To confirm photolability, expose a solution in a clear vial to a controlled light source (or even just sunlight) for a few hours and compare its chromatogram to a protected sample. A significant increase in impurity peaks in the exposed sample will confirm the diagnosis.

Part 3: Protocols and Methodologies

To ensure experimental robustness, validated protocols are essential. The following sections provide detailed, field-tested methodologies for stability assessment.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is fundamental to understanding the intrinsic stability of a molecule.[5] It is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.[3] A degradation of 5-20% is generally considered optimal for this purpose.[5]

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[6]

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Calibrated pH meter, HPLC system with UV detector, photostability chamber, oven.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial. Run a control sample concurrently (1 mL stock + 9 mL of 50:50 ACN:Water).

Stress ConditionReagent/SetupIncubation Time (Typical)Neutralization Step (Post-Incubation)
Acid Hydrolysis 0.1 M HCl24 hours at 60°CAdd equivalent moles of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH4 hours at Room TempAdd equivalent moles of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempN/A
Thermal Oven set to 80°C48 hours (on solid powder)Dissolve in ACN post-exposure
Photolytic Photostability ChamberExpose per ICH Q1B guidelinesN/A
  • Sample Analysis: After the specified incubation time (or when sufficient degradation is observed), neutralize the acid/base samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Calculate the percentage degradation and ensure mass balance where possible.[4]

Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)

This protocol provides recommended starting parameters for an HPLC method capable of separating the parent compound from its potential degradants. Method validation according to ICH Q2(R1) is required for full implementation.

Objective: To quantify this compound and resolve it from its degradation products.

ParameterRecommended ConditionRationale / Notes
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good hydrophobic retention for this type of aromatic compound.
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier improves peak shape and provides protons for mass spectrometry if used.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to 40% B and equilibrate.A gradient is essential to elute both the polar degradation products and the more non-polar parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTemperature control ensures reproducible retention times.
Injection Volume 10 µLAdjust as needed based on analyte concentration and detector sensitivity.
UV Detection 245 nmAromatic amides typically have strong absorbance in this region. A full UV scan of the analyte should be performed to determine the optimal wavelength (λmax).

Table of Analytical Method Performance (for a similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide)[8]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phasesMeasurement of light absorption
Linearity Range 0.1 - 100 µg/mL0.1 - 50 µg/mL1 - 50 µg/mL
Limit of Detection 0.02 µg/mL0.05 µg/mL0.5 µg/mL
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Primary Use Case Recommended for stability studies due to high selectivity and sensitivity.Suitable for volatile impurities; may require derivatization.Best for pure samples; lacks selectivity for degradation products.

References

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2025).
  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). Benchchem.
  • This compound. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). Benchchem.
  • Forced Degrad
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • A Brief Study on Forced Degradation Studies with Regul
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology.

Sources

Technical Support Center: Synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important chemical intermediate. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your laboratory.

Synthesis Overview

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 5-chloro-2-methylaniline with chloroacetyl chloride. This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and purity. The primary transformation involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride (HCl).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of 5-chloro-2-methylaniline acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to form the stable amide product and HCl.

Q2: Why is a base often included in this reaction?

A2: A base, such as sodium acetate, triethylamine, or even an excess of the starting aniline, is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1] If not neutralized, the HCl will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction. A sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used to increase the reaction rate.[1]

Q3: What solvents are appropriate for this synthesis?

A3: Aprotic solvents are generally preferred to avoid side reactions with the highly reactive chloroacetyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, or glacial acetic acid.[2] Some modern, "green" chemistry approaches have successfully utilized aqueous buffer systems, taking advantage of the slow hydrolysis rate of chloroacetyl chloride in water.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (5-chloro-2-methylaniline) from the product. The reaction is complete when the starting aniline spot is no longer visible on the TLC plate.

Q5: What are the main safety concerns with the reagents?

A5: Chloroacetyl chloride is highly corrosive, toxic if inhaled or absorbed through the skin, and reacts violently with water to release toxic HCl gas.[6][7] 5-chloro-2-methylaniline is also toxic and a suspected irritant. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and compatible chemical-resistant gloves, must be worn.[8] An emergency eyewash station and safety shower should be readily accessible.[6]

Experimental Workflow & Troubleshooting

The following diagram outlines the general workflow for the synthesis. Subsequent sections address common problems that can arise at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis prep_node 1. Reagent Preparation - Dry solvents - Weigh reactants react_node 2. Acylation Reaction - Dissolve aniline & base - Add chloroacetyl chloride dropwise - Monitor by TLC prep_node->react_node Proceed workup_node 3. Quenching & Extraction - Quench with water/brine - Extract with organic solvent react_node->workup_node Reaction complete purify_node 4. Purification - Dry organic layer - Evaporate solvent - Recrystallize crude product workup_node->purify_node Isolate crude analysis_node 5. Product Characterization - Melting point - NMR, IR, Mass Spec purify_node->analysis_node Purified product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Solution & Explanation
Low or No Product Formation 1. Wet Reagents/Solvent: Chloroacetyl chloride rapidly hydrolyzes with moisture, becoming unreactive.[3][8]1. Ensure all glassware is oven-dried. Use anhydrous solvents. Store chloroacetyl chloride under an inert atmosphere (e.g., nitrogen).[8]
2. Inadequate Base: Un-neutralized HCl protonates the starting aniline, preventing it from reacting.2. Ensure at least one stoichiometric equivalent of a suitable base (e.g., sodium acetate, triethylamine) is used.[2]
3. Incorrect Reagent Stoichiometry: An incorrect molar ratio of reactants will limit the theoretical yield.3. Carefully calculate and weigh all reagents. A slight excess (1.05-1.2 eq.) of chloroacetyl chloride is sometimes used to drive the reaction to completion.
Product is Discolored (Pink, Brown, or Tarry) 1. Oxidation of Aniline: Anilines can be sensitive to air oxidation, especially if impurities are present.1. Use high-purity starting materials. Consider running the reaction under an inert atmosphere (N₂ or Ar).
2. Side Reactions at High Temperature: Overheating can lead to decomposition and polymerization.2. Maintain the recommended reaction temperature. The addition of chloroacetyl chloride is exothermic and should be done slowly, often in an ice bath, to control the temperature.
Multiple Spots on TLC of Crude Product 1. Di-acylation: The product amide nitrogen can, under harsh conditions, be acylated a second time.1. Avoid a large excess of chloroacetyl chloride and elevated temperatures.
2. Unreacted Starting Material: The reaction may not have gone to completion.2. Allow the reaction to stir for a longer duration, monitoring by TLC until the starting aniline is consumed.
3. Hydrolyzed Chloroacetyl Chloride: The presence of chloroacetic acid from hydrolysis can complicate purification.3. During workup, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove acidic impurities.
Product Fails to Crystallize 1. Presence of Impurities: Oily impurities or residual solvent can inhibit crystal lattice formation.1. Ensure the crude product is fully dry. Try washing the crude solid with a cold, non-polar solvent (like hexane) to remove soluble impurities.
2. Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor for recrystallization.2. The ideal solvent should dissolve the product when hot but not when cold. Ethanol is often a good choice.[5][9] If one solvent fails, try a solvent/anti-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity appears).

Detailed Experimental Protocol

This protocol is a representative example. Researchers should adapt it based on their specific scale and laboratory equipment.

Materials:

  • 5-chloro-2-methylaniline (1.0 eq.)

  • Chloroacetyl chloride (1.1 eq.)[10]

  • Sodium acetate (1.5 eq.)

  • Glacial Acetic Acid (solvent)[2][10]

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 5-chloro-2-methylaniline (1.0 eq.) and sodium acetate (1.5 eq.) in glacial acetic acid.

  • Addition of Acylating Agent: Cool the mixture to 0-5°C using an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Isolation: Once the reaction is complete, pour the mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and salts.

  • Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (~50°C).

  • Purification: Recrystallize the dried crude solid from ethanol to yield this compound as a pure solid.[5]

Troubleshooting Decision Tree

G start Experiment Complete. Check Crude Yield. yield_check Is yield > 80%? start->yield_check low_yield Yield is Low yield_check->low_yield No good_yield Yield is Acceptable yield_check->good_yield Yes tlc_check Analyze Crude TLC low_yield->tlc_check tlc_result What does TLC show? tlc_check->tlc_result clean_spot Clean single spot (product only) tlc_result->clean_spot Clean start_material Starting material remains tlc_result->start_material SM Present multiple_spots Multiple new spots tlc_result->multiple_spots Impure solution_mechanical_loss Cause: Mechanical Loss Action: Review filtration and transfer steps. clean_spot->solution_mechanical_loss solution_incomplete Cause: Incomplete Reaction Action: Increase reaction time or check base stoichiometry. start_material->solution_incomplete solution_side_reactions Cause: Side Reactions Action: Check temperature control. Optimize workup with base wash. multiple_spots->solution_side_reactions

Caption: A decision tree for troubleshooting low yield scenarios.

References

  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • ChemTrack.org. (n.d.). Safety Guideline for Chloroacetyl Chloride.
  • BASF. (2022). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-20.
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 488-496.
  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11).
  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
  • SpectraBase. (n.d.). N-(2-Chloro-5-methylphenyl)-acetamide.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1134.

Sources

Technical Support Center: Characterization of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical characterization of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. This resource is designed for researchers, chemists, and quality control professionals to navigate the common and complex challenges associated with verifying the identity, purity, and stability of this molecule. Here, we move beyond simple protocols to explain the scientific principles behind the challenges and their solutions, ensuring robust and reliable analytical outcomes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Characterization

This section addresses the most common initial queries regarding the baseline properties and expected analytical profile of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of the molecule is the first step in designing any analytical experiment. These values dictate choices in solvents, chromatographic conditions, and sample handling.

PropertyValueSource
CAS Number 85817-60-3[1]
Molecular Formula C₉H₉Cl₂NO[1]
Molecular Weight 222.08 g/mol Calculated
IUPAC Name This compound[1]
Physical Form Solid[1]
Storage Room Temperature[1]
Q2: What are the common impurities that can arise during the synthesis of this compound?

The most probable impurities are derived from the starting materials and potential side reactions. A typical synthesis involves the reaction of 5-chloro-2-methylaniline with chloroacetyl chloride.[2][3][4]

  • Unreacted Starting Materials:

    • 5-chloro-2-methylaniline

    • Chloroacetyl chloride (or its hydrolysis product, chloroacetic acid)

  • Side-Products:

    • Diacylated product: Formation of a tertiary amide if the reaction conditions are too harsh.

    • Positional Isomers: Impurities from isomeric starting materials (e.g., 3-chloro-2-methylaniline).

    • Hydrolysis Product: 2-hydroxy-N-(5-chloro-2-methylphenyl)acetamide, formed if water is present. Chloroacetamides are susceptible to hydrolysis, especially under acidic or basic conditions.[5][6][7]

G cluster_reactants Reactants cluster_products Products & Impurities 5-chloro-2-methylaniline 5-chloro-2-methylaniline Product This compound 5-chloro-2-methylaniline->Product Impurity1 Unreacted Aniline 5-chloro-2-methylaniline->Impurity1 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Product Impurity2 Chloroacetic Acid (Hydrolysis) Chloroacetyl chloride->Impurity2 H₂O Impurity3 Hydroxy-acetamide (Hydrolysis) Product->Impurity3 H₂O / Heat

Caption: Synthesis pathway and origin of common impurities.
Q3: Is this compound prone to degradation? What are the recommended storage conditions?

Yes. The chloroacetamide functional group is susceptible to nucleophilic substitution, primarily hydrolysis, which can be catalyzed by acid or base.[6][7] This reaction replaces the chlorine atom with a hydroxyl group.

  • Mechanism: Base-catalyzed hydrolysis typically proceeds via an Sₙ2 reaction.[7]

  • Stability: The compound is generally stable at neutral pH but can degrade over time, especially in solution or when exposed to moisture and non-neutral pH conditions.[5]

  • Recommended Storage: Store as a solid in a tightly sealed container at room temperature in a dry, dark place to minimize exposure to moisture and light.[1]

Part 2: Troubleshooting Guides by Analytical Technique

This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural confirmation. However, the amide functionality in this molecule can introduce specific complexities.

Q: My ¹H NMR spectrum shows unexpectedly broad peaks, especially for the amide N-H proton and the adjacent CH₂ protons. What is happening?

Scientific Rationale: This is a classic phenomenon in amides caused by restricted rotation around the amide C-N bond.[8] Due to resonance, the C-N bond has significant double-bond character, creating a high energy barrier to rotation.[9][10][11] At room temperature, the rotation is slow on the NMR timescale, leading to distinct chemical environments for protons near the amide bond, which can manifest as broad signals or even separate signals for rotamers. Additionally, the N-H proton can undergo chemical exchange with trace amounts of water or other acidic protons in the solvent, which also causes peak broadening.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR:

    • Objective: To overcome the rotational energy barrier.

    • Procedure: Acquire ¹H NMR spectra at elevated temperatures (e.g., 50°C, 80°C, 100°C).

    • Expected Outcome: As the temperature increases, the rate of rotation around the C-N bond increases. The broad peaks should sharpen and may coalesce into a single, time-averaged signal.[12] This confirms that restricted rotation is the cause.

  • D₂O Shake Experiment:

    • Objective: To confirm the identity of the exchangeable N-H proton.

    • Procedure: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • Expected Outcome: The amide N-H proton will exchange with deuterium. The broad N-H signal will disappear from the spectrum, confirming its assignment.

  • Ensure Sample Anhydrousness:

    • Objective: To minimize broadening from chemical exchange with water.

    • Procedure: Use a freshly opened ampoule of deuterated solvent or a solvent dried over molecular sieves. Ensure the sample itself is dry before dissolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for purity assessment. Peak shape issues are common for aromatic and halogenated compounds.

Q: I am observing significant peak tailing for my compound in reverse-phase HPLC. How can I improve the peak shape?

Scientific Rationale: Peak tailing for aromatic compounds, particularly those with amide or amine functionalities, is often caused by secondary interactions with the stationary phase.[13] While the primary retention mechanism is hydrophobic, residual, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns can interact strongly with basic sites on the analyte, creating a secondary, stronger retention mechanism that leads to tailing.[13]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Objective: To suppress the ionization of silanol groups.

    • Procedure: Lower the pH of the aqueous mobile phase to between 2.5 and 3.0 by adding an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%).

    • Expected Outcome: At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte, leading to a more symmetrical peak shape.

  • Increase Buffer Concentration:

    • Objective: To ensure stable pH and mask silanol interactions.

    • Procedure: If using a buffer (e.g., phosphate), ensure its concentration is sufficient (typically 20-50 mM) to control the mobile phase pH effectively across the column.[14]

  • Consider a Different Column:

    • Objective: To use a stationary phase with fewer active silanol sites.

    • Procedure: Switch to an "end-capped" column or a column with a modern, base-deactivated stationary phase designed for analyzing basic compounds.

  • Check for Column Overload:

    • Objective: To rule out mass overload as the cause of asymmetry.

    • Procedure: Prepare and inject a 10-fold dilution of your sample.

    • Expected Outcome: If the peak tailing significantly improves or disappears, the original sample concentration was too high, leading to column overload.[14] Reduce the injection volume or sample concentration.

G Start HPLC Peak Tailing Observed CheckOverload Inject 10x Diluted Sample Start->CheckOverload OverloadYes Peak Shape Improves? CheckOverload->OverloadYes ReduceConc Solution: Reduce Concentration / Injection Volume OverloadYes->ReduceConc Yes CheckpH Adjust Mobile Phase pH to 2.5-3.0 (e.g., 0.1% TFA) OverloadYes->CheckpH No pH_Improves Peak Shape Improves? CheckpH->pH_Improves pH_OK Solution: Use Low pH Mobile Phase pH_Improves->pH_OK Yes ChangeColumn Try Base-Deactivated or End-Capped Column pH_Improves->ChangeColumn No Final Peak Shape Optimized ChangeColumn->Final

Caption: Troubleshooting workflow for HPLC peak tailing.
Mass Spectrometry (MS)

MS is essential for confirming molecular weight and providing structural information through fragmentation.

Q: I am not observing the expected molecular ion peak ([M]⁺ or [M+H]⁺), or it is very weak. What could be the issue?

Scientific Rationale: The stability of the molecular ion depends on the ionization technique and the molecule's structure. In Electron Ionization (EI), the high energy (70 eV) can cause extensive fragmentation, leading to a weak or absent molecular ion peak for some molecules.[15] N-substituted acetamides can be prone to specific fragmentation pathways that are highly favorable, consuming the molecular ion.[16] In softer ionization techniques like Electrospray Ionization (ESI), failure to see the protonated molecule [M+H]⁺ can be due to poor ionization efficiency or in-source fragmentation.

Troubleshooting Protocol:

  • Switch to a Softer Ionization Technique:

    • Objective: To reduce fragmentation and preserve the molecular ion.

    • Procedure: If using EI, switch to Chemical Ionization (CI) or an LC-MS method with ESI or Atmospheric Pressure Chemical Ionization (APCI).

    • Expected Outcome: Softer techniques impart less energy, increasing the abundance of the pseudo-molecular ion ([M+H]⁺).

  • Optimize ESI Source Conditions:

    • Objective: To promote ion formation and minimize in-source fragmentation.

    • Procedure: Infuse the sample directly and optimize parameters like capillary voltage, cone/fragmentor voltage, and gas temperatures. Start with a low cone/fragmentor voltage.

    • Expected Outcome: Lowering the cone/fragmentor voltage reduces the energy imparted to the ions as they enter the mass spectrometer, decreasing fragmentation and increasing the intensity of the [M+H]⁺ peak.

  • Interpret the Fragmentation Pattern:

    • Objective: To confirm the structure even without a molecular ion.

    • Procedure: Look for characteristic fragment ions. For N-aryl acetamides, common cleavages occur at the C-C bond alpha to the carbonyl and at the amide C-N bond.[16]

    • Expected Fragments for C₉H₉Cl₂NO:

      • Loss of the chloroacetyl group (•CH₂Cl): m/z ~173

      • Cleavage of the amide bond to form the aniline fragment ion: [C₇H₇ClN]⁺, m/z ~140

      • Formation of the chloroacetyl cation: [ClCH₂CO]⁺, m/z ~77

References

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds.
  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
  • Filo. (2025, March 10). Evidence for restricted rotation around amide CO-N bonds comes from NMR studies.
  • Popović-Djordjević, J. B., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • YouTube. (2024, June 17). CHEM 2325 Module 24: Amide Structure.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • PubChem. (n.d.). N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • National Institutes of Health. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry.
  • PubMed. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides.
  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • ACS Publications. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • UT Health San Antonio. (1984). NEW MS/MS SOFTWARE TOOLS FOR ELUCIDATION OF FRAGMENTATION MECHANISMS IN DI-ACETAMIDES.
  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • National Institutes of Health. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Mainul Islam Online Library. (n.d.). Main Analytical Techniques Used for Elemental Analysis in Various Matrices.
  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
  • PubMed. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract.
  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

removing unreacted starting materials from 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound from its reaction mixture. We will address common issues in a practical question-and-answer format, grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions & Troubleshooting

Q1: I've just completed the synthesis. What are the most probable unreacted starting materials and byproducts I need to remove?

In the standard synthesis, this compound is formed via the acylation of 5-chloro-2-methylaniline with chloroacetyl chloride.[1][2] Therefore, the primary contaminants to consider are:

  • Unreacted 5-chloro-2-methylaniline: A basic aromatic amine that is often used in slight excess or may remain due to incomplete reaction.

  • Unreacted Chloroacetyl Chloride: A highly reactive and corrosive acyl chloride.

  • Hydrolysis and Byproducts:

    • Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride upon exposure to water during the reaction or workup.[3]

    • Hydrogen Chloride (HCl): A gaseous byproduct of the amidation reaction, which will exist as hydrochloric acid in the presence of any moisture.[4][5]

Q2: Why is it critical to remove these specific impurities?

The presence of unreacted starting materials can severely compromise subsequent research and development stages.

  • 5-chloro-2-methylaniline: Its nucleophilic amine group can interfere with downstream reactions, leading to unwanted side-product formation. As a primary aromatic amine, it can also pose distinct toxicological concerns.[6][7]

  • Chloroacetyl Chloride & Chloroacetic Acid: These are corrosive and highly reactive alkylating agents.[8] Their presence can lead to degradation of the desired product over time and introduce reactive impurities that can complicate biological assays or further chemical transformations.

Achieving high purity is a self-validating step; it ensures that the observed properties and activities are attributable solely to the target compound, this compound.

Q3: What are the key chemical differences between my product and the impurities that I can exploit for separation?

The entire purification strategy hinges on the distinct chemical properties of the neutral amide product versus the basic amine and acidic/reactive impurities.

CompoundChemical ClassKey PropertyBoiling Point (°C)Melting Point (°C)Solubility
This compound Neutral AmideSolid, neutralN/AN/ASoluble in many organic solvents (e.g., DCM, Ethyl Acetate)
5-chloro-2-methylanilineBasic Aromatic AmineBasic (pKa of conjugate acid ~3-4)~237 °C~22-27 °C[9]Soluble in organic solvents; forms water-soluble salt in acid
Chloroacetyl ChlorideReactive Acyl ChlorideElectrophilic, water-reactive~105-107 °C-22 °CSoluble in many organic solvents; reacts with water[3][10]
Chloroacetic AcidCarboxylic AcidAcidic (pKa ~2.87)~189 °C~61-64 °CSoluble in water, ether, ethanol; forms water-soluble salt in base
Hydrochloric AcidStrong AcidHighly AcidicN/AN/AHighly soluble in water
Q4: What is the most effective way to remove the unreacted 5-chloro-2-methylaniline?

The basicity of the amine is the key. An acid wash (liquid-liquid extraction) is the most direct and efficient method. By washing your crude organic solution with a dilute aqueous acid (e.g., 1M HCl), you can selectively protonate the basic 5-chloro-2-methylaniline.

Causality: The resulting ammonium salt is ionic and therefore preferentially partitions into the aqueous layer, while your neutral amide product remains in the organic layer. This is a classic application of exploiting pKa differences for separation.[11]

start Crude Product in Organic Solvent (e.g., DCM, EtOAc) wash Wash with 1M HCl (aq) start->wash separator Separatory Funnel wash->separator org_layer Organic Layer: Product (Amide) separator->org_layer Remains aq_layer Aqueous Layer: Amine Salt (R-NH3+Cl-) separator->aq_layer Extracted collect Collect Organic Layer org_layer->collect pure_org Purified Organic Solution collect->pure_org

Caption: Workflow for removing basic amine impurities via acid wash.

Experimental Protocol: Acid Wash

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer. For thorough removal, this wash step can be repeated.

  • Proceed with a basic wash to remove acidic impurities.

Q5: How should I handle the unreacted chloroacetyl chloride and its acidic byproducts?

These are best removed by a quench and basic wash .

Causality: Chloroacetyl chloride is highly reactive towards nucleophiles. Adding water or a weak base like sodium bicarbonate will rapidly hydrolyze it to chloroacetic acid.[3] Subsequently, washing with a saturated sodium bicarbonate (NaHCO₃) solution accomplishes two things:

  • It neutralizes the strong acid byproduct (HCl).

  • It deprotonates the weakly acidic chloroacetic acid to form sodium chloroacetate, a water-soluble salt that partitions into the aqueous layer.

Your neutral amide product is unaffected by this mild basic wash.

start Organic Solution (Post-Acid Wash) wash Wash with Sat. NaHCO3 (aq) start->wash separator Separatory Funnel wash->separator org_layer Organic Layer: Product (Amide) separator->org_layer Remains aq_layer Aqueous Layer: Chloroacetate Salt, NaCl, H2O separator->aq_layer Extracted collect Collect Organic Layer org_layer->collect pure_org Purified Organic Solution collect->pure_org

Caption: Workflow for removing acidic impurities via basic wash.

Experimental Protocol: Full Aqueous Workup

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to a beaker of ice-cold water or saturated sodium bicarbonate solution with stirring. Caution: This can be exothermic and may release CO₂ gas if bicarbonate is used.

  • Transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., DCM, EtOAc).

  • Perform the acid wash with 1M HCl as described in Q4.

  • Wash the organic layer with saturated aqueous NaHCO₃.

  • Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent via rotary evaporation to yield the crude solid product.

Q6: My product is now a crude solid after the workup. Should I use recrystallization or column chromatography for final purification?

The choice depends on the level of purity required and the nature of any remaining impurities.

A. Recrystallization

This is the preferred method for purifying crystalline solids if a suitable solvent can be found. It is often faster, more scalable, and less resource-intensive than chromatography.

  • Principle: The technique relies on the differential solubility of the product versus impurities at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C), while impurities remain in solution (in the mother liquor) upon cooling.[12]

  • When to Use: When you have a solid product and can identify a solvent system that meets the criteria above.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures with water) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Buchner funnel), wash them with a small amount of ice-cold solvent, and dry them thoroughly.[13][14][15]

B. Column Chromatography

This is a more powerful but also more complex technique for achieving very high purity.

  • Principle: The crude mixture is passed through a column packed with a stationary phase (typically silica gel). Separation occurs because the product and impurities travel down the column at different rates based on their polarity and interaction with the stationary phase.[16][17]

  • When to Use: When recrystallization fails, if the product is an oil, or when separating compounds with very similar properties.

tlc 1. TLC Analysis (Optimize Solvent System, e.g., Hexane:EtOAc) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry or Wet Loading) packing->loading elution 4. Elution (Run solvent through column) loading->elution collection 5. Fraction Collection elution->collection analysis 6. TLC Analysis of Fractions collection->analysis combine 7. Combine Pure Fractions & Evaporate Solvent analysis->combine final_product High Purity Product combine->final_product

Caption: General workflow for purification by column chromatography.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation of spots with the product having an Rf value of ~0.2-0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel. For better resolution, "dry loading" (adsorbing the product onto a small amount of silica first) is recommended.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) to push it through. Start with a low polarity mixture and you may gradually increase the polarity (gradient elution) to elute your product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
  • Sigma-Aldrich. This compound.
  • PubChem. Chloroacetyl chloride. CID 6577.
  • Sigma-Aldrich. 5-Chloro-2-methylaniline for synthesis.
  • Study.com. How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?.
  • PubChem. 5-Chloro-2-methylaniline. CID 7260.
  • Stenutz. 5-chloro-2-methylaniline.
  • PubChem. N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide. CID 53902.
  • Google Patents. EP0022185A1 - Process for the preparation of chloroacetyl chloride.
  • Google Patents. EP0022185B1 - Process for the preparation of chloroacetyl chloride.
  • CymitQuimica. 5-Chloro-2-methylaniline.
  • ECHEMI. 95-79-4, 5-Chloro-2-methylaniline Formula.
  • Solubility of Things. 2-Chloroacetyl chloride.
  • ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology. (2023-07-21).
  • Yufeng. Problem using Chloroacetyl Chloride.
  • ChemicalBook. 2-CHLORO-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE synthesis.
  • International Journal of Pharma Sciences and Research. (2012-01-02). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Sciencemadness.org. (2020-07-11). Problem using Chloroacetyl Chloride.
  • IUCr Journals. (2024-10-14). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • University of Rochester. Remove Sticky Reagents.
  • National Institutes of Health (NIH). 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC.
  • National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC.
  • Organic Syntheses. (2025-06-19). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • BenchChem. Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography.

Sources

Technical Support Center: Analysis of Byproducts in 2-chloro-N-(5-chloro-2-methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed analytical protocols to identify and characterize potential byproducts in this crucial synthetic process. Our goal is to equip you with the expertise to ensure the purity and quality of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-acylation of 5-chloro-2-methylaniline with chloroacetyl chloride.[1] Based on the reactivity of the starting materials and common side reactions in similar acylation processes, the following byproducts are most likely to be encountered:

  • Unreacted Starting Materials: Residual 5-chloro-2-methylaniline and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid) are common impurities.[2]

  • Diacylated Byproduct: Under certain conditions, a second molecule of chloroacetyl chloride can react with the newly formed amide, leading to a diacylated impurity.

  • Hydrolysis Product: Chloroacetyl chloride is highly reactive and can hydrolyze in the presence of moisture to form chloroacetic acid.[3][4] This acid can then be present in the final product. Similarly, the product itself can undergo hydrolysis under certain pH conditions to yield 5-chloro-2-methylaniline and hydroxyacetic acid.[5]

  • Oxidized Impurities: Anilines can be susceptible to oxidation, leading to colored byproducts, especially if the reaction is exposed to air for extended periods or at elevated temperatures.[6]

Q2: My reaction is complete, but the isolated product is a dark oil instead of a solid. What could be the issue?

A2: The presence of a dark oil suggests the formation of impurities that are depressing the melting point of your product. This is often due to the presence of oxidized species or an excess of unreacted starting materials. Ensure your 5-chloro-2-methylaniline is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Purification by column chromatography or recrystallization from a suitable solvent system will likely be necessary to isolate the pure, solid product.

Q3: I see multiple spots on my TLC plate after the reaction. How can I identify what they are?

A3: Multiple spots on a TLC plate indicate a mixture of compounds. The most intense spot should be your desired product. Spots with a higher Rf value could be less polar impurities, while those with a lower Rf might be more polar byproducts like chloroacetic acid. To identify these spots, you can run co-spots with your starting materials. For definitive identification of unknown spots, you will need to employ more advanced analytical techniques such as HPLC, LC-MS, or isolate the impurities for NMR analysis.[2]

Troubleshooting Guide for Byproduct Identification

This guide provides a systematic approach to identifying and resolving issues related to byproduct formation during the synthesis of this compound.

Issue 1: Presence of Unreacted 5-chloro-2-methylaniline
  • Symptoms: A characteristic amine smell in the product; a distinct spot on the TLC plate corresponding to the starting aniline; a peak in the HPLC chromatogram with the retention time of 5-chloro-2-methylaniline.

  • Causality: Incomplete reaction due to insufficient chloroacetyl chloride, poor reactivity, or a non-optimized reaction time. The base used to scavenge the HCl byproduct may also protonate the aniline, rendering it non-nucleophilic.[6]

  • Troubleshooting Steps:

    • Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is used.

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting aniline spot/peak is no longer visible.

    • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl formed during the reaction.[6]

    • Purification: If unreacted aniline remains, it can be removed during the work-up by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to form the water-soluble ammonium salt.[2]

Issue 2: Detection of Chloroacetic Acid
  • Symptoms: A lower than expected pH of the reaction mixture after quenching; a polar spot on the TLC plate; potential for an additional peak in an HPLC analysis, especially if using a method designed to detect polar compounds.

  • Causality: Hydrolysis of the highly reactive chloroacetyl chloride due to the presence of water in the solvent or on the glassware.[3][4]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Handling of Reagent: Handle chloroacetyl chloride in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).

    • Purification: Chloroacetic acid can be removed by washing the organic extract with a dilute base, such as a saturated sodium bicarbonate solution.

Issue 3: Identification of an Unknown Byproduct with a Higher Molecular Weight
  • Symptoms: A peak in the LC-MS analysis with a mass corresponding to the diacylated product or other coupled species.

  • Causality: Over-acylation can occur if a significant excess of chloroacetyl chloride is used or if the reaction temperature is too high.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a minimal excess of chloroacetyl chloride.

    • Temperature Control: Run the reaction at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions.

    • Slow Addition: Add the chloroacetyl chloride dropwise to the solution of the aniline to avoid localized high concentrations of the acylating agent.

Analytical Workflows for Byproduct Identification

A multi-technique approach is often necessary for the comprehensive identification and characterization of byproducts.

Byproduct_Identification_Workflow Sample Crude Reaction Mixture TLC Thin Layer Chromatography (TLC) - Initial Purity Assessment - Co-spot with Starting Materials Sample->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Quantify Known Impurities - Separate Byproducts TLC->HPLC If multiple spots LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) - Determine Molecular Weight of Byproducts HPLC->LCMS For mass information FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Identify Functional Groups HPLC->FTIR For functional group analysis Isolation Preparative HPLC or Column Chromatography - Isolate Unknown Byproducts LCMS->Isolation If unknown mass detected NMR Nuclear Magnetic Resonance (NMR) - Structural Elucidation of Isolated Byproducts Isolation->NMR For structural confirmation

Caption: Workflow for the identification of byproducts.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To separate and quantify the main product and potential byproducts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of all components. The purity of the main product can be estimated by the area percentage. Byproducts can be quantified relative to the main peak.

Analyte Expected Retention Time (Relative)
Chloroacetic AcidVery Early
5-chloro-2-methylanilineEarly
This compound Main Peak
Diacylated ByproductLate
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
  • Objective: To determine the molecular weight of unknown byproducts.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

  • Protocol:

    • LC Conditions: Use the same HPLC method as described above.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for these types of compounds.

      • Scan Range: m/z 100-1000.

  • Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with the UV chromatogram from the HPLC analysis. The mass spectrum of each peak will provide the molecular weight of the corresponding compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To determine the chemical structure of isolated byproducts.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Sample Preparation: Isolate the byproduct of interest using preparative HPLC or column chromatography. Dissolve 5-10 mg of the purified byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum to piece together the structure of the byproduct.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Objective: To identify the functional groups present in the product and byproducts.

  • Instrumentation: An FTIR spectrometer.

  • Protocol:

    • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: Look for characteristic absorption bands. For the desired product, you would expect to see:

    • N-H stretch: ~3300 cm⁻¹

    • C=O stretch (amide I band): ~1670 cm⁻¹

    • N-H bend (amide II band): ~1550 cm⁻¹

    • C-Cl stretch: ~750 cm⁻¹

The presence of a broad O-H stretch around 3000 cm⁻¹ could indicate the presence of chloroacetic acid.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic Start Impure Product Detected Unreacted_Aniline Unreacted Aniline? Start->Unreacted_Aniline Diacylation Diacylation Product? Start->Diacylation Hydrolysis Hydrolysis Product? Start->Hydrolysis Oxidation Oxidation Products? Start->Oxidation Action_Stoichiometry Adjust Stoichiometry & Reaction Time Unreacted_Aniline->Action_Stoichiometry Action_Temp_Control Control Temperature & Reagent Addition Diacylation->Action_Temp_Control Action_Anhydrous Use Anhydrous Conditions Hydrolysis->Action_Anhydrous Action_Inert_Atmosphere Use Inert Atmosphere Oxidation->Action_Inert_Atmosphere

Caption: Troubleshooting logic for byproduct formation.

References

  • National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem.
  • Wiley-VCH. (n.d.). Chloroacetic Acids. Wiley-VCH.
  • Zhu, Y., et al. (1996). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. PubMed.
  • Analytice. (n.d.). 5-Chloro-2-methylaniline - analysis. Analytice.
  • Wisconsin Department of Natural Resources. (n.d.). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Wisconsin Department of Natural Resources.
  • Wikipedia. (n.d.). Chloroacetyl chloride. Wikipedia.
  • Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6330–6341. [Link]
  • U.S. Geological Survey. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse.
  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation.
  • Mishra, D., Singh, R., & Rout, C. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online.
  • Google Patents. (n.d.). Process for preparing pyrrolidinylacetamide derivatives. Google Patents.
  • Wikipedia. (n.d.). Chloroacetamide. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylaniline. PubChem.
  • ACS Publications. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters.
  • ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... ResearchGate.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate.
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  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.
  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate.
  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. PrepChem.com.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.

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Validation & Comparative

comparing the efficacy of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl-2-chloroacetamide scaffold is a cornerstone in medicinal and agricultural chemistry, serving as a versatile template for developing a wide array of biologically active compounds.[1] Derivatives of this core structure, including analogs of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, have demonstrated significant potential as antimicrobial, anticancer, and herbicidal agents.[1][2] The efficacy of these compounds is intricately linked to the nature and position of substituents on the phenyl ring, which modulate physicochemical properties like lipophilicity and electronic effects, thereby influencing their interaction with biological targets.

This guide provides an in-depth, objective comparison of the efficacy of various 2-chloro-N-(aryl)acetamide analogs, supported by experimental data. We will explore the structure-activity relationships (SAR) that govern their performance in different biological applications and provide detailed protocols for their synthesis and evaluation.

Comparative Efficacy: A Multifaceted Analysis

The biological activity of 2-chloro-N-(aryl)acetamide analogs is highly dependent on the substitution pattern of the N-aryl ring. Strategic modifications can enhance potency and selectivity for a desired application, be it combating microbial infections, inducing cancer cell death, or controlling weed proliferation.

Antimicrobial Efficacy

The N-(substituted phenyl)-2-chloroacetamide scaffold is a well-established pharmacophore for antimicrobial agents.[1] The presence of the chlorine atom on the acetamide moiety is often crucial, as it can significantly enhance antimicrobial activity compared to its non-chlorinated counterparts.[3]

Structure-Activity Relationship Insights:

  • General Spectrum: These compounds are broadly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate activity against fungi like Candida albicans and lesser efficacy against Gram-negative bacteria like Escherichia coli.[4]

  • Role of Halogenation: Analogs bearing halogen substituents on the phenyl ring, particularly in the para- or meta-positions (e.g., 4-chloro, 4-fluoro, 3-bromo), are among the most active.[4] This is attributed to increased lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes.[4]

  • Positional Isomerism: The position of substituents on the phenyl ring can influence the spectrum of activity, explaining why some analogs are more effective against Gram-negative bacteria while others show higher potency against Gram-positive strains or fungi.[4]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of N-(substituted phenyl)-2-chloroacetamide analogs against various microorganisms. Lower MIC values indicate higher potency.

Compound IDR Group (Substitution on Phenyl Ring)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1a 4-F12.525>10050
1b 4-Cl12.512.5>10025
1c 3-Br12.525>10050
1d 2-CH₃5050>100100
1e 4-OCH₃50100>100100
1f H (unsubstituted)2550>100100
Data is representative and compiled from studies on N-(substituted phenyl)-2-chloroacetamides.
Anticancer Efficacy

The 2-chloro-N-aryl acetamide framework is also a promising scaffold for the development of novel anticancer agents.[1] The cytotoxic effects of these analogs are profoundly influenced by the electronic and steric properties of the substituents on the phenyl ring.

Structure-Activity Relationship Insights:

  • Substituent Effects: The nature and position of substituents are critical determinants of anticancer potency.[1] For instance, studies have shown that compounds with electron-withdrawing groups like nitro (NO₂) or halogens (Cl, F) can exhibit potent cytotoxicity against various cancer cell lines.[5]

  • Mechanism of Action: A proposed mechanism for the anticancer activity of these compounds involves the induction of apoptosis. This is thought to be mediated by an increase in intracellular reactive oxygen species (ROS), which triggers downstream signaling cascades, such as the MAPK/ERK pathway, leading to the activation of executioner caspases and programmed cell death.[1] Some chloroacetamides have also been investigated as potential inhibitors of glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells, contributing to drug resistance.[6]

Quantitative Data Summary: Anticancer Activity

The table below presents the 50% inhibitory concentration (IC50) values for various phenylacetamide derivatives against three human cancer cell lines. Lower IC50 values represent greater cytotoxic potency.

Compound IDR Group (Substitution on Phenyl Ring)MDA-MB-468 (Breast Cancer) IC50 (µM)PC-12 (Pheochromocytoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3j 4-NO₂0.76 ± 0.096 ± 0.4Not Determined
Doxorubicin Standard Drug0.38 ± 0.072.6 ± 0.132.63 ± 0.4
Data sourced from a study on phenylacetamide derivatives where doxorubicin was used as a standard.[5]
Herbicidal Efficacy

Chloroacetamides are a major class of herbicides used extensively in agriculture for the pre-emergent control of annual grasses and some broadleaf weeds.[7] Commercial herbicides like acetochlor, alachlor, and metolachlor belong to this chemical family.[8]

Structure-Activity Relationship Insights:

  • Mechanism of Action: The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[7][9] Specifically, they target and inhibit the VLCFA elongase enzyme system.[9] This inhibition is believed to occur through covalent binding of the chloroacetamide to a cysteine residue in the active site of the condensing enzyme component of the elongase complex.[10] The disruption of VLCFA synthesis affects the formation of crucial cellular components, leading to the inhibition of cell division and enlargement in susceptible weeds.[7]

  • Structural Requirements: The phytotoxicity of these molecules is not solely dependent on their chemical reactivity but is also strictly related to their overall molecular structure, which influences factors like lipophilicity, uptake, and metabolism within the plant.[8] For example, the specific substituents on the N-aryl ring are critical for achieving effective herbicidal activity at practical application rates.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of 2-chloro-N-arylacetamide analogs.

General Synthesis of 2-Chloro-N-(substituted phenyl)acetamide Analogs

This protocol describes a common method for synthesizing the title compounds via acylation of a substituted aniline.[2][11][12]

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or another suitable base (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Benzene, or Glacial Acetic Acid)

  • Sodium Acetate (if using acetic acid as a solvent)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser (if heating is required)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in the anhydrous solvent within a round-bottom flask under stirring.

  • If using a base like TEA, add it to the aniline solution.

  • Cool the mixture in an ice bath (0-5 °C).

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours (or reflux if the procedure requires heating).[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-N-(substituted phenyl)acetamide analog.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up & Purification Aniline Substituted Aniline Mix 1. Dissolve Aniline & Base in Solvent Aniline->Mix AcylChloride Chloroacetyl Chloride Add 3. Add Chloroacetyl Chloride (dropwise) AcylChloride->Add Base Base (e.g., TEA) Base->Mix Solvent Anhydrous Solvent Solvent->Mix Cool 2. Cool to 0-5 °C Mix->Cool Cool->Add Stir 4. Stir at Room Temp (2-4h) Add->Stir Monitor 5. Monitor with TLC Stir->Monitor Wash 6. Aqueous Wash (Acid, Base, Brine) Monitor->Wash Dry 7. Dry Organic Layer Wash->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Recrystallization Evaporate->Purify Product Pure 2-Chloro-N-(aryl)acetamide Purify->Product

Caption: General workflow for the synthesis of 2-chloro-N-(aryl)acetamide analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Gentamicin, Amphotericin B) as positive controls

  • Solvent (e.g., DMSO) for dissolving compounds

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the wells of a 96-well plate.

  • Prepare a microbial inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth + inoculum + standard drug), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis Stock Prepare Compound Stock Solutions (DMSO) Dilute Serial Dilution of Compounds in Broth Stock->Dilute Inoculum Prepare Standardized Microbial Inoculum Inoculate Add Microbial Inoculum to each well Inoculum->Inoculate Dilute->Inoculate Controls Include Positive, Negative, & Growth Controls Inoculate->Controls Incubate Incubate Plate (e.g., 24h at 37°C) Controls->Incubate Read Visually Inspect or Read OD600 Incubate->Read Result Determine MIC Value Read->Result

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution in culture medium) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Proposed Mechanism of Action: Visualized

The anticancer activity of many chloroacetamide analogs is linked to the induction of oxidative stress, leading to apoptosis.

G Compound Chloroacetamide Analog Cell Cancer Cell Compound->Cell ROS ↑ Intracellular ROS Cell->ROS Induces MAPK MAPK/ERK Signaling Pathway ROS->MAPK Activates Caspase Executioner Caspases (e.g., Caspase-3) MAPK->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.[1]

Conclusion

The 2-chloro-N-(aryl)acetamide scaffold represents a highly adaptable and potent framework for the development of new therapeutic and agricultural agents. This guide demonstrates that the efficacy of its analogs is critically dependent on the substitution patterns on the N-aryl ring. Halogenation and the strategic placement of electron-withdrawing groups can significantly enhance antimicrobial and anticancer activities. In the context of herbicides, the overall molecular structure, which dictates properties like lipophilicity and interaction with the target enzyme, is paramount for phytotoxicity. The provided experimental protocols offer a robust foundation for the synthesis and comparative evaluation of novel analogs, paving the way for the rational design of next-generation compounds with improved efficacy and selectivity.

References

  • Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed.
  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI.
  • Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4- Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. African Journal of Biomedical Research.
  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceGate.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed.
  • Chloroacetamide Herbicides. ResearchGate.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH.
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.
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  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate.
  • Scheme 4. Synthesis of N-substituted chloroacetamides.. ResearchGate.
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  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.

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A Researcher's Guide to Validating the Mechanism of Action of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide and its Position Among Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven approach to validating the mechanism of action for the research compound 2-chloro-N-(5-chloro-2-methylphenyl)acetamide. While this specific molecule is not extensively characterized in public literature, its structural motifs are reminiscent of known kinase inhibitors. This guide, therefore, postulates a putative mechanism—inhibition of the IκB kinase (IKK) complex—and lays out a comprehensive framework for its validation, comparing it with established alternatives.

Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system. We will explore the causality behind experimental choices, present data in a clear and comparative format, and provide detailed protocols that can be adapted in your own laboratory setting.

Part 1: Postulating a Mechanism - The Case for IKK Inhibition

The structure of this compound, featuring a chloroacetamide group linked to a substituted phenyl ring, is a scaffold present in various bioactive molecules, including some kinase inhibitors. A plausible and compelling hypothesis for its mechanism of action is the inhibition of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. The NF-κB pathway is a cornerstone of immune responses, inflammation, and cell survival, and its aberrant activation is implicated in numerous diseases, including cancer and autoimmune disorders[1].

The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, acts by phosphorylating IκB proteins. This phosphorylation event tags IκB for degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription[1][2]. Inhibiting IKK, particularly the IKKβ subunit, can therefore block this entire cascade, making it a prime therapeutic target[2][3].

To validate this hypothesis for this compound, a multi-pronged experimental approach is necessary. We will first focus on direct target engagement and enzymatic inhibition, followed by cellular assays to confirm downstream effects.

Part 2: Experimental Validation of the IKKβ Inhibitory Mechanism

A rigorous validation process is essential to move from a hypothetical mechanism to a confirmed mode of action. Below are detailed protocols for key experiments designed to test the hypothesis that this compound is an IKKβ inhibitor.

In Vitro Kinase Assay: Measuring Direct Enzymatic Inhibition

The foundational step in validating a kinase inhibitor is to measure its direct effect on the enzymatic activity of the purified kinase. A radiometric kinase assay is a highly sensitive and direct method for this purpose[4].

Experimental Protocol: In Vitro IKKβ Radiometric Kinase Assay

  • Reaction Setup : Prepare a reaction mixture containing recombinant human IKKβ, a suitable substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα), and [γ-³²P]-ATP in a kinase buffer.

  • Inhibitor Addition : Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction mixture. Include a known IKKβ inhibitor (e.g., PS-1145) as a positive control and DMSO as a vehicle control.

  • Initiation and Incubation : Start the kinase reaction by adding the [γ-³²P]-ATP. Incubate the mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination : Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantification : Wash the phosphocellulose paper to remove unincorporated [γ-³²P]-ATP. Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiometric Assay : This method directly measures the catalytic activity of the kinase, providing unambiguous evidence of inhibition, unlike binding assays which do not confirm functional modulation[4].

  • ATP Concentration : It is crucial to perform the assay at an ATP concentration close to the Kₘ value for IKKβ. This ensures that the determined IC50 values are comparable across different studies and accurately reflect the inhibitor's potency[4].

  • Positive Control : Including a well-characterized IKKβ inhibitor validates the assay's performance and provides a benchmark for the potency of the test compound.

Visualizing the Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant IKKβ - IκBα peptide substrate - Kinase Buffer - [γ-³²P]-ATP mix Combine IKKβ, substrate, and inhibitor reagents->mix compound Prepare Compound Dilutions: - this compound - Positive Control (PS-1145) - Vehicle Control (DMSO) compound->mix initiate Initiate reaction with [γ-³²P]-ATP mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction incubate->terminate wash Wash to remove free [γ-³²P]-ATP terminate->wash quantify Scintillation Counting wash->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve and determine IC50 calculate->plot G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Inhibitor This compound Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.

Part 5: Advanced Validation - Kinome Profiling for Selectivity

A critical aspect of drug development is understanding a compound's selectivity. A highly potent but non-selective kinase inhibitor can lead to off-target effects and toxicity. Therefore, profiling this compound against a broad panel of kinases is a necessary step.

Experimental Protocol: Kinome-Wide Selectivity Profiling

  • Platform Selection : Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology HotSpot). These platforms typically use binding assays to assess the interaction of a compound with hundreds of human kinases.

  • Compound Submission : Submit this compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis : The service will provide data on the percentage of inhibition for each kinase in the panel. This data can be visualized as a "kinetree" diagram, providing a clear picture of the compound's selectivity.

  • Follow-up : For any significant off-target hits, it is essential to perform follow-up enzymatic and cellular assays to confirm these interactions and assess their functional consequences.

Causality Behind Experimental Choices:

  • Broad Profiling : Assessing a compound against a large and diverse panel of kinases is the only way to identify potential off-target activities that might not be predicted from its chemical structure.[5]

  • Binding Assays : While functional assays are the gold standard for confirming inhibition, binding assays are a high-throughput and cost-effective method for initial selectivity screening.[5]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating the mechanism of action of this compound as a putative IKKβ inhibitor. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can build a robust data package to support their findings. The comparison with known alternatives and the emphasis on selectivity profiling will further contextualize the compound's potential as a research tool or a therapeutic lead. The path of drug discovery is one of meticulous validation, and the principles outlined here will serve as a reliable compass on that journey.

References

  • Patsnap Synapse. (2024). What are I-kappa B kinase inhibitors and how do they work?
  • Eurofins DiscoverX. (n.d.).
  • BenchChem. (2025). Target identification for 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
  • Kollárová, P. D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Li, N., et al. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. PMC - PubMed Central.
  • PubChem. (n.d.). This compound.
  • Kennedy, P. G., et al. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. PMC - PubMed Central.
  • Loch, F. T., et al. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers.
  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemistry, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide and its derivatives. While a comprehensive SAR study on this specific scaffold is an evolving area of research, this guide synthesizes findings from closely related chloroacetamide analogs to provide actionable insights for the rational design of more potent and selective agents.

Introduction to the 2-chloro-N-(phenyl)acetamide Scaffold

The 2-chloro-N-(phenyl)acetamide core is a privileged scaffold in medicinal and agricultural chemistry, most notably recognized for its potent herbicidal and antifungal properties. Compounds belonging to this class, particularly the chloroacetanilides, have been extensively used for weed control in major crops.[1] Their primary mechanism of action as herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development.[1] Furthermore, various derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[2][3]

The parent compound of interest, this compound, possesses a specific substitution pattern on the phenyl ring that is crucial for its biological activity. Understanding how modifications to this pattern influence efficacy and selectivity is key to developing improved derivatives.

Core Structure and Postulated Key Interactions

The fundamental structure of this compound consists of three key pharmacophoric regions: the chloroacetyl group, the amide linker, and the substituted phenyl ring.

Core_Structure cluster_0 Chloroacetyl Group (Electrophilic Warhead) cluster_1 Amide Linker cluster_2 Substituted Phenyl Ring (Specificity & Potency) Cl Cl C1 CH₂ Cl->C1 C2 C=O C1->C2 N N-H C2->N Phenyl Phenyl N->Phenyl Cl_sub Cl Phenyl->Cl_sub 5-position Me_sub CH₃ Phenyl->Me_sub 2-position

Figure 1: Key pharmacophoric regions of the this compound scaffold.

Structure-Activity Relationship Analysis

The following sections detail the inferred SAR based on published data for analogous compounds. The insights are categorized by the key structural regions.

The Indispensable Chloroacetyl Group

The 2-chloroacetyl moiety is widely considered the "warhead" of this class of compounds, particularly for their herbicidal activity. It is believed to act as an electrophile, forming a covalent bond with a cysteine residue in the active site of target enzymes, such as those involved in VLCFA elongation. This irreversible inhibition is a key determinant of their biological effect.

  • Modification of the Halogen: Replacement of the chlorine atom with other halogens can modulate reactivity. While direct comparisons for the target scaffold are limited, in related series, bromo-analogs have shown comparable or slightly higher reactivity, whereas fluoro-analogs are often significantly less active or inactive. This trend correlates with the leaving group ability of the halide.

  • Removal of the Halogen: Non-halogenated acetamide analogs consistently demonstrate a dramatic loss of activity, underscoring the necessity of the electrophilic center for the proposed mechanism of action.

The Role of the Phenyl Ring Substituents

The substitution pattern on the N-phenyl ring is a critical determinant of both potency and selectivity. The '5-chloro' and '2-methyl' groups of the parent compound are not merely placeholders but play specific roles in target engagement and overall molecular properties.

Table 1: Inferred Influence of Phenyl Ring Substitutions on Biological Activity

PositionOriginal SubstituentModificationPredicted Impact on ActivityRationale
Position 5 Chloro (Cl)Other Halogens (F, Br, I)Potentially retained or slightly altered activity. Potency may correlate with halogen's electronegativity and size.[2][3]Halogens at this position contribute to favorable lipophilicity and electronic properties for target binding.
Electron-Withdrawing Groups (e.g., NO₂, CN)May maintain or enhance activity, depending on the specific target and steric constraints.Electron-withdrawing groups can influence the electronics of the amide bond and the overall molecule.
Electron-Donating Groups (e.g., OCH₃)Likely to decrease activity.May disrupt favorable electronic interactions within the target's binding pocket.
Position 2 Methyl (CH₃)Other Alkyl Groups (e.g., Ethyl)Activity is likely to be sensitive to steric bulk. Larger groups may decrease activity due to steric hindrance.The ortho-substituent is crucial for maintaining a specific conformation of the molecule, which is often required for optimal binding.
Halogens (e.g., Cl, F)May be tolerated, but could alter the preferred conformation and interaction with the target.Introduces both steric and electronic changes that would need to be evaluated.
Hydrogen (unsubstituted)Significant decrease in activity is expected.The ortho-substituent is often essential for forcing the phenyl ring out of plane with the amide bond, a conformation believed to be important for activity.

A study on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated substituents, particularly in the para-position (analogous to the 5-position in our scaffold's nomenclature relative to the nitrogen), were among the most active against microbial targets.[2][3] This was attributed to increased lipophilicity, which facilitates passage through cellular membranes.[2][3] Therefore, it can be inferred that the 5-chloro substituent in this compound is a key contributor to its bioactivity.

The 2-methyl group likely serves a crucial conformational role. Ortho-substituents in acetanilides are known to induce a non-planar conformation between the phenyl ring and the amide group. This twisted conformation is often a prerequisite for high activity in many herbicidal chloroacetanilides.

SAR_Summary cluster_chloroacetyl Chloroacetyl Moiety cluster_phenyl Phenyl Ring Substituents Scaffold This compound Cl_essential 2-Chloro is essential for activity (electrophilic attack) Scaffold->Cl_essential Key for Mechanism Ortho_Me 2-Methyl group is critical (conformational lock) Scaffold->Ortho_Me Structural Requirement Meta_Cl 5-Chloro group enhances potency (lipophilicity & electronics) Scaffold->Meta_Cl Potency Driver Other_halogens Br may be tolerated, F decreases activity Cl_essential->Other_halogens Modulation Positional_Isomers Positional changes of substituents likely to decrease activity Ortho_Me->Positional_Isomers Meta_Cl->Positional_Isomers Other_Substituents Activity is sensitive to steric and electronic properties of new substituents Positional_Isomers->Other_Substituents

Figure 2: Inferred Structure-Activity Relationship map for this compound derivatives.

Experimental Protocols

To aid researchers in the synthesis and evaluation of novel derivatives, the following established protocols are provided.

General Synthesis of 2-chloro-N-(substituted-phenyl)acetamide Derivatives

This procedure is a general method for the acylation of substituted anilines with chloroacetyl chloride.

Synthesis_Workflow Start Substituted Aniline + Glacial Acetic Acid + Sodium Acetate Step1 Dissolve and Stir Start->Step1 Step2 Add Chloroacetyl Chloride (dropwise, under fume hood) Step1->Step2 Step3 Stir for 1-2 hours at room temperature Step2->Step3 Step4 Pour into ice-cold water Step3->Step4 Step5 Filter the precipitate Step4->Step5 Step6 Wash with dilute acetic acid and water Step5->Step6 Step7 Recrystallize from ethanol/water Step6->Step7 End Pure 2-chloro-N-(substituted-phenyl)acetamide Step7->End

Figure 3: General workflow for the synthesis of 2-chloro-N-(substituted-phenyl)acetamide derivatives.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq.) in glacial acetic acid. Add a saturated solution of sodium acetate.

  • Acylation: While stirring the solution, add chloroacetyl chloride (1.0-1.2 eq.) dropwise. This step should be performed in a well-ventilated fume hood as chloroacetyl chloride is corrosive and lachrymatory.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with a small amount of dilute acetic acid followed by copious amounts of water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2-chloro-N-(substituted-phenyl)acetamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[2]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the compound stock solutions with an appropriate broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[2][3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new herbicidal and antifungal agents. Based on the analysis of related compounds, the key structural features for maintaining and enhancing biological activity include the integrity of the 2-chloroacetyl group and the specific substitution pattern on the phenyl ring. The 2-methyl group is likely crucial for enforcing a bioactive conformation, while the 5-chloro group contributes to the necessary lipophilicity and electronic profile for potent activity.

Future research should focus on a systematic exploration of substitutions at the 2 and 5 positions of the phenyl ring to validate these inferred relationships and to potentially discover derivatives with improved potency, selectivity, and a more favorable safety profile. Quantitative Structure-Activity Relationship (QSAR) studies on a dedicated series of these analogs would be invaluable in quantitatively defining the contributions of steric, electronic, and hydrophobic parameters to their biological activity.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, O. M. (2018). Synthesis, characterization, and antimicrobial evaluation of new N-(substituted)-2-chloroacetamides. Journal of the Serbian Chemical Society, 83(10), 1165-1175.
  • Hayakawa, M. (2010). Phenylacetamide derivative.
  • Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905.
  • Katke, S. A., Ambad, R. S., & Damale, M. G. (2012). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 3(1), 148-155.
  • Okamoto, H., Kato, S., Kobutani, T., Ogasawara, M., Konnai, M., & Takematsu, T. (1991). Herbicidally active N-(1-arylethenyl)-2-chloroacetamides bearing an alkyloxyalkyl moiety. Agricultural and Biological Chemistry, 55(11), 2737-2743.
  • Yadav, M., Kumar, A., & Mishra, A. K. (2018). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 34(6), 2963.
  • Lamberth, C. (2018). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes (pp. 331-346). Wiley-VCH Verlag GmbH & Co. KGaA.

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development and Toxicology

This guide provides a comprehensive framework for assessing the cytotoxic profile of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in comparison to structurally analogous compounds. While specific toxicological data for this exact molecule is not extensively published, this document outlines the necessary experimental designs, protocols, and mechanistic considerations based on well-studied related chloroacetamide herbicides like alachlor and acetochlor. By following this guide, researchers can generate robust, comparative data to elucidate structure-activity relationships (SAR) and predict potential toxicological outcomes.

Introduction: The Importance of Comparative Cytotoxicity in the Chloroacetamide Class

The chloroacetamide chemical scaffold is prevalent in various fields, from agriculture (herbicides) to medicinal chemistry.[1] Compounds in this class, characterized by an N-phenyl ring and a reactive chloroacetyl group, often exhibit significant biological activity. Their mode of action is frequently linked to their electrophilic nature, allowing them to react with cellular nucleophiles like glutathione (GSH).[2][3] This reactivity is a double-edged sword; it is responsible for their intended herbicidal effects but also raises toxicological concerns for non-target organisms.

Understanding the structure-toxicity relationship is paramount.[4] Subtle changes to the chemical structure—such as the position and nature of substituents on the phenyl ring—can dramatically alter a compound's reactivity, metabolic fate, and, consequently, its cytotoxicity.[5] This guide uses this compound as a focal point to build a comparative study against a curated set of related molecules, enabling a systematic evaluation of how specific structural motifs influence cellular toxicity.

Rationale for Compound Selection and Experimental Design

To build a meaningful structure-activity relationship profile, the selection of comparator compounds is critical. The proposed analogues allow for the systematic dissection of the contributions of the key structural features of this compound.

Table 1: Proposed Compounds for Comparative Cytotoxicity Analysis

Compound NameCAS NumberKey Structural Feature Being Tested
Target Compound
This compound85817-60-3[6]Baseline - Dichloro- and methyl-substituted phenyl ring
Structural Analogues
Alachlor15972-60-8Widely studied chloroacetanilide herbicide with known hepatotoxicity[7][8][9]
Acetochlor34256-82-1Another major chloroacetanilide herbicide; known cytotoxicant[7][8][9]
2-chloro-N-phenylacetamide587-65-5Parent structure lacking any phenyl ring substitutions
2-chloro-N-(2-methylphenyl)acetamide608-48-0Tests the effect of the methyl group alone
2-chloro-N-(5-chlorophenyl)acetamide23424-59-1Tests the effect of the chloro group alone at the 5-position

The experimental design should focus on generating dose-response curves for each compound across one or more relevant cell lines. A human hepatoma cell line, such as HepG2 , is highly recommended, as the liver is a primary site for xenobiotic metabolism, and data from these cells can provide insights into metabolic activation or detoxification.[10][11][12][13][14]

Core Experimental Protocols

To ensure data reliability and comparability, standardized cytotoxicity assays are essential. We will focus on two cornerstone methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of metabolically active cells.[17]

Step-by-Step MTT Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture supernatant.[19][20] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[21][22]

Step-by-Step LDH Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new, clear 96-well plate.[21]

  • LDH Reaction: Prepare the LDH assay reagent mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this reagent to each well containing the supernatant.[21]

  • Incubation: Incubate the plate in the dark at room temperature for up to 30-60 minutes.[21]

  • Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[21]

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[21]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and maximum-release controls (cells lysed with a detergent).

Workflow Diagram: Comparative Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis CellCulture Seed HepG2 Cells in 96-Well Plates Treatment Treat Cells with Compounds (24, 48, 72h Incubation) CellCulture->Treatment CompoundPrep Prepare Serial Dilutions of Test Compounds CompoundPrep->Treatment Assay {MTT Assay | LDH Assay} Treatment->Assay Readout Measure Absorbance (Spectrophotometer) Assay->Readout IC50 Calculate IC50 Values & Plot Dose-Response Curves Readout->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR G Compound Chloroacetamide (e.g., Target Compound) Cell Cell Membrane Compound->Cell Depletion GSH Depletion Compound->Depletion GSH Glutathione (GSH) GSH->Depletion Conjugation GST GST Enzyme GST->Depletion ROS Increased ROS Depletion->ROS Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Membrane Membrane Damage (LDH Release) Damage->Membrane Apoptosis Apoptosis / Necrosis Damage->Apoptosis Death Cell Death Membrane->Death Apoptosis->Death

Caption: Proposed mechanism of chloroacetamide cytotoxicity via GSH depletion and oxidative stress.

Conclusion and Future Directions

This guide provides a robust framework for the systematic cytotoxic evaluation of this compound. By comparing it against structurally related analogues, researchers can generate valuable data to establish clear structure-activity relationships. The described MTT and LDH assay protocols are foundational for determining IC₅₀ values, while an understanding of the underlying mechanism—primarily glutathione depletion and subsequent oxidative stress—provides crucial context for interpreting the results.

Future studies should aim to confirm the proposed mechanism by directly measuring intracellular GSH and ROS levels following treatment. Furthermore, exploring the metabolic fate of these compounds in liver microsome models could reveal whether cytotoxicity is caused by the parent compound or by a reactive metabolite, adding another layer of depth to the toxicological profile.

References

  • Kale, V. M., Miranda, S. R., Wilbanks, M. S., & Meyer, S. A. (2008). Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes. Journal of Biochemical and Molecular Toxicology, 22(1), 41-51. [Link]
  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Legg, C., & Green, R. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 86(1), e86. [Link]
  • Science.gov. (n.d.). alachlor acetochlor metolachlor: Topics by Science.gov. [Link]
  • CLYTE Technologies. (2024).
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
  • ResearchGate. (n.d.). Cytotoxicity of chloroacetanilide herbicide alachlor in HepG2 cells independent of CYP3A4 and CYP3A7. [Link]
  • Spandidos Publications. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]
  • PraxiLabs. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]
  • Ahmad, S., et al. (2000). Chloroacetonitrile (CAN) induces glutathione depletion and 8-hydroxylation of guanine bases in rat gastric mucosa. Journal of Toxicology and Environmental Health, Part A, 60(1), 23-37. [Link]
  • Dierickx, P. J. (1998). Glutathione-dependent cytotoxicity of the chloroacetanilide herbicides alachlor, metolachlor, and propachlor in rat and human hepatoma-derived cultured cells. Cell Biology and Toxicology, 14(4), 283-290. [Link]
  • Fontanals, N., et al. (2008). Comparative cytotoxicity of alachlor on RTG-2 trout and SH-SY5Y human cells. Toxicology in Vitro, 22(4), 964-971. [Link]
  • National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]
  • PubMed. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]
  • Gibbs, J. P., Csomos, R. A., & Davis, M. R. (1997). 2-Chloroacetaldehyde-induced cerebral glutathione depletion and neurotoxicity. Toxicology, 122(3), 193-203. [Link]
  • Ho, H. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 72, 149-156. [Link]
  • MDPI. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. [Link]
  • PubMed. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. [Link]
  • Ingenta Connect. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]
  • Cambridge Core. (2017).
  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
  • Pharmaceutical Sciences. (2024).
  • eScholarship. (2023).
  • PubMed. (2007). Characterization of glutathione conjugates of chloroacetanilide pesticides using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry and liquid chromatography/ion trap mass spectrometry. [Link]
  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
  • International Journal of Pharma Sciences and Research. (2012).

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A Comparative Guide to the Spectroscopic Analysis of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide for Definitive Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy. For an active pharmaceutical ingredient (API) intermediate like 2-chloro-N-(5-chloro-2-methylphenyl)acetamide, verifying its precise atomic arrangement is not merely a procedural step but a critical control point. This guide provides an in-depth comparison of two primary spectroscopic techniques—Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—in the structural elucidation of this target molecule. We will move beyond procedural lists to explain the causal-driven choices in experimental design and data interpretation, offering a robust, self-validating framework for researchers and drug development professionals.

The First Pass: Functional Group Identification with FT-IR Spectroscopy

FT-IR spectroscopy serves as a rapid and powerful tool for the initial identification of a compound's functional groups. The principle hinges on the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending) in its chemical bonds. Each functional group possesses characteristic vibrational frequencies, making the resulting spectrum a unique molecular "fingerprint."

Causality in Experimental Choice: Why FT-IR First?

Before committing to more time- and resource-intensive analyses like NMR, FT-IR provides immediate, high-confidence confirmation that the fundamental chemical transformation—in this case, the formation of a secondary amide—has occurred. It is a cost-effective first-line analysis to screen for reaction success or failure. For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets due to its minimal sample preparation and improved reproducibility.

Experimental Protocol: FT-IR Analysis (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background subtraction, providing the final absorbance or transmittance spectrum.

Workflow for FT-IR Spectroscopic Analysis

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Clean ATR Crystal p2 Place Solid Sample p1->p2 p3 Apply Pressure p2->p3 a2 Collect Sample Spectrum (16-32 scans) p3->a2 a1 Collect Background (Air) d1 Background Subtraction a1->d1 a2->d1 d2 Identify Characteristic Peaks d1->d2 d3 Correlate to Functional Groups d2->d3

Caption: Workflow for FT-IR analysis using an ATR accessory.

Interpreting the Spectrum of this compound

The structure contains several key functional groups that will give rise to distinct absorption bands. The expected peaks are summarized below.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupRationale & Comments
~3270N-H StretchSecondary AmideA single, relatively sharp peak is expected for the N-H bond. Its position indicates some degree of hydrogen bonding in the solid state.[1][2]
~1670C=O Stretch (Amide I)Secondary AmideThis is one of the most intense and characteristic peaks. Its frequency is lower than that of ketones due to resonance with the nitrogen lone pair, which imparts single-bond character to the C=O bond.[1][2][3]
~1540N-H Bend (Amide II)Secondary AmideThis band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a hallmark of secondary amides.[1][2]
~3050Aromatic C-H StretchPhenyl RingAbsorption just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp² hybridized.
1400-1600C=C StretchPhenyl RingMultiple bands in this region confirm the presence of the aromatic ring.
2850-2960Aliphatic C-H Stretch-CH₃ and -CH₂ClThese absorptions are from the methyl and methylene groups.
~1475C-N StretchAmideThe stretching vibration of the carbon-nitrogen bond in the amide linkage.[2]
700-800C-Cl StretchAryl & Alkyl HalideStrong absorptions in the fingerprint region are expected for the two C-Cl bonds.[2]

While FT-IR confirms the presence of the amide and substituted phenyl ring, it cannot definitively establish the substitution pattern (i.e., the relative positions of the chloro and methyl groups on the ring). For this, we must turn to NMR.

The Definitive Map: Structure Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. It provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: Reveals the relative number of nuclei generating the signal.

  • Spin-Spin Splitting (Multiplicity): Describes the number of neighboring nuclei.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The use of deuterated solvents is essential to avoid a large, overwhelming solvent signal in the proton spectrum.[4]

  • Reference Standard: Although modern spectrometers can lock on the residual solvent signal, tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm.[5]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to optimize its homogeneity.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The processed spectrum is then phased, baseline-corrected, and integrated.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Dissolve Sample in Deuterated Solvent p2 Add Internal Standard (optional) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Tune & Shim Spectrometer p3->a1 a2 Acquire FID Data a1->a2 d1 Fourier Transform a2->d1 d2 Phase & Baseline Correction d1->d2 d3 Integrate Peaks d2->d3 d4 Assign Signals to Protons d3->d4

Caption: A generalized workflow for acquiring and processing an NMR spectrum.

Interpreting the ¹H NMR Spectrum of this compound

The proton NMR spectrum provides definitive proof of the structure by resolving the signals for each unique proton. The expected signals in CDCl₃ are detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale & Comments
~8.0Singlet (broad)1HN-H (Amide)Amide protons are often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.[6]
~7.3-7.5Doublet1HAr-H Aromatic proton adjacent to the methyl group and ortho to a chloro group. Split by the neighboring aromatic proton.
~7.1-7.2Doublet of Doublets1HAr-H Aromatic proton situated between the methyl group and the other aromatic proton. Split by two non-equivalent neighbors.
~7.0Doublet1HAr-H Aromatic proton adjacent to the chloro group and ortho to the amide substituent. Split by its single aromatic neighbor. The specific splitting pattern of these three protons confirms the 1,2,4-substitution pattern.
~4.1Singlet2H-CH₂ ClThese methylene protons are adjacent to an electron-withdrawing chlorine atom and the carbonyl group, shifting them downfield. They appear as a singlet as there are no adjacent protons.
~2.2Singlet3H-CH₃ The methyl group protons are shielded relative to the other protons and appear as a singlet.
Complementary ¹³C NMR Data

A ¹³C NMR spectrum would further corroborate the structure, revealing a unique signal for each of the 9 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon AssignmentRationale & Comments
~165C =OThe carbonyl carbon is highly deshielded and appears far downfield.[7]
125-1406 x C (Aromatic)Six distinct signals are expected for the six carbons of the substituted phenyl ring. Carbons attached to chlorine will be shifted accordingly.[7]
~43C H₂ClThe methylene carbon is shifted downfield by the attached chlorine atom.[7]
~18C H₃The methyl carbon is shielded and appears upfield.[7]

Comparative Verdict: FT-IR vs. NMR

Both techniques are indispensable, but they answer different questions. Their strengths and weaknesses highlight their complementary nature in a robust analytical workflow.

FeatureFT-IR SpectroscopyNMR Spectroscopy
Primary Information Presence of functional groupsDetailed atomic connectivity and molecular structure
Strengths - Very fast (seconds to minutes)- Low cost- High sensitivity to polar functional groups- Easy sample handling (especially with ATR)- Unambiguous structure determination- Provides information on isomerism- Quantitative analysis is straightforward (qNMR)
Limitations - Provides no information on molecular connectivity- Cannot distinguish between isomers- Complex spectra can be difficult to fully interpret- Higher instrument and operational cost- Longer analysis time- Requires deuterated solvents[4][5]- Lower intrinsic sensitivity
Role in Analysis Screening & Confirmation: Rapidly verifies the presence of key bonds (e.g., C=O, N-H) to confirm a reaction's success.Elucidation & Verification: Provides the definitive, high-resolution structural proof required for regulatory submission and quality assurance.

Conclusion

For the structural confirmation of this compound, FT-IR and NMR spectroscopy are not competing alternatives but synergistic partners. FT-IR provides a rapid, cost-effective confirmation of the essential amide functionality. However, it is the detailed, multi-parameter data from ¹H and ¹³C NMR that delivers the unambiguous evidence of the complete molecular architecture, including the critical substitution pattern on the aromatic ring. For researchers and drug development professionals, employing this dual-spectroscopic approach provides the highest level of confidence, ensuring the integrity of the molecule and the validity of subsequent research and development efforts.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Walter, A., & Hooper, D. L. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Canadian Journal of Chemistry.
  • Ognyanova, E., Petrov, G., & Andreev, G. (1997). Infrared Spectra of Negative Ions of Amides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 27(6), 933-942.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Butt, A. M., et al. (2018).
  • Habib, A., et al. (2025).
  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts.
  • Hirano, S. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 37(1), 51-54.
  • ResearchGate. (n.d.). Proton NMR spectra of some amides.
  • International Journal of Pharma Sciences and Research. (2012).
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10.
  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). N-(2-Chloro-5-methylphenyl)-acetamide - Optional[Vapor Phase IR] - Spectrum.
  • SpectraBase. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethylphenyl)- - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents.
  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(15), 6571-6578.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
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A Comparative Guide to the Synthetic Routes of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

This compound, a notable chloroacetamide derivative, serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its molecular structure, featuring a substituted phenyl ring and a reactive chloroacetyl group, makes it a versatile building block for introducing specific functionalities into larger, more complex molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance in both academic research and industrial manufacturing. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform methodological choices.

The principal and most widely utilized method for synthesizing this compound is the N-acylation of 5-chloro-2-methylaniline with chloroacetyl chloride . This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.[1][2] While the core transformation remains the same, the choice of reaction conditions—specifically the solvent and the base used to scavenge the hydrochloric acid byproduct—dramatically influences the reaction's yield, purity, safety, and scalability. This guide will compare and contrast three common variations of this fundamental approach:

  • Traditional Organic Synthesis in Aprotic Solvents

  • Biphasic Aqueous System (Schotten-Baumann Conditions)

  • Green Synthesis Approach using an Aqueous Buffer System

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision driven by a multitude of factors including yield, purity, cost of reagents, reaction time, safety, and environmental impact. The following table provides a comparative summary of the key performance indicators for the different synthetic approaches to this compound, based on experimental data from analogous reactions.

Parameter Route 1: Traditional Organic Route 2: Biphasic Aqueous Route 3: Green Aqueous Buffer
Typical Yield Good to Excellent (80-95%)Good to Excellent (85-99%)Good to Excellent (80-95%)
Product Purity Generally high, but may require chromatographic purificationHigh, often precipitates from the reaction mixtureHigh, often precipitates and requires minimal purification
Reaction Time 3-18 hours1-4 hours20 minutes - 1 hour
Solvent Dichloromethane, THF, Benzene, TolueneToluene/Water, Dichloromethane/WaterPhosphate Buffer
Base Triethylamine (TEA), PyridineSodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃)Propylene Oxide (as HCl scavenger) or no base
Temperature 0°C to Room TemperatureRoom TemperatureRoom Temperature
Cost-Effectiveness Moderate (organic solvents and bases can be costly)High (inexpensive solvents and bases)High (water-based, minimal reagents)
Safety Concerns Use of volatile and potentially toxic organic solventsUse of corrosive aqueous basesGenerally safer, avoids volatile organic solvents
Scalability Readily scalable, but solvent handling can be an issueHighly scalable and suitable for industrial productionPotentially scalable, attractive for green industrial processes
Environmental Impact Higher (use of organic solvents)Moderate (generation of aqueous waste)Low (water-based, biodegradable options)

Detailed Experimental Protocols and Mechanistic Insights

Route 1: Traditional Organic Synthesis in Aprotic Solvents

This classical approach is widely employed in laboratory settings due to its versatility and generally high yields. The use of an organic base like triethylamine (TEA) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is common.

Causality of Experimental Choices:

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, leading to hydrolysis and the formation of chloroacetic acid, an undesirable byproduct. Therefore, anhydrous solvents and reagents are crucial for maximizing the yield of the desired amide.

  • Aprotic Solvent: Solvents like DCM and THF are chosen for their ability to dissolve both the aniline and the acid chloride without participating in the reaction.

  • Tertiary Amine Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol:

  • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

cluster_0 Route 1: Traditional Organic Synthesis aniline 5-chloro-2-methylaniline reaction N-Acylation aniline->reaction Nucleophile cac Chloroacetyl Chloride cac->reaction Electrophile tea Triethylamine (Base) tea->reaction Acid Scavenger dcm Dichloromethane (Solvent) dcm->reaction Medium product This compound byproduct Triethylammonium Chloride reaction->product reaction->byproduct

Caption: Workflow for the traditional organic synthesis of the target compound.

Route 2: Biphasic Aqueous System (Schotten-Baumann Conditions)

This method, often referred to as "Schotten-Baumann conditions," utilizes a two-phase system of an organic solvent (like toluene or dichloromethane) and an aqueous solution of an inorganic base (such as NaOH or Na₂CO₃).[1][2] This approach is particularly well-suited for industrial-scale synthesis due to its cost-effectiveness and ease of workup.

Causality of Experimental Choices:

  • Biphasic System: The reactants (aniline and acid chloride) reside primarily in the organic phase, while the base is in the aqueous phase. The reaction is believed to occur at the interface of the two phases.

  • Inorganic Base: Sodium hydroxide or sodium carbonate are inexpensive and effective at neutralizing the HCl byproduct. The resulting salt (NaCl) is soluble in the aqueous phase, facilitating its removal.

  • Vigorous Stirring: To maximize the interfacial area and promote the reaction, vigorous stirring is essential.

Experimental Protocol:

  • To a round-bottom flask equipped with a mechanical stirrer, add 5-chloro-2-methylaniline (1.0 equivalent) and toluene.

  • Add an aqueous solution of sodium carbonate (1.5 equivalents).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture over a period of 1-2 hours.

  • Continue vigorous stirring for an additional 2-4 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, stop stirring and allow the layers to separate.

  • Separate the organic layer and wash it with water until neutral.

  • The product often precipitates from the organic layer upon cooling or partial solvent evaporation.

  • Collect the solid by filtration, wash with a small amount of cold toluene, and dry to obtain this compound.

cluster_1 Route 2: Biphasic Aqueous Synthesis cluster_org Organic Phase cluster_aq Aqueous Phase aniline_org Aniline in Toluene interface Reaction at Interface aniline_org->interface cac_org Chloroacetyl Chloride in Toluene cac_org->interface na2co3_aq Na2CO3 in Water na2co3_aq->interface Base product_org Product in Toluene nacl_aq NaCl in Water interface->product_org interface->nacl_aq Byproduct

Caption: Schematic of the biphasic Schotten-Baumann reaction.

Route 3: Green Synthesis Approach using an Aqueous Buffer System

Driven by the principles of green chemistry, recent research has focused on developing synthetic methods that minimize the use of hazardous organic solvents. One such approach for N-chloroacetylation involves using a phosphate buffer as the reaction medium. This method is rapid, environmentally friendly, and often results in high yields with simple product isolation.

Causality of Experimental Choices:

  • Aqueous Medium: Water is a green and safe solvent. While chloroacetyl chloride can hydrolyze in water, the N-acylation reaction with anilines is often significantly faster, especially in a buffered system, leading to high yields of the desired amide.

  • Phosphate Buffer: The buffer maintains a near-neutral pH, which can be optimal for the reaction and can prevent side reactions that might occur under strongly acidic or basic conditions.

  • Rapid Reaction: The high reactivity of chloroacetyl chloride is harnessed in a controlled manner, leading to very short reaction times.

Experimental Protocol:

  • In a round-bottom flask, suspend 5-chloro-2-methylaniline (1.0 equivalent) in a phosphate buffer solution (pH ~7).

  • Stir the suspension vigorously at room temperature.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture.

  • Continue stirring for 20-60 minutes. The product often precipitates out of the solution during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Dry the product to obtain this compound of high purity.

cluster_2 Route 3: Green Aqueous Synthesis aniline_susp Aniline Suspension reaction Rapid N-Acylation aniline_susp->reaction Reactant cac_add Chloroacetyl Chloride cac_add->reaction Reactant buffer Phosphate Buffer (pH 7) buffer->reaction Medium product_ppt Product (Precipitate) filtration Filtration & Washing product_ppt->filtration pure_product Pure Product filtration->pure_product reaction->product_ppt

Caption: Workflow for the green synthesis of the target compound in an aqueous buffer.

Conclusion and Future Outlook

The synthesis of this compound is most effectively and commonly achieved through the N-acylation of 5-chloro-2-methylaniline with chloroacetyl chloride. While the traditional organic solvent-based approach offers reliability and high yields, it is associated with higher costs and environmental concerns. For large-scale industrial production, the biphasic Schotten-Baumann method presents a more cost-effective and scalable alternative.

Looking forward, the green synthesis approach using an aqueous buffer system is highly promising. Its rapid reaction times, simple workup, and benign environmental profile align with the growing demand for sustainable chemical manufacturing. Further optimization and adaptation of this method for industrial-scale production could offer significant economic and environmental benefits. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors of scale, cost, safety, and environmental responsibility.

References

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-549. [Link]
  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • Mutorwa, M., Salisu, S., & Kaye, P. T. (2009). 3-Substituted Anilines as Scaffolds for the Construction of Glutamine Synthetase and DXP-Reductoisomerase Inhibitors. Molecules, 14(7), 2723-2733. [Link]
  • Quora. (2020). What is the Schottan-Baumann reaction?.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing significantly to late-stage attrition. This guide provides an in-depth, technical framework for characterizing the cross-reactivity profile of a novel chloroacetamide-containing compound, 2-chloro-N-(5-chloro-2-methylphenyl)acetamide (hereinafter referred to as Cmpd-X).

The chloroacetamide moiety is a well-known "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues, most notably cysteine, on target proteins.[1] This irreversible mechanism can lead to potent and durable target inhibition. However, this reactivity also presents a significant risk of promiscuous binding across the proteome. While some chloroacetamides are utilized as herbicides targeting very-long-chain fatty acid (VLCFA) elongases, others have been developed as highly specific inhibitors of therapeutic targets such as Fibroblast Growth Factor Receptor (FGFR) and Glutathione Peroxidase 4 (GPX4).[2][3][4][5]

Given the precedent for kinase inhibition within this chemical class, this guide will proceed with the hypothesis that Cmpd-X is a novel kinase inhibitor. We will outline a comprehensive strategy to not only identify its primary target(s) but also to systematically map its kinome-wide selectivity and assess its engagement with cellular targets. For a robust comparative analysis, we will benchmark Cmpd-X against two well-characterized kinase inhibitors:

  • Afatinib : An irreversible inhibitor of the ErbB family of receptor tyrosine kinases (EGFR, HER2), which also contains a reactive electrophilic group.[6]

  • Lapatinib : A reversible dual inhibitor of EGFR and HER2, offering a contrasting mechanism of action.[6][7]

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and comprehensive approach to cross-reactivity profiling.

The Strategic Imperative: Why Comprehensive Cross-Reactivity Profiling is Non-Negotiable

The promise of covalent inhibitors lies in their potential for high potency and prolonged pharmacodynamic effects. However, this very reactivity necessitates a rigorous and early assessment of off-target liabilities.[8] A narrow therapeutic window, resulting from off-target effects, can derail an otherwise promising therapeutic candidate. Therefore, a multi-pronged approach, combining biochemical and cellular assays, is essential to build a comprehensive selectivity profile.

Our investigation will be structured around two pivotal questions:

  • What is the landscape of kinases that Cmpd-X can inhibit in a purified, biochemical context?

  • Does Cmpd-X engage with these or other targets within the complex milieu of a living cell?

To answer these questions, we will employ two gold-standard methodologies: Large-panel Kinase Profiling and the Cellular Thermal Shift Assay (CETSA).

Part 1: Mapping the Kinome Footprint via Large-Panel Profiling

The first step in understanding the selectivity of Cmpd-X is to screen it against a broad panel of purified kinases. Several commercial services offer comprehensive kinase panels, covering a significant portion of the human kinome.[9][10] This approach provides a global view of a compound's inhibitory activity under standardized biochemical conditions.

Experimental Design Rationale

A multi-concentration screen is crucial. A high concentration (e.g., 10 µM) serves as a dragnet to identify any potential interactions, while a lower concentration (e.g., 1 µM) helps to differentiate between potent and weaker off-target activities. Comparing the inhibition profile of Cmpd-X to that of Afatinib and Lapatinib will provide immediate context regarding its relative selectivity.

Hypothetical Comparative Kinome Profiling Data

The following table illustrates a potential outcome of such a screen, highlighting key selectivity parameters.

Kinase TargetCmpd-X (% Inhibition at 1 µM)Afatinib (% Inhibition at 1 µM)Lapatinib (% Inhibition at 1 µM)Kinase Family
EGFR 95 98 92 ErbB
HER2 (ErbB2) 88 95 85 ErbB
HER4 (ErbB4)457555ErbB
FGFR1651510FGF Receptor
VEGFR230108VEGF Receptor
SRC552520Src Family
LCK482218Src Family
ABL11553Abl Family

This data is illustrative and serves to provide a framework for comparison.

Interpretation of Hypothetical Data

In this hypothetical scenario, Cmpd-X demonstrates potent inhibition of EGFR and HER2, similar to the comparators. However, it also shows moderate off-target activity against FGFR1 and members of the Src kinase family (SRC, LCK). This initial biochemical profile flags potential areas for further investigation and optimization. The broader inhibition profile compared to Lapatinib could be attributed to its covalent mechanism, while its unique off-target profile relative to Afatinib highlights subtle differences in the binding pockets of these kinases that Cmpd-X may exploit.

Part 2: Probing Target Engagement in a Cellular Context with CETSA

While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complexities of the cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[11] The principle is based on the ligand-induced thermal stabilization of the target protein; a drug-bound protein is more resistant to heat-induced denaturation.[11]

Experimental Workflow: CETSA

The workflow for a CETSA experiment is a multi-step process designed to quantify the soluble fraction of a target protein after heat treatment.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_separation Fractionation cluster_detection Quantification start 1. Culture Cells (e.g., A431 for EGFR, SK-BR-3 for HER2) treat 2. Treat Cells with Cmpd-X, Afatinib, Lapatinib, or Vehicle (DMSO) start->treat heat 3. Heat Cells across a Temperature Gradient (e.g., 40°C - 70°C) treat->heat lyse 4. Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse centrifuge 5. Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge wb 6. Western Blot Analysis of Soluble Fraction for Target Protein (e.g., pEGFR) centrifuge->wb

Caption: CETSA experimental workflow from cell treatment to protein quantification.

Step-by-Step CETSA Protocol
  • Cell Culture and Treatment:

    • Seed cells known to express the target of interest (e.g., A431 for EGFR, SK-BR-3 for HER2) in multi-well plates.

    • Allow cells to adhere and reach approximately 80% confluency.

    • Treat cells with Cmpd-X, comparator compounds (Afatinib, Lapatinib), or vehicle control (DMSO) at a desired concentration (e.g., 10 µM) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • After treatment, heat the plates in a thermal cycler or a temperature-controlled incubator across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer, often through repeated freeze-thaw cycles to maintain protein integrity.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using a quantitative protein detection method, such as Western blotting or ELISA.

Hypothetical Comparative CETSA Data

A successful CETSA experiment will generate melting curves for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target engagement and stabilization.

Compound (10 µM)Target ProteinApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)EGFR52.1°C-
Cmpd-X EGFR 60.5°C +8.4°C
AfatinibEGFR61.2°C+9.1°C
LapatinibEGFR58.3°C+6.2°C
Vehicle (DMSO)SRC55.8°C-
Cmpd-X SRC 58.2°C +2.4°C
AfatinibSRC56.1°C+0.3°C
LapatinibSRC55.9°C+0.1°C

This data is illustrative and serves to provide a framework for comparison.

Interpretation of Hypothetical CETSA Data

The hypothetical CETSA data corroborates the biochemical findings. Cmpd-X induces a significant thermal shift for EGFR, comparable to the irreversible inhibitor Afatinib and greater than the reversible inhibitor Lapatinib, suggesting strong target engagement in a cellular context. Importantly, Cmpd-X also shows a modest but clear thermal shift for SRC, an off-target identified in the kinome screen. In contrast, Afatinib and Lapatinib show negligible engagement with SRC at this concentration. This cellular data strengthens the hypothesis that SRC is a genuine off-target of Cmpd-X and not an artifact of the biochemical assay.

Broadening the Horizon: Comprehensive Off-Target Liability Assessment

While kinome profiling and CETSA provide deep insights into on-target and kinase off-target interactions, a comprehensive safety assessment requires a broader view. Many adverse drug reactions are linked to interactions with non-kinase targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[12][13]

Strategic Implementation of Safety Panels

Early-stage drug discovery programs should leverage commercially available safety panels, often referred to as "safety pharmacology" or "off-target liability" panels.[8][12][13] These panels typically screen compounds against a curated list of 40-70 targets known to be implicated in adverse drug reactions.

Safety_Panel_Workflow cluster_compound Test Article cluster_screening Screening cluster_targets Target Classes cluster_analysis Data Analysis cluster_followup Follow-up cmpd Cmpd-X panel Broad Off-Target Panel (e.g., Eurofins Safety47, Reaction Biology InVEST44) cmpd->panel gpcr GPCRs panel->gpcr ion Ion Channels (e.g., hERG) panel->ion trans Transporters panel->trans nuc Nuclear Receptors panel->nuc enz Other Enzymes panel->enz data Identify Off-Target Hits (% Inhibition > 50% at 10 µM) gpcr->data ion->data trans->data nuc->data enz->data followup Dose-response studies for confirmed hits to determine IC50 values data->followup

Caption: Workflow for broad off-target liability screening.

Conclusion: Synthesizing a Holistic View of Selectivity

The comprehensive cross-reactivity profiling of a novel compound like This compound is a critical exercise in risk mitigation and informed decision-making in drug discovery. By integrating kinome-wide biochemical profiling with cellular target engagement studies and broad off-target liability panels, we can construct a detailed and reliable selectivity map.

Our hypothetical investigation of Cmpd-X reveals a potent EGFR/HER2 inhibitor with potential off-target activities against FGFR1 and SRC family kinases, which are confirmed in a cellular context. This multi-dimensional dataset provides actionable insights for the drug development team. The observed off-target activities may necessitate medicinal chemistry efforts to improve selectivity, or they could be further investigated for potential polypharmacological benefits.

Ultimately, this rigorous, evidence-based approach to cross-reactivity assessment empowers researchers to advance compounds with a higher probability of success, characterized by a well-understood safety and selectivity profile, thereby paving the way for the development of safer and more effective medicines.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lange, M., et al. (2022). Clinical updates on tyrosine kinase inhibitors in HER2-positive breast cancer. Frontiers in Oncology, 12, 1047841. [Link]
  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor 2 and epidermal growth factor receptor 1 tyrosine kinases. Clinical Therapeutics, 30(8), 1426-1447. [Link]
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Mok, T. S. (2014). Afatinib: a new irreversible inhibitor of the ErbB family of receptors. Targeted Oncology, 9(S1), 1-10. [Link]
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Charles River. (2023, November 7). When Drug Candidates Miss the Mark: Off-Target Liability.
  • Böger, P. (2003). Mode of action for chloroacetamides and functionally related compounds. Pest Management Science, 59(6‐7), 655-660. [Link]
  • Trenn, P., et al. (2021). Towards the primary target of chloroacetamides - New findings pave the way. Pest Management Science, 77(8), 3465-3473. [Link]
  • Randolph, J. T., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. Journal of Medicinal Chemistry, 66(6), 3852-3865. [Link]
  • Varalda, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 188. [Link]
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide Analogs as Potential MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the N-arylacetamide scaffold has emerged as a versatile and privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of substitutions on the N-aryl ring, particularly halogens and alkyl groups, provides a powerful tool to modulate the physicochemical properties and target engagement of these molecules. This guide presents a comprehensive framework for conducting a comparative molecular docking study of novel 2-chloro-N-(5-chloro-2-methylphenyl)acetamide analogs.

The primary objective is to elucidate the structure-activity relationships (SAR) of these analogs against Monoamine Oxidase B (MAO-B), a well-validated therapeutic target for neurodegenerative disorders such as Parkinson's disease. By systematically exploring the impact of various substitutions on the N-aryl ring, we can rationally design compounds with enhanced binding affinity and selectivity, paving the way for the development of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to accelerate their discovery pipelines.

Methodology: A Step-by-Step Protocol for In-Silico Evaluation

The foundation of a robust comparative docking study lies in a meticulously planned and executed methodology. Each step, from target selection to post-docking analysis, is critical for generating reliable and predictive data. The following protocol outlines a self-validating system for the computational assessment of our this compound analogs.

Target Selection and Preparation

The choice of Monoamine Oxidase B (MAO-B) as the biological target is predicated on its significant role in the catabolism of dopamine and its established link to Parkinson's disease. Furthermore, acetamide-based compounds have previously been identified as potent MAO-B inhibitors, providing a strong rationale for investigating our analog series against this enzyme.

Protocol for Target Preparation:

  • Obtain Crystal Structure: The 3D crystallographic structure of human MAO-B in complex with a known inhibitor is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared for docking by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

Ligand Library Design and Preparation

A virtual library of this compound analogs will be generated by introducing a diverse set of substituents at the C4 position of the N-phenyl ring. This position is selected to probe a specific pocket within the MAO-B active site.

Protocol for Ligand Preparation:

  • 2D Sketching: The parent compound, this compound, and its analogs are sketched using a chemical drawing tool.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining low-energy, realistic conformations of the ligands.

  • File Format Conversion: The energy-minimized ligand structures are saved in the PDBQT format, which includes information on rotatable bonds and atomic charges.

Molecular Docking Simulation

Molecular docking will be performed using AutoDock Vina, a widely recognized and validated docking program. Docking simulations will predict the preferred binding orientation and affinity of each analog within the MAO-B active site.

Protocol for Molecular Docking:

  • Grid Box Generation: A grid box is defined to encompass the entire active site of MAO-B, ensuring that the ligand can freely explore the binding pocket. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Execution: Each prepared ligand is docked into the prepared MAO-B structure. The docking algorithm explores various conformations and orientations of the ligand within the active site, and the binding affinity of the most favorable pose is calculated.

  • Output Analysis: The docking results are generated as a series of binding poses for each ligand, ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is considered the most stable and is selected for further analysis.

Comparative Docking Workflow Figure 1: Workflow for Comparative Docking Studies cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Library Design Ligand Library Design Ligand Preparation Ligand Preparation Ligand Library Design->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis SAR Analysis SAR Analysis Pose Analysis->SAR Analysis Hit Identification Hit Identification SAR Analysis->Hit Identification

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Results and Discussion: Elucidating Structure-Activity Relationships

To illustrate the insights that can be gleaned from a comparative docking study, we present hypothetical data for a series of this compound analogs with substitutions at the C4 position of the N-phenyl ring.

Comparative Docking Scores and Interactions

The following table summarizes the predicted binding energies and key molecular interactions of the parent compound and its analogs with the MAO-B active site. Lower binding energies are indicative of a more favorable binding affinity.

Compound IDR-Group at C4Binding Energy (kcal/mol)Key Interactions with MAO-B Residues
Parent -H-7.8Pi-Alkyl with ILE199; Halogen bond with TYR326
Analog-1 -F-8.2Pi-Alkyl with ILE199; Halogen bond with TYR326; H-bond with backbone CO of CYS172
Analog-2 -OH-8.5H-bond with TYR188 and GLN206; Pi-Alkyl with ILE199
Analog-3 -OCH3-8.1Pi-Alkyl with ILE199; Hydrophobic interactions
Analog-4 -CN-8.9H-bond with TYR188; Pi-Pi stacking with TYR326
Analog-5 -NH2-8.6H-bond with TYR188 and GLN206; Salt bridge with GLU207
Structure-Activity Relationship (SAR) Analysis

The hypothetical data in the table reveals several key SAR trends:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluoro (-F) and cyano (-CN), at the C4 position appears to enhance binding affinity. The cyano group in Analog-4 is particularly effective, likely due to its ability to form a strong hydrogen bond and engage in pi-pi stacking interactions.

  • Hydrogen Bonding Potential: Analogs with hydrogen bond donors/acceptors (-OH, -CN, -NH2) generally exhibit lower binding energies. This suggests that the C4 position of the N-phenyl ring is oriented towards a region of the MAO-B active site that is rich in polar residues.

  • Size and Lipophilicity: The methoxy group (-OCH3) in Analog-3 , while capable of some hydrophobic interactions, does not improve binding affinity compared to the smaller polar groups. This may indicate that a larger substituent at this position introduces steric hindrance.

Visualization of Binding Modes

A visual representation of the ligand-protein interactions is invaluable for understanding the structural basis of binding affinity. The following diagram illustrates the key interactions of the most potent hypothetical analog, Analog-4 , within the MAO-B active site.

Ligand-Protein Interactions Figure 2: Key Interactions of Analog-4 in MAO-B Active Site cluster_ligand Analog-4 cluster_protein MAO-B Active Site Analog4 2-chloro-N-(4-cyano-5-chloro-2-methylphenyl)acetamide TYR188 TYR188 Analog4->TYR188 H-Bond (Cyano N) TYR326 TYR326 Analog4->TYR326 Pi-Pi Stacking ILE199 ILE199 Analog4->ILE199 Pi-Alkyl

Caption: A diagram showing the predicted binding mode of Analog-4.

Experimental Validation: The Next Frontier

It is imperative to recognize that in-silico predictions, however robust, must be validated through experimental testing. The insights generated from this comparative docking study provide a clear roadmap for the next phase of the drug discovery process.

Recommended Experimental Workflow:

  • Synthesis: The top-ranked analogs, particularly Analog-4 , Analog-5 , and Analog-2 , should be prioritized for chemical synthesis.

  • In-Vitro Enzyme Inhibition Assays: The synthesized compounds should be evaluated for their ability to inhibit MAO-B activity in vitro. This will provide quantitative data (e.g., IC50 values) to confirm the docking predictions.

  • Selectivity Assays: To assess the therapeutic potential and minimize off-target effects, the most potent MAO-B inhibitors should be tested for their activity against the related enzyme, MAO-A.

  • Co-crystallization: Obtaining a crystal structure of MAO-B in complex with a lead compound will provide definitive evidence of the binding mode and validate the docking model.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for conducting a comparative molecular docking study of this compound analogs. By integrating rational ligand design, validated docking protocols, and insightful SAR analysis, researchers can efficiently identify promising hit compounds for further development. The hypothetical data presented herein demonstrates the power of this in-silico approach to elucidate the structural determinants of binding affinity and guide the design of potent and selective MAO-B inhibitors. The principles and methodologies detailed in this guide are broadly applicable and can be adapted to other target classes and chemical scaffolds, serving as a valuable resource for the drug discovery community.

References

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed.
  • Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications.
  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide - RSC Publishing.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC.
  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - MDPI.
  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted ) acetamide compounds: potential inhibitors for neurodegenerative enzymes - ResearchGate.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.
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  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH.
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  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - NIH.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and workplace safety. The compound 2-chloro-N-(5-chloro-2-methylphenyl)acetamide (CAS No. 85817-60-3), a member of the chlorinated acetamide family, requires a stringent and informed disposal protocol due to its inherent hazardous properties.

This guide provides a direct, procedural framework for the safe handling and disposal of this compound. The protocols described herein are synthesized from established safety principles for halogenated organic compounds and are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower researchers with the knowledge to manage this waste stream effectively.

Hazard Profile and Essential Precautions

Understanding the hazard profile is the first step in a self-validating safety system. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively available, data from structurally similar compounds, such as N-(5-chloro-2-methylphenyl)acetamide and the parent compound 2-chloroacetamide, provide a conservative basis for risk assessment.[1] The primary hazards are associated with the chloroacetamide functional group.[1]

Based on analogous compounds, this chemical should be treated as hazardous.[2] Key hazard statements (H-statements) for closely related chemicals are summarized below.

Hazard ClassGHS Hazard StatementSource
Acute Toxicity (Oral)H301/H302: Toxic or Harmful if swallowed[2][3]
Skin Corrosion/IrritationH315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage or irritation[2][4]
Skin SensitizationH317: May cause an allergic skin reaction[5]
Respiratory IrritationH335: May cause respiratory irritation[2][6]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child[7]
Aquatic HazardH402: Harmful to aquatic life[7]

Given these potential hazards, all handling and disposal operations must be conducted under the assumption that the compound is toxic, irritant, and an environmental hazard. Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash. [4]

Immediate Safety & Handling Protocols

Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment.

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling this compound or its waste:

  • Eye Protection: Chemical safety goggles or a face shield compliant with OSHA regulations (29 CFR 1910.133) must be worn to prevent contact with dust or splashes.[4][8]

  • Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[4]

  • Body Protection: A standard laboratory coat is required to prevent skin exposure.[1][4] Contaminated clothing must be removed immediately and decontaminated before reuse.

  • Respiratory Protection: All handling of the solid material should occur in a certified chemical fume hood to prevent inhalation of dust.[1] If a fume hood is not available or if aerosolization is possible, a NIOSH/MSHA-approved respirator should be used.[4][7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. The process begins at the point of waste generation and ends with its transfer to a certified disposal facility.

Step 1: Waste Identification and Segregation Proper segregation is the foundation of safe chemical waste management.

  • Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Reaction residues containing the compound.

    • Contaminated labware (e.g., weigh boats, spatulas).

    • Used PPE (gloves, bench paper).

    • Spill cleanup materials.

  • Avoid Co-mingling: Do not mix this waste stream with other incompatible wastes.[1] It should be kept in a dedicated container. Incompatible materials include strong bases, strong oxidizing agents, strong acids, and strong reducing agents.

Step 2: Waste Accumulation and Container Management

  • Container Selection: Collect all waste in a dedicated, chemically compatible container that can be securely sealed. The container must be in good condition and free of leaks.[9]

  • Labeling: The container must be clearly and accurately labeled. Use your institution's hazardous waste tag, ensuring the following information is legible:

    • The full chemical name: "Waste this compound".

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The name of the principal investigator or generator.[9]

    • The accumulation start date.

  • Storage: The sealed and labeled container must be stored in a designated satellite accumulation area.[10] This area should be secure, well-ventilated, and away from general laboratory traffic. The container must remain closed except when adding waste.[9]

Step 3: Spill Management In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain and Collect: Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into the designated hazardous waste container.[7] Avoid creating dust.[7]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials (wipes, paper towels) as hazardous waste.[1]

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.[1][10]

  • Methodology: Do not attempt to treat or neutralize the chemical waste in the lab. The standard and accepted disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_main Disposal Protocol cluster_spill Spill Response A Generation of Waste (e.g., unused chemical, residue, contaminated items) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Segregate as Chlorinated Hazardous Waste C->D E Place in a Labeled, Compatible, Sealed Container D->E F Spill Occurred? E->F G Store in Designated Satellite Accumulation Area F->G No S1 Contain & Absorb Spill F->S1 Yes H Arrange Pickup via Institutional EHS Office G->H I Final Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) H->I S2 Collect Cleanup Material as Hazardous Waste S1->S2 S3 Decontaminate Area S2->S3 S3->E

Caption: Logical workflow for the safe disposal of this compound.

By systematically adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and protecting both personnel and the environment. Always consult your institution's specific EHS guidelines and local regulations.

References

  • Proper Disposal of 2-chloro-N-(pyridin-4-yl)
  • 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide proper disposal procedures. Benchchem.
  • Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide. Benchchem.
  • This compound. Sigma-Aldrich.
  • Safety Data Sheet: 2-Chloroacetamide. Sigma-Aldrich.
  • N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide.
  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG.
  • Safety Data Sheet: 2-Chloro-N-(hydroxymethyl)acetamide. Thermo Fisher Scientific.
  • Safety Data Sheet: 2-Chloroacetamide. Eurofins Scientific.
  • N-(5-Chloro-2-methylphenyl)acetamide Properties. ECHEMI.
  • Procedures for Disposal of Hazardous Waste. The University of Texas at Austin - Environmental Health and Safety.
  • Safety Data Sheet: 2-Chloroacetamide. Fisher Scientific.
  • 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide 630119-82-3 wiki. Guidechem.
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet: N-(4-Chloro-2-methylphenyl)acetamide. Fisher Scientific.
  • 2-CHLORO-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE. ChemicalBook.
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  • Chemical Label: N-(5-chloro-2-methylphenyl)acetamide.
  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical.

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Navigating the Safe Handling of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2-chloro-N-(5-chloro-2-methylphenyl)acetamide (CAS No. 85817-60-3) presents a unique set of handling requirements that necessitate a robust safety protocol.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring the integrity of your research and the well-being of your team.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary strategy for minimizing exposure is the implementation of robust engineering controls. All work with this compound must be conducted in a designated area with controlled access.

  • Ventilation: All handling of this compound, including weighing, mixing, and transferring, must occur within a certified chemical fume hood.[2][4] This is critical to prevent the inhalation of any dust or aerosols that may be generated.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2][5] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the mandatory PPE requirements.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical safety goggles and a face shieldGoggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[2][5]
Hands Nitrile glovesGloves must be inspected for any signs of degradation before each use. Contaminated gloves must be disposed of properly.[2][6]
Body Laboratory coatA standard lab coat is mandatory. Additional protective clothing may be necessary depending on the scale of the operation.[2]
Respiratory NIOSH-approved respiratorRequired for operations that may generate dust or aerosols, or if working outside of a fume hood. The appropriate cartridge must be selected based on a formal risk assessment.[2][5]
PPE Donning and Doffing Protocol

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk.

  • Preparation: Ensure all necessary engineering controls are operational. Don the required personal protective equipment as outlined above. Clearly label all containers with the chemical name and hazard information.[2]

  • Handling: Avoid all direct contact with the skin, eyes, and clothing. Minimize the generation of dust and aerosols.[2] Keep containers tightly closed when not in use.[2]

  • Post-Handling: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by washing with soap and water.[2] Properly remove and dispose of contaminated PPE.[2]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeFirst Aid Measures
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If exposed or concerned, get medical advice or attention.[4]
Skin Contact Remove contaminated clothing and wash the affected skin with plenty of water.[4] If skin irritation occurs, seek medical advice.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4][8] Seek immediate medical attention.
Ingestion Rinse mouth. Call a POISON CENTER or physician if you feel unwell.[4]
Spill Response Workflow

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B C Notify Others & EHS B->C D Don Appropriate PPE C->D E Contain the Spill with Absorbent Material D->E F Collect Contaminated Material into a Labeled Hazardous Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H

Sources

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Retrosynthesis Analysis

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2-chloro-N-(5-chloro-2-methylphenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.